molecular formula C2H3NS B058053 Methyl thiocyanate CAS No. 556-64-9

Methyl thiocyanate

Cat. No.: B058053
CAS No.: 556-64-9
M. Wt: 73.12 g/mol
InChI Key: VYHVQEYOFIYNJP-UHFFFAOYSA-N
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Description

Methyl thiocyanate is a volatile organosulfur compound of significant interest in chemical and biological research. Its primary value lies in its role as a versatile synthetic intermediate and a bioactive molecule. In organic synthesis, the thiocyanate functional group serves as a key building block for constructing more complex sulfur-containing heterocycles and is a precursor to other sulfur functionalities like thiocarbamates and sulfides. In agrochemical research, this compound is studied for its properties as a soil fumigant and pesticide, with investigations focusing on its mode of action as a metabolic inhibitor. The compound is believed to exert its biological effects by acting as a lipid-soluble donor of the thiocyanate (SCN⁻) anion, which can disrupt critical enzymatic processes and electron transport chains in target organisms. Furthermore, its application extends to materials science, where it is used in the synthesis of specialty polymers and ligands. This product is supplied as a high-purity reagent to ensure consistency and reliability in experimental outcomes. It is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thiocyanate
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InChI

InChI=1S/C2H3NS/c1-4-2-3/h1H3
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InChI Key

VYHVQEYOFIYNJP-UHFFFAOYSA-N
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Canonical SMILES

CSC#N
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Molecular Formula

C2H3NS
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DSSTOX Substance ID

DTXSID5060304
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Molecular Weight

73.12 g/mol
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Physical Description

Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline]
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Boiling Point

266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C
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Solubility

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride.
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Density

1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C
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Vapor Pressure

10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

556-64-9
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Melting Point

-60 °F (EPA, 1998), -51 °C
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl Thiocyanate: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl thiocyanate (B1210189) (CH₃SCN), a volatile organosulfur compound, serves as a versatile reagent in chemical synthesis and has garnered attention for its biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary metabolic pathway and mechanism of toxicity. The information presented is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

Methyl thiocyanate, systematically named thiocyanic acid, methyl ester, is the simplest of the organic thiocyanates. It is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its utility spans various applications, including as a fumigant and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The biological activity of this compound is intrinsically linked to its metabolism, which can lead to the release of cyanide, a potent inhibitor of cellular respiration.[4] Understanding the properties and reactivity of this compound is crucial for its safe handling and effective application in scientific research and industrial processes.

Properties of this compound

The physicochemical properties of this compound are summarized in the tables below, providing essential data for its handling, storage, and application.

General and Physical Properties
PropertyValueReference(s)
CAS Number 556-64-9[1]
Molecular Formula C₂H₃NS[1]
Molecular Weight 73.12 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Pungent, onion-like[2][3]
Density 1.052 - 1.074 g/cm³ at 25 °C[5]
Melting Point -51 °C[5]
Boiling Point 131 - 133 °C at 760 mmHg[3][5]
Vapor Pressure 12.1 mmHg at 25 °C[6]
Flash Point 38.33 - 43.3 °C (closed cup)[6]
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1]
Refractive Index (n20/D) 1.469
Chemical and Safety Properties
PropertyValueReference(s)
SMILES CSC#N
InChI Key VYHVQEYOFIYNJP-UHFFFAOYSA-N
Hazards Flammable, Toxic
Oral LD₅₀ (rat) 60 mg/kg[5]
Dermal LD₅₀ Toxic in contact with skin
Inhalation LC₅₀ Toxic if inhaled

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a methylating agent with a thiocyanate salt. The following protocol is based on established chemical principles.

Materials:

  • Sodium thiocyanate (NaSCN)

  • Chloromethane (B1201357) (CH₃Cl) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Diethylene glycol

  • Anhydrous sodium sulfate

  • Reaction kettle with stirrer, gas inlet, and temperature control

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the reaction kettle with diethylene glycol.

  • Add solid sodium thiocyanate to the diethylene glycol with stirring.

  • Heat the mixture to 55-60 °C to facilitate the dissolution of sodium thiocyanate.

  • Once the sodium thiocyanate is completely dissolved, heat the solution to 85 °C.

  • Introduce chloromethane gas into the reaction mixture over 3-4 hours while maintaining the temperature at 85 °C and the pressure at 0.05-0.5 MPa.

  • After the reaction is complete, cool the mixture and filter to remove the sodium chloride byproduct.

  • Wash the filter cake with diethylene glycol.

  • Combine the filtrate and the washing solution and perform distillation.

  • Collect the this compound fraction, which will evaporate first due to its lower boiling point compared to diethylene glycol.

  • Dry the collected this compound over anhydrous sodium sulfate to obtain the final product.[7]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound. Note that for quantitative analysis of its more common isomer, methyl isothiocyanate, headspace solid-phase microextraction (HS-SPME) is often employed.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-624)

  • Headspace autosampler (optional, for volatile samples)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol). For trace analysis in complex matrices like water or soil, a headspace extraction technique may be necessary.[8][10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion (M⁺) will be observed at m/z 73.

Analysis of this compound by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the structural characterization of this compound, particularly for identifying the characteristic nitrile (C≡N) stretching vibration.[11][12]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample cell (e.g., liquid cell with CaF₂ windows)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., carbon tetrachloride, chloroform). The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent in the sample cell.

    • Acquire the sample spectrum under the same conditions.

    • The final spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

  • Spectral Analysis: The characteristic absorption band for the nitrile (C≡N) stretch in this compound will appear in the region of 2150-2175 cm⁻¹. The exact position of this band can be influenced by the solvent.[11][12]

Biological Activity and Signaling Pathways

The primary mechanism of this compound's biological activity and toxicity is its metabolic conversion to cyanide.[4] This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).[2]

Metabolic Pathway: Cyanide Release

The metabolic activation of this compound to cyanide is a critical pathway determining its toxicological profile.

metabolic_pathway MTC This compound (CH₃SCN) Intermediate Unstable Intermediate [CH₃S-C(=NH)-SG] MTC->Intermediate Nucleophilic attack by GSH GSH Glutathione (GSH) GSH->Intermediate GST Glutathione S-Transferase (GST) GST->MTC catalyzes HCN Hydrogen Cyanide (HCN) Intermediate->HCN Spontaneous decomposition Product S-methylglutathione Intermediate->Product

Metabolic activation of this compound to hydrogen cyanide.

This pathway illustrates the enzymatic conjugation of this compound with glutathione, catalyzed by glutathione S-transferases, leading to an unstable intermediate that subsequently releases hydrogen cyanide.[2][13]

Mechanism of Cyanide Toxicity

The cyanide released from the metabolism of this compound exerts its toxic effect by inhibiting cellular respiration.

cyanide_toxicity Mechanism of Cyanide Toxicity cluster_ETC Electron Transport Chain (Mitochondrion) ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV O2 O₂ ComplexIV->O2 e⁻ H2O H₂O O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase HCN Hydrogen Cyanide (from this compound metabolism) HCN->ComplexIV Binds to Fe³⁺ in heme a₃

Inhibition of Complex IV of the electron transport chain by cyanide.

Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[4] This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP.[4]

Conclusion

This compound is a compound of significant interest in both synthetic chemistry and toxicology. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, make it an accessible tool for researchers. However, its potent biological activity, stemming from its metabolic conversion to cyanide, necessitates careful handling and a thorough understanding of its mechanism of action. This guide provides a foundational resource for professionals working with or investigating this compound, summarizing key data and experimental approaches to facilitate further research and development.

References

A Technical Guide to the Synthesis of Methyl Thiocyanate from Thiocyanate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl thiocyanate (B1210189) (CH₃SCN) from various thiocyanate salts. Methyl thiocyanate is a valuable building block in organic synthesis, serving as a precursor for pharmaceuticals and other specialty chemicals.[1][2] This document details the primary synthetic routes, presents quantitative data for process comparison, offers detailed experimental protocols, and visualizes key chemical pathways and workflows.

Introduction to this compound

This compound is the simplest organic thiocyanate, appearing as a colorless liquid with a characteristic onion-like odor.[1][3] It is produced through the methylation of thiocyanate salts and is an important precursor to its more widely used isomer, methyl isothiocyanate (CH₃NCS).[1][3] The compound's utility in chemical synthesis stems from the versatile reactivity of the thiocyanate group.

Primary Synthetic Routes

The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between an alkali metal thiocyanate salt and a methylating agent.[4][5] The reaction follows a standard Sₙ2 mechanism.

General Reaction Scheme: M-SCN + CH₃-X → CH₃-S-C≡N + M-X (Where M = Na, K; X = Halide, SO₄CH₃, etc.)

Reactants
  • Thiocyanate Salts: Sodium thiocyanate (NaSCN) and potassium thiocyanate (KSCN) are the most commonly used salts.[2][6] They are readily available and serve as the source of the nucleophilic thiocyanate anion.

  • Methylating Agents: A variety of methylating agents can be employed, with the choice often depending on reactivity, cost, and safety considerations. Common agents include:

    • Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): A highly effective but toxic methylating agent.

    • Methyl Iodide (CH₃I): A reactive and common laboratory-scale reagent.[7]

    • Methyl Chloride (CH₃Cl): A gaseous reagent often used in industrial-scale synthesis under pressure.[8]

Reaction Conditions
  • Solvents: The choice of solvent is critical as it must dissolve the thiocyanate salt to make the anion available for reaction.[9] Polar aprotic solvents such as acetone (B3395972), acetonitrile, or dimethylformamide (DMF) are effective.[9] Alcohols like ethanol (B145695) are also frequently used, particularly for reactions with alkyl halides.[2][4] For industrial processes, higher-boiling point solvents like diethylene glycol can be advantageous.[8]

  • Temperature: Reaction temperatures can vary significantly depending on the reactivity of the chosen methylating agent and solvent. While higher temperatures can increase the reaction rate, they can also promote the formation of the undesired methyl isothiocyanate isomer.[9]

  • Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a solid salt and an organic solvent), a phase-transfer catalyst can significantly improve reaction rates.[10][11] Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336 facilitate the transfer of the thiocyanate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[10]

The Ambident Nature of the Thiocyanate Anion

A key challenge in this synthesis is the formation of the isomeric byproduct, methyl isothiocyanate (CH₃-NCS).[4][9] This occurs because the thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic methyl group from either the sulfur atom or the nitrogen atom.[5][9]

  • Attack via Sulfur (S-attack): Leads to the desired this compound (thermodynamic product).

  • Attack via Nitrogen (N-attack): Leads to methyl isothiocyanate (kinetic product).

Generally, S-attack is favored, but reaction conditions can influence the product ratio. SN1-type substrates and higher temperatures tend to increase the proportion of the isothiocyanate byproduct.[4][9]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for alkyl thiocyanates, providing a basis for comparison.

Thiocyanate SaltMethylating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Sodium ThiocyanateMethyl ChlorideDiethylene GlycolNone853 - 4High[8]
Sodium ThiocyanateIsopropyl Bromide*EthanolNoneRefluxN/AN/A[2][4]
Sodium Thiocyanate6-bromohexyl acetateTolueneTBAB50N/A82%[10]
Sodium ThiocyanateAlkyl HalideTolueneAliquat 33688 - 105N/A100% (conversion)[10]

Note: Isopropyl bromide is shown as an analogue to demonstrate a common laboratory procedure.

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Thiocyanate and Methyl Chloride in Diethylene Glycol

This protocol is adapted from a patented industrial process.[8]

  • Preparation: Add a measured quantity of diethylene glycol to a pressure-rated reaction kettle.

  • Reactant Addition: While maintaining the kettle temperature at 55-60°C, add solid sodium thiocyanate.

  • Dissolution: After the addition is complete, heat the mixture to 85°C and hold for approximately 20-30 minutes, or until all the sodium thiocyanate has dissolved to form a homogeneous solution.

  • Reaction: Introduce gaseous methyl chloride into the reactor over 3-4 hours. Maintain the internal pressure at 0.05-0.5 MPa and the temperature at 85°C. As the reaction proceeds, sodium chloride will precipitate, and the solution will become turbid.

  • Work-up: After the reaction is complete, cool the mixture and filter to separate the filtrate from the solid sodium chloride (filter cake).

  • Purification: The filtrate, a mixture of diethylene glycol and this compound, is subjected to distillation. This compound is evaporated, collected, and subsequently dried with anhydrous sodium sulfate to yield the pure product. The residual diethylene glycol can be recycled.

Protocol 2: General Laboratory Synthesis using Potassium Thiocyanate and Methyl Iodide

This is a generalized protocol for a typical bench-scale synthesis.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Reactant Addition: Slowly add methyl iodide (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated potassium iodide.

  • Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathways and Workflows

G cluster_0 General Synthesis Reaction KSCN Potassium Thiocyanate (KSCN) MeSCN Methyl Thiocyanate (CH₃SCN) KSCN->MeSCN plus1 + KSCN->plus1 MeI Methyl Iodide (CH₃I) MeI->MeSCN arrow1 KI Potassium Iodide (KI) plus2 + MeSCN->plus2 plus1->MeI arrow1->MeSCN plus2->KI

General reaction for this compound synthesis.

G start Start dissolve Dissolve Thiocyanate Salt in Solvent start->dissolve add_reagent Add Methylating Agent dissolve->add_reagent react Heat and Stir (Reaction Period) add_reagent->react cool Cool to Room Temperature react->cool filter Filter to Remove Salt Byproduct cool->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate distill Purification (Vacuum Distillation) evaporate->distill product Pure Methyl Thiocyanate distill->product

Typical experimental workflow for synthesis.

Ambident reactivity of the thiocyanate anion.

References

An In-depth Technical Guide to Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of methyl thiocyanate (B1210189). The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information about this compound.

Chemical Structure and Formula

Methyl thiocyanate is the simplest organic thiocyanate, characterized by a methyl group bonded to the sulfur atom of a thiocyanate group.[1] Its chemical formula is C₂H₃NS.[1][2]

The structure of this compound is represented by the formula CH₃SCN.[1] It is the methyl ester of thiocyanic acid.[3]

Synonyms: Methyl sulfocyanate, Methane (B114726), thiocyanato-, Methyl rhodanide.[2]

Physicochemical Properties

This compound is a colorless liquid with a characteristic onion-like odor.[1][3] It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2][4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂H₃NS[1][2][5]
Molecular Weight 73.12 g/mol [3][6]
Appearance Colorless liquid[1][3]
Odor Onion-like[1][3]
Density 1.074 g/cm³[1]
Melting Point -51 °C (-60 °F; 222 K)[1]
Boiling Point 132 °C (270 °F; 405 K) at 101.3 kPa[1]
Refractive Index 1.4669 @ 25 °C/D[3]
Solubility in water Slightly soluble[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Spectroscopic TechniqueData
Infrared (IR) Spectroscopy The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups. The nitrile stretching mode is a key feature.[7][8][9]
Mass Spectrometry (MS) The mass spectrum (Electron Ionization) of this compound is available and can be used for its identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR and 13C NMR data are available for this compound.[11]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the methylation of a thiocyanate salt.[1]

Method 1: From Sodium Thiocyanate and a Methylating Agent

This method is based on the reaction of sodium thiocyanate with a methylating agent, such as methyl chloride, in a suitable solvent.

Experimental Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_products Products NaSCN Sodium Thiocyanate ReactionVessel Reaction Kettle (55-60 °C initially, then 85 °C) (0.05-0.5 MPa) NaSCN->ReactionVessel CH3Cl Methane Chloride CH3Cl->ReactionVessel Solvent Diethylene Glycol Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Distillation Distillation Filtration->Distillation Filtrate (Mixture of Diethylene Glycol and This compound) Byproduct Sodium Chloride (Filter Cake) Filtration->Byproduct Drying Drying (Anhydrous Sodium Sulfate) Distillation->Drying Evaporated This compound RecycledSolvent Recycled Diethylene Glycol Distillation->RecycledSolvent Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Add a specific quantity of diethylene glycol to a reaction kettle, followed by the addition of solid sodium thiocyanate. The temperature inside the kettle should be maintained at 55-60 °C.[12]

  • After the addition is complete, heat the mixture to ensure the complete dissolution of sodium thiocyanate in the diethylene glycol.[12]

  • Introduce methane chloride gas into the reaction kettle over a period of 3-4 hours, maintaining the pressure inside the kettle at 0.05-0.5 MPa and the temperature at 85 °C.[12]

  • Once the reaction is complete, filter the solution to separate the filtrate (a mixture of diethylene glycol and this compound) from the filter cake (sodium chloride).[12]

  • Wash the filter cake with diethylene glycol.[12]

  • Distill the combined washing solution and filtrate to evaporate the this compound.[12]

  • Dry the collected this compound using anhydrous sodium sulfate (B86663) to obtain the final product. The remaining residue is diethylene glycol, which can be recycled.[12]

Safety and Handling

This compound is a toxic and flammable liquid.[4][13] It is readily absorbed through the skin.[4]

Hazard Summary:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14] The oral LD₅₀ in rats is 60 mg/kg.[1]

  • Flammability: Flammable liquid and vapor.[14]

  • Reactivity: It can react violently with strong oxidizing agents, such as chlorates, nitrates, and peroxides.[4][13] Contact with strong acids can produce deadly toxic hydrogen cyanide gas.[4][13]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[15][16]

  • Keep away from heat, sparks, and open flames.[14]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions in case of exposure to this compound.

safety_procedures cluster_actions Immediate Actions cluster_specifics Specific Decontamination cluster_medical Medical Attention Exposure Exposure to This compound Remove Remove from Exposure Exposure->Remove Decontaminate Decontaminate Remove->Decontaminate Assess Assess Vital Signs Remove->Assess Skin Skin: Wash with soap and water Decontaminate->Skin Eyes Eyes: Flush with -lukewarm water Decontaminate->Eyes Inhalation Inhalation: Move to fresh air Decontaminate->Inhalation Ingestion Ingestion: Rinse mouth, -give water/milk Decontaminate->Ingestion SeekMedical Seek Immediate Medical Attention Assess->SeekMedical Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Logical flow of safety procedures upon exposure.

References

A Technical Guide to the Boiling Point of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl thiocyanate (B1210189), with a primary focus on its boiling point. It includes a compilation of reported boiling point data, detailed experimental protocols for its determination, and visualizations of the experimental workflows.

Core Physical Properties of Methyl Thiocyanate

This compound (CH₃SCN) is a colorless liquid with an onion-like odor.[1][2] It is a volatile and flammable organic compound.[3][4][5]

Quantitative Data Summary

The boiling point of this compound has been reported in various sources. The table below summarizes these findings, primarily at standard atmospheric pressure.

Boiling Point (°C)Pressure (mmHg)Reference(s)
130.5756[6]
131760[7][8][9]
132760[2]
132-133760[10]
132.9760[11]
130-133760[1][12]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a volatile organic compound like this compound, several standard laboratory methods are employed for accurate boiling point determination. The following protocols describe common techniques used to obtain the data presented above.

Distillation Method (ASTM D1078)

This method is suitable for determining the boiling range of volatile organic liquids and provides a boiling point value as the temperature at which the liquid-vapor equilibrium is established at a given pressure.[5][9][12][13]

Apparatus:

  • Distillation flask

  • Condenser

  • Adapter

  • Receiving graduate cylinder

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

Procedure:

  • A measured volume of this compound (typically 100 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled as shown in the workflow diagram below. The thermometer bulb is positioned so that its top is level with the bottom of the side arm of the flask.

  • Cooling water is circulated through the condenser.

  • The flask is heated gently. The heating rate is adjusted so that the first drop of condensate falls from the condenser into the receiving cylinder at a specified rate (e.g., 4-5 mL per minute).

  • The temperature at which the first drop of distillate falls is recorded as the initial boiling point.

  • The temperature is continuously monitored as the distillation proceeds. The temperature that is maintained consistently during the distillation of the bulk of the liquid is recorded as the boiling point of the sample.

  • The barometric pressure is recorded at the time of the experiment to allow for corrections to the boiling point at standard pressure.

Thiele Tube Method (Capillary Method)

This micro-scale method is advantageous when only a small amount of the substance is available.[1][7][10][11]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • A small amount of this compound (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

  • The side arm of the Thiele tube is heated gently and evenly. This design allows for the circulation of the heating oil.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the vapor pressure of the this compound will increase, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Ebulliometer Method

An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.[8][14][15] It is particularly useful for determining the alcohol content of solutions but can be used for pure substances as well.

Apparatus:

  • Ebulliometer (e.g., Świętosławski type)

  • Boiler

  • Cottrell pumps

  • Thermowell

  • Condenser

  • Precision thermometer

Procedure:

  • The ebulliometer is first calibrated by determining the boiling point of a pure solvent (e.g., water) to account for the current atmospheric pressure.

  • The boiler is filled with the sample of this compound.

  • The liquid is heated to its boiling point. The design of the ebulliometer, often incorporating Cottrell pumps, ensures that the thermometer is bathed in a continuous stream of vapor and liquid in equilibrium, preventing superheating and ensuring a highly accurate temperature measurement.

  • The temperature is recorded when it stabilizes. This stable temperature is the boiling point of the this compound at the prevailing atmospheric pressure.

Visualizations

Experimental Workflow for Distillation

Distillation_Workflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure A 1. Add this compound and Boiling Chips to Flask B 2. Assemble Distillation Apparatus (Flask, Condenser, Receiver) A->B C 3. Position Thermometer Correctly B->C D 4. Start Cooling Water Flow C->D E 5. Gently Heat the Flask D->E F 6. Observe and Record Initial Boiling Point (First Distillate Drop) E->F G 7. Maintain Steady Distillation Rate F->G H 8. Record Stable Boiling Point Temperature G->H I 9. Record Barometric Pressure H->I

Caption: Workflow for Boiling Point Determination by Distillation.

Logical Flow for Thiele Tube Method

Thiele_Tube_Workflow start Start prep Prepare Sample: - Add liquid to small test tube - Insert inverted capillary tube start->prep assemble Assemble Apparatus: - Attach tube to thermometer - Place in Thiele tube with oil prep->assemble heat Gently Heat Thiele Tube Side Arm assemble->heat observe_bubbles Observe Bubbles from Capillary heat->observe_bubbles rapid_bubbles Is there a rapid, continuous stream of bubbles? observe_bubbles->rapid_bubbles rapid_bubbles->heat No cool Remove Heat and Allow to Cool rapid_bubbles->cool Yes liquid_enters Does liquid begin to enter the capillary? cool->liquid_enters liquid_enters->cool No record_bp Record Temperature as Boiling Point liquid_enters->record_bp Yes end End record_bp->end

Caption: Logical Flowchart for the Thiele Tube Method.

References

An In-depth Technical Guide on the Solubility of Methyl Thiocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl thiocyanate (B1210189) in various organic solvents. Methyl thiocyanate (CH₃SCN) is a versatile reagent and an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is crucial for reaction optimization, purification processes, and formulation development. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and discusses the principles of solvent selection.

Introduction

This compound is a colorless liquid with a characteristic onion-like odor. Its chemical structure, featuring a reactive thiocyanate group, makes it a valuable precursor for the synthesis of a wide range of organic compounds. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For researchers and professionals in drug development, knowledge of a compound's solubility profile is essential for designing efficient synthetic routes, developing effective purification strategies, and formulating stable and bioavailable products. This guide aims to provide a centralized resource on the solubility of this compound in common organic solvents, addressing the current lack of consolidated quantitative data in public literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₃NS[1][2]
Molecular Weight 73.12 g/mol
Appearance Colorless liquid[1][2]
Odor Onion-like[1][2]
Boiling Point 131-133 °C[2]
Melting Point -51 °C[2]
Density 1.052 g/mL at 25 °C
Refractive Index n20/D 1.469 (lit.)
Water Solubility Practically insoluble/Very slightly soluble[2][3]

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is scarce in publicly available literature, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in Table 2. The term "miscible" implies that the substances form a homogeneous solution in all proportions.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventClassificationSolubilityReference(s)
Diethyl etherEtherMiscible[1][4]
EthanolAlcoholSoluble/Miscible[1][4]
ChloroformChlorinatedSoluble[2][5]
Carbon TetrachlorideChlorinatedSoluble[1]
MethanolAlcoholSlightly Soluble[2][5]

It is important to note that the isomer, methyl isothiocyanate (CH₃NCS), is reported to be readily soluble in a wider range of organic solvents, including ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils. While chemically similar, the structural difference between the thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups can lead to different solubility profiles. Therefore, the solubility of methyl isothiocyanate should only be considered as an estimation for this compound and not a direct substitute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the quantitative solubility of this compound in organic solvents using the isothermal shake-flask method, followed by concentration analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

  • Autosampler vials and caps

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solvent Select Solvent prep_vial Add to Vial prep_solvent->prep_vial prep_solute Weigh excess This compound prep_solute->prep_vial shake Shake at constant Temperature prep_vial->shake settle Allow to Settle shake->settle sample Take Aliquot settle->sample filter Filter sample->filter dilute Dilute filter->dilute inject Analyze by GC-MS dilute->inject calculate Calculate Solubility inject->calculate calibrate Calibration Curve calibrate->calculate

A generalized workflow for the experimental determination of solubility.
Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid ensures that the solution reaches saturation.

    • Record the exact mass of this compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

    • After shaking, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the undissolved this compound to settle.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis by GC-MS:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a validated GC-MS method to construct a calibration curve.

    • Analyze the diluted sample solutions under the same GC-MS conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

Calculation of Solubility

The solubility (S) of this compound in the organic solvent can be calculated using the following formula:

S ( g/100 mL) = C × DF × (100 / V)

Where:

  • C is the concentration of this compound in the diluted sample (g/mL) obtained from the calibration curve.

  • DF is the dilution factor.

  • V is the initial volume of the solvent (mL).

The relationship between the different stages of the solubility determination process is illustrated in the following diagram.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Output solute This compound equilibration Isothermal Equilibration solute->equilibration solvent Organic Solvent solvent->equilibration temperature Temperature temperature->equilibration analysis Concentration Analysis (GC-MS) equilibration->analysis solubility_data Quantitative Solubility Data analysis->solubility_data

References

An In-depth Technical Guide to Methyl Thiocyanate: Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of methyl thiocyanate (B1210189), including its molecular weight and density. It details established experimental protocols for the determination of these properties and presents a method for its chemical synthesis. Furthermore, this document elucidates a key metabolic pathway associated with methyl thiocyanate, offering insights into its biological transformation and potential toxicological profile.

Physicochemical Data of this compound

The accurate determination of fundamental physical constants is paramount in the fields of chemical research and drug development. The molecular weight and density of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight73.12 g/mol [1][2][3][4]
Density1.074 g/cm³[4][5][6]
1.052 g/mL at 25 °C[2][7]

Experimental Protocols

The following sections detail standardized methodologies for the determination of molecular weight and density, alongside a protocol for the synthesis of this compound.

Determination of Molecular Weight by Cryoscopy (Freezing Point Depression)

The cryoscopic method offers a reliable means of determining the molecular weight of a soluble substance.[8] This technique is based on the colligative property that the freezing point of a solvent is depressed when a solute is dissolved in it, with the magnitude of the depression being directly proportional to the molal concentration of the solute.[8]

Materials:

  • Beckmann thermometer

  • Freezing point apparatus (test tube with a side arm for solute introduction, stirrer, and outer jacket for cooling bath)

  • Pure solvent (e.g., cyclohexane, water)

  • This compound (solute)

  • Analytical balance

  • Ice-water bath

Procedure:

  • Accurately weigh a known mass of the pure solvent into the inner test tube of the freezing point apparatus.

  • Assemble the apparatus, ensuring the Beckmann thermometer is immersed in the solvent.

  • Place the assembly in an ice-water bath and stir the solvent gently and continuously.

  • Record the temperature at regular intervals as the solvent cools. The temperature will plateau at the freezing point of the pure solvent. Repeat this measurement at least twice to ensure accuracy.[8]

  • Accurately weigh a known mass of this compound.

  • Add the weighed this compound to the solvent through the side arm.

  • Stir the solution to ensure the solute is completely dissolved.

  • Repeat the cooling process and determine the new freezing point of the solution.

  • The molecular weight (M) of this compound can be calculated using the following formula:

    M = (Kf * w_solute) / (ΔTf * w_solvent)

    Where:

    • Kf is the cryoscopic constant of the solvent (in K· kg/mol ).

    • w_solute is the mass of this compound (in kg).

    • ΔTf is the freezing point depression (Tf_pure_solvent - Tf_solution) (in K).

    • w_solvent is the mass of the solvent (in kg).

Determination of Density using a Pycnometer

A pycnometer (or density bottle) is a piece of glassware used to determine the density of a liquid with high precision.

Materials:

  • Pycnometer with a ground-glass stopper and a capillary tube

  • Analytical balance

  • Distilled water

  • This compound

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance (m1).

  • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Remove the pycnometer, carefully dry the outside, and weigh it (m2).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, following the same procedure as with the distilled water.

  • Weigh the pycnometer filled with this compound at the same temperature (m3).

  • The density of this compound (ρ_liquid) can be calculated using the following formula:

    ρ_liquid = ((m3 - m1) / (m2 - m1)) * ρ_water

    Where:

    • ρ_water is the known density of water at the experimental temperature.

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of sodium thiocyanate with methane (B114726) chloride in a diethylene glycol solvent.[4]

Materials:

  • Reaction kettle

  • Diethylene glycol

  • Solid sodium thiocyanate

  • Methane chloride gas

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Add a specific quantity of diethylene glycol to the reaction kettle, followed by the addition of solid sodium thiocyanate. The temperature inside the kettle should be maintained at 55-60 °C.[4]

  • After the addition is complete, heat the mixture to ensure the complete dissolution of sodium thiocyanate in the diethylene glycol.[4]

  • Introduce methane chloride gas into the reactor over a period of 3-4 hours, maintaining the pressure inside the kettle at 0.05-0.5 MPa and the temperature at 85 °C.[4]

  • Upon completion of the reaction, filter the resulting solution to separate the filtrate (a mixture of diethylene glycol and this compound) from the filter cake (sodium chloride).[4]

  • Wash the filter cake with diethylene glycol.

  • Combine the washing solution with the filtrate and distill the mixture. This compound will evaporate and can be collected.[4]

  • Dry the collected this compound using anhydrous sodium sulfate to obtain the final product.[4] The diethylene glycol can be recycled for future syntheses.[4]

Biological Interactions and Signaling

This compound is known to undergo metabolic transformation in biological systems. A key pathway involves its interaction with the glutathione (B108866) S-transferase (GST) system, which can lead to the release of cyanide. This cyanide is subsequently detoxified.

Metabolic Pathway of this compound

The metabolism of this compound is initiated by the enzyme Glutathione S-transferase (GST). GST catalyzes the nucleophilic attack of reduced glutathione (GSH) on the sulfur atom of this compound. This reaction results in the liberation of hydrogen cyanide, oxidized glutathione (GSSG), and a mercaptan moiety.[9] The released cyanide can then be detoxified by the enzyme rhodanese, which catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to the cyanide ion, forming the less toxic thiocyanate, which is then excreted.[2][8]

This compound Metabolism Metabolic Pathway of this compound MTC This compound (CH3SCN) GST Glutathione S-Transferase (GST) MTC->GST GSH Reduced Glutathione (GSH) GSH->GST HCN Hydrogen Cyanide (HCN) GST->HCN releases GSSG Oxidized Glutathione (GSSG) GST->GSSG Mercaptan Mercaptan Moiety GST->Mercaptan Rhodanese Rhodanese HCN->Rhodanese detoxified by Thiosulfate Thiosulfate Thiosulfate->Rhodanese Thiocyanate Thiocyanate (SCN-) (Less Toxic) Rhodanese->Thiocyanate Excretion Urinary Excretion Thiocyanate->Excretion Isothiocyanate Signaling General Signaling Pathways of Isothiocyanates ITC Isothiocyanates (ITCs) Nrf2 Nrf2 Pathway ITC->Nrf2 activates NFkB NF-κB Pathway ITC->NFkB inhibits MAPK MAPK & p53 Pathways ITC->MAPK modulates PhaseII Phase II Enzyme Induction (e.g., GST) Nrf2->PhaseII Detox Enhanced Detoxification PhaseII->Detox Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis MAPK->Apoptosis

References

An In-depth Technical Guide to the Synthesis of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl thiocyanate (B1210189) (CH₃SCN), a versatile reagent and building block in organic synthesis, plays a crucial role in the development of pharmaceuticals and agrochemicals. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This technical guide provides a comprehensive review of the core methods for methyl thiocyanate synthesis, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in understanding and implementation.

Nucleophilic Substitution: The Workhorse Method

The most prevalent and straightforward approach to this compound synthesis is through nucleophilic substitution (S_N2) reaction. This method involves the reaction of a methylating agent with a thiocyanate salt.

Reaction of Methyl Halides with Alkali Metal Thiocyanates

This classical method utilizes readily available methyl halides, such as methyl iodide or methyl chloride, and an alkali metal thiocyanate, typically potassium or sodium thiocyanate. The reaction proceeds via a standard S_N2 mechanism where the thiocyanate anion acts as the nucleophile, displacing the halide from the methyl group.

Experimental Protocol:

A patent describes a method where diethylene glycol is used as the solvent.[1][2]

  • Reaction Setup: In a reaction kettle, add a specific quantity of diethylene glycol.

  • Addition of Thiocyanate: Gradually add solid sodium thiocyanate to the diethylene glycol. The temperature inside the kettle should be maintained at 55-60°C.

  • Dissolution: After the addition is complete, heat the mixture to 85°C and maintain for 15-30 minutes to ensure complete dissolution of the sodium thiocyanate, forming a homogeneous solution.

  • Introduction of Methyl Chloride: Introduce methyl chloride gas into the solution over a period of 3-4 hours. The pressure inside the reaction kettle should be kept at 0.05-0.5 MPa and the temperature at 85°C.

  • Work-up: After the reaction is complete, filter the solution to separate the filtrate (a mixture of diethylene glycol and this compound) from the filter cake (sodium chloride).

  • Purification: Wash the filter cake with diethylene glycol. Combine the washing solution with the filtrate and distill the mixture to evaporate the this compound. The collected this compound is then dried using anhydrous sodium sulfate (B86663). The diethylene glycol residue can be recycled.

Yields for this method are reported to be in the range of 86-89%.[2]

Reaction of Dimethyl Sulfate with Alkali Metal Thiocyanates

Dimethyl sulfate is a potent and efficient methylating agent for this transformation. Due to its high toxicity, appropriate safety precautions must be strictly followed.

Experimental Protocol:

A described method for the synthesis of this compound using dimethyl sulfate and sodium thiocyanate in an aqueous medium is as follows:[3][4][5]

  • Reaction Setup: Dissolve sodium thiocyanate in water in a reaction kettle.

  • Addition of Dimethyl Sulfate: Add dimethyl sulfate to the aqueous solution of sodium thiocyanate.

  • Reaction: Allow the mixture to react at room temperature for 5-6 hours.

  • Work-up: After the reaction, the mixture will separate into aqueous and oil layers. Collect the oil layer, which is the crude this compound.

This method reports a total yield of 91.7-92.8% for the subsequent reaction of the produced this compound.[3][5]

Phase-Transfer Catalyzed Synthesis

To improve the efficiency of the reaction between the organic methylating agent and the inorganic thiocyanate salt, especially in biphasic systems, phase-transfer catalysts (PTCs) are often employed. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the thiocyanate anion from the aqueous phase to the organic phase. This method offers the advantages of using water as a solvent, leading to simpler work-up and more environmentally friendly conditions.[6]

Experimental Protocol (General):

  • Reaction Setup: A mixture of the alkyl halide (e.g., n-butyl bromide as a model), an aqueous solution of potassium thiocyanate, and a catalytic amount (e.g., 5 mol%) of a phase-transfer catalyst is prepared in a round-bottom flask.

  • Reaction: The mixture is refluxed with stirring for a specified time.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography.

While a specific protocol for this compound was not detailed in the provided search results, the general principle is applicable.

Dealkylative Cyanation of Sulfoxides

A more recent and innovative approach involves the dealkylative cyanation of sulfoxides. This method utilizes an interrupted Pummerer reaction of sulfoxides with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[7][8][9][10][11]

Experimental Protocol: [7]

  • Reaction Setup: A solution of the sulfoxide (B87167) (1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂) (0.1 M) is cooled to -78°C.

  • Activation: Trifluoromethanesulfonic anhydride (Tf₂O, 1.0 equivalent) is added, and the mixture is stirred for 5 to 15 minutes at this temperature.

  • Cyanation: Trimethylsilyl cyanide (TMSCN, 1.0 equivalent) is added, and the resulting mixture is allowed to warm to ambient temperature (23°C) over 2 hours.

  • Work-up: The reaction is diluted with CH₂Cl₂, and solid sodium bicarbonate (NaHCO₃, 3.0 equivalents) is added. The suspension is stirred for 5 minutes.

  • Purification: The mixture is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography.

This method has been shown to be effective for a variety of sulfoxides, with yields often exceeding 90%.[8] For instance, the reaction of p-tolylmethylsulfoxide yielded p-tolylthiocyanate in 91% yield.[8]

Thermolysis of S-Methyl Isothiourea Hydrochloride

Another documented method is the thermal decomposition of S-methyl isothiourea hydrochloride. This process involves heating the hydrochloride salt to a high temperature, causing it to fragment into this compound and ammonium (B1175870) chloride.

Experimental Protocol: [1]

  • Preparation of S-methyl isothiourea hydrochloride: S-methyl isothiourea hemisulfate can be converted to the hydrochloride salt by treatment with two equivalents of barium chloride in water. After evaporation, the hydrochloride is obtained.

  • Thermolysis: The S-methyl isothiourea hydrochloride (m.p. 59°C) is heated to 160-200°C.

  • Isolation: At this temperature, the salt fragments, and this compound can be distilled off.

This method is reported to be a cost-effective alternative to methods using dimethyl sulfate or methyl halides.[1]

Summary of Quantitative Data

Synthesis MethodMethylating AgentThiocyanate SourceSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Nucleophilic SubstitutionMethyl ChlorideSodium ThiocyanateDiethylene Glycol-853-486-89[1][2]
Nucleophilic SubstitutionDimethyl SulfateSodium ThiocyanateWater-Room Temp.5-691.7-92.8 (for subsequent step)[3][4][5]
Dealkylative Cyanation-Trimethylsilyl CyanideDichloromethaneTriflic Anhydride-78 to 232up to 91[7][8]
Thermolysis-S-Methyl Isothiourea HCl--160-200->55% (from 1kg of starting material)[1]

Visualization of Synthesis Pathways

Nucleophilic Substitution of a Methyl Halide

G cluster_products Products CH3X Methyl Halide (X = Cl, I) CH3SCN This compound CH3X->CH3SCN + NaSCN (SN2) NaX Sodium Halide CH3X->NaX - X⁻ NaSCN Sodium Thiocyanate NaSCN->CH3SCN G cluster_products Products DMS Dimethyl Sulfate ((CH₃)₂SO₄) CH3SCN This compound DMS->CH3SCN + NaSCN NaSCN Sodium Thiocyanate NaSCN->CH3SCN NaCH3SO4 Sodium Methyl Sulfate G Sulfoxide Methyl Sulfoxide (R-S(O)-CH₃) Intermediate Activated Sulfoxide Sulfoxide->Intermediate + Tf₂O Tf2O Triflic Anhydride (Tf₂O) TMSCN Trimethylsilyl Cyanide (TMSCN) RSCN Thiocyanate (R-SCN) Intermediate->RSCN + TMSCN - CH₃-OTf - TMS-OTf G cluster_products Products SMT_HCl S-Methyl Isothiourea Hydrochloride CH3SCN This compound SMT_HCl->CH3SCN Heat (Δ) 160-200°C NH4Cl Ammonium Chloride SMT_HCl->NH4Cl Heat (Δ) 160-200°C

References

The Discovery and Ascendancy of Organic Thiocyanates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Executive Summary

Organic thiocyanates (R-S-C≡N), a fascinating class of organosulfur compounds, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their journey, from a serendipitous discovery in the early 19th century to their current status as versatile synthetic intermediates and bioactive molecules, is a testament to the evolution of organic chemistry. This technical guide provides an in-depth exploration of the discovery and history of organic thiocyanates, detailing seminal experimental protocols, quantitative data from early syntheses, and their engagement with biological pathways. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the foundational chemistry and biological relevance of these remarkable compounds.

A Serendipitous Beginning: The Discovery of the Thiocyanate (B1210189) Anion

The story of organic thiocyanates begins not with the organic compounds themselves, but with the discovery of the thiocyanate anion ([SCN]⁻). In 1809, the English chemist Robert Porrett serendipitously synthesized this novel anion while investigating the composition of hydrogen cyanide.[1] His experiment, not aimed at the creation of a new functional group, involved boiling Prussian blue (a complex iron cyanide salt) with potassium sulfide (B99878) ("sulfuret of potash") and water.[1] Porrett's goal was to prepare potassium ferricyanide, but the unexpected reaction of the cyanide with sulfur yielded a solution that produced a deep red color with iron salts, a characteristic reaction of the thiocyanate ion still used in analytical chemistry today.[1] This discovery laid the groundwork for the future synthesis of organic derivatives.

Early Syntheses of Organic Thiocyanates: The Dawn of a New Class of Compounds

The first syntheses of organic thiocyanates were extensions of the newfound knowledge of the thiocyanate anion, primarily involving the reaction of alkyl halides with inorganic thiocyanates. These early methods, while foundational, were often plagued by low yields and the competing formation of isomeric isothiocyanates (R-N=C=S).

Synthesis of Alkyl Thiocyanates

One of the most common and enduring methods for the preparation of alkyl thiocyanates is the reaction of an alkyl halide with an alkali metal thiocyanate.[2] An illustrative example is the synthesis of isopropyl thiocyanate from isopropyl bromide and sodium thiocyanate.

Experimental Protocol: Synthesis of Isopropyl Thiocyanate

  • Reagents: Isopropyl bromide, sodium thiocyanate, 90% ethanol.

  • Procedure: A mixture of sodium thiocyanate (5.5 moles) and 90% ethyl alcohol (1250 cc) is heated to boiling in a 3-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser. Isopropyl bromide (5 moles) is then added slowly over the course of one hour. The reaction mixture is refluxed with continuous stirring for six hours.

  • Work-up: After cooling, the precipitated sodium bromide is removed by filtration and washed with ethanol. The majority of the alcohol is then distilled from the filtrate. Water (500 cc) is added to the residue, and the upper layer of isopropyl thiocyanate is separated. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by fractional distillation.

This method, with variations in solvent and reaction conditions, became a staple for the synthesis of a range of alkyl thiocyanates.

The Advent of Aryl Thiocyanates: The Sandmeyer Reaction

The synthesis of aryl thiocyanates required a different approach, as aryl halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts. A major breakthrough came in 1884 with the discovery of the Sandmeyer reaction by the Swiss chemist Traugott Sandmeyer. This reaction provides a versatile method for the conversion of primary aromatic amines into a variety of functional groups, including thiocyanates, via the corresponding diazonium salt.[2]

Experimental Workflow: The Sandmeyer Reaction for Aryl Thiocyanates

The general workflow for the Sandmeyer synthesis of an aryl thiocyanate involves three key steps:

  • Diazotization: A primary aromatic amine is treated with a cold, acidic solution of sodium nitrite (B80452) to form an aryl diazonium salt.

  • Thiocyanation: The freshly prepared diazonium salt solution is then added to a solution of a copper(I) thiocyanate.

  • Isolation: The resulting aryl thiocyanate is then isolated and purified.

Sandmeyer_Reaction_Workflow A Primary Aromatic Amine (Ar-NH2) B Diazotization (NaNO2, H+) A->B Step 1 C Aryl Diazonium Salt ([Ar-N2]+) B->C D Thiocyanation (CuSCN) C->D Step 2 E Aryl Thiocyanate (Ar-SCN) D->E

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from 19th-century chemical literature can be challenging due to variations in experimental techniques and reporting standards. However, available records provide valuable insights into the physical properties of some of the earliest synthesized organic thiocyanates.

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL)
Methyl ThiocyanateCH₃SCN130-133-511.074
Ethyl ThiocyanateC₂H₅SCN145-85.51.012
Isopropyl Thiocyanate(CH₃)₂CHSCN149-151--
Phenyl ThiocyanateC₆H₅SCN232-234-211.129

Biological Significance: The Role of Thiocyanate in Innate Immunity

Beyond their synthetic utility, thiocyanates play a crucial role in mammalian biology, particularly in the innate immune system. The thiocyanate ion is a key substrate for peroxidase enzymes, such as myeloperoxidase (MPO) found in neutrophils, which catalyze its oxidation to the potent antimicrobial agent hypothiocyanous acid (HOSCN).[2][3]

This enzymatic pathway is a cornerstone of the host's defense against a wide range of pathogens. The generated HOSCN can effectively kill or inhibit the growth of bacteria, fungi, and viruses.[2]

Signaling Pathway: Enzymatic Production and Action of Hypothiocyanous Acid

Innate_Immunity_Thiocyanate SCN_out Extracellular Thiocyanate (SCN-) SCN_in SCN_in SCN_out->SCN_in Uptake MPO MPO SCN_in->MPO H2O2 H2O2 H2O2->MPO HOSCN HOSCN MPO->HOSCN Catalysis Target Target HOSCN->Target Oxidation Inhibition Inhibition Target->Inhibition

The bioactivity of the thiocyanate functional group has spurred significant interest in the development of novel therapeutic agents. A number of synthetic organic thiocyanates have demonstrated promising antimicrobial, antifungal, and anticancer properties, making this class of compounds a fertile ground for drug discovery and development.[4]

Conclusion

The journey of organic thiocyanates from an accidental 19th-century discovery to a cornerstone of modern synthetic and medicinal chemistry is a compelling narrative of scientific progress. The foundational synthetic methods, developed by pioneers like Porrett and Sandmeyer, have paved the way for the creation of a vast array of these valuable compounds. Furthermore, the elucidation of their critical role in the innate immune system has opened new avenues for the design of novel therapeutics. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of organic thiocyanates is indispensable for harnessing their full potential in addressing contemporary scientific challenges.

References

methyl thiocyanate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Methyl Thiocyanate (B1210189)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for methyl thiocyanate (CH₃SCN). The information is intended for researchers, scientists, and professionals in drug development who may handle this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct onion-like odor.[1][2] It is volatile and slightly soluble in water.[1][3]

PropertyValueSource
Molecular Formula C₂H₃NS[1]
Molecular Weight 73.12 g/mol [2]
CAS Number 556-64-9[1][3]
Appearance Colorless liquid[1][2]
Odor Onion-like[1][4]
Boiling Point 131-133 °C (268-271 °F) at 760 mmHg[1][3]
Melting Point -51 °C (-60 °F)[1]
Flash Point 38 °C (100.4 °F)[5]
Specific Gravity 1.068 g/cm³ at 25 °C[5]
Vapor Pressure 10 mmHg at 21.6 °C (70.9 °F)[3]
Vapor Density 2.52 (Air = 1)
Solubility in Water Very slightly soluble[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is highly toxic if ingested, inhaled, or in contact with skin.[6] It is also a lachrymator, meaning it can cause tearing.

Hazard ClassificationRatingSource
GHS Pictograms GHS02 (Flammable), GHS06 (Toxic)[1]
GHS Signal Word Danger[1]
GHS Hazard Statements H226, H301, H311, H330, H315, H319, H335[1]
NFPA 704 Rating Health: 2, Flammability: 2, Instability: 0

Primary Health Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Highly toxic.[6] Exposure can lead to symptoms such as nausea, vomiting, dizziness, confusion, and in severe cases, convulsions and coma.

  • Skin and Eye Irritation: Can cause skin irritation, dermatitis, and serious eye irritation.[4][7]

  • Respiratory Irritation: May cause respiratory tract irritation.

  • Other Potential Effects: May damage the liver and kidneys.[4] On contact with mineral acids, it can produce deadly toxic hydrogen cyanide gas.[3]

Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[4]

  • Use spark-proof and explosion-proof equipment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

  • Skin Protection: Wear protective gloves and clothing.[4] The specific glove material should be chosen based on recommendations from safety equipment suppliers for resistance to this compound.

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.

Handling Procedures:

  • Wash hands thoroughly after handling.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Avoid contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage Conditions:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Keep containers tightly closed.[4]

  • Store in a flammables-area.

  • Protect from moisture.[4]

  • Keep away from heat, sparks, and open flames.[4]

Incompatible Materials:

  • Strong oxidizing agents (e.g., chlorates, nitrates, peroxides).[3][4]

  • Strong acids (e.g., nitric acid, sulfuric acid).[3][4]

  • Strong bases.[4]

  • Alcohols and amines.[4]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency involving this compound.

First Aid Measures:

  • Inhalation: Move the victim to fresh air.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink water or milk.[9] Seek immediate medical attention.[7]

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Isolate: Isolate the hazard area and deny entry.[3] For a spill, this should be at least 50 meters (150 feet) in all directions.[3]

  • Ventilate: Ventilate the area of the spill.[4]

  • Control Ignition Sources: Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[4]

  • Containment and Cleanup:

    • Wear appropriate personal protective equipment (PPE), including respiratory protection.[3]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Do not use cellulose-based absorbents.

    • Place the absorbed material into a suitable, labeled container for disposal.[4]

  • Decontamination: Wash the spill area after the material has been collected.[4]

  • Disposal: Dispose of the waste as hazardous waste in accordance with local, state, and federal regulations.[4]

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate isolate Isolate Hazard Area (50m) evacuate->isolate ventilate Ventilate Area isolate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe absorb Absorb with Inert Material (e.g., sand, vermiculite) ppe->absorb containerize Place in Labeled Container absorb->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4] Water spray can be used to cool fire-exposed containers.[4]

  • Specific Hazards: this compound is a flammable liquid. Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated.[4]

  • Hazardous Combustion Products: Fire may produce poisonous gases, including oxides of nitrogen and sulfur.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Toxicity DataValueSpeciesSource
LD₅₀ (Oral) 60 mg/kgRat[1]
LD₅₀ (Intravenous) 18 mg/kgMouse[5]
LD₅₀ (Intraperitoneal) 23 mg/kgMouse[5]
LDLo (Oral) 8.5 mg/kgCat[5]

Signs and Symptoms of Acute Exposure: Acute exposure to this compound can cause a range of symptoms, including:

  • Low blood pressure[3]

  • Nausea, vomiting, and diarrhea[3]

  • Skin rashes[3]

  • Muscle weakness, confusion, convulsions, and coma[3]

  • Visual and auditory hallucinations[3]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[4] Follow all federal, state, and local regulations for hazardous waste disposal.[4] Do not allow the chemical to enter drains or waterways.[8]

References

In Vivo Biological Metabolism of Methyl Thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo biological metabolism of methyl thiocyanate (B1210189) (CH₃SCN). While direct quantitative pharmacokinetic data for methyl thiocyanate is limited in publicly available literature, this document synthesizes the current understanding of its metabolic fate, drawing upon studies of its primary toxic metabolite, cyanide, and its structural isomer, methyl isothiocyanate. The central metabolic pathways involve the liberation of cyanide, which is then largely converted to thiocyanate, and a probable glutathione (B108866) conjugation pathway. This guide details the enzymatic processes, presents quantitative data on key metabolites, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound is an organic compound with diverse applications, including in agriculture as a fumigant and in chemical synthesis.[1] Its in vivo metabolism is of significant interest to researchers in toxicology, pharmacology, and drug development due to its potential for toxicity, which is largely attributed to the release of cyanide.[1][2] Understanding the metabolic pathways, the enzymes involved, and the quantitative fate of its metabolites is crucial for assessing its safety profile and for the development of potential therapeutic interventions in cases of exposure.

This guide will focus on the two primary proposed pathways of this compound metabolism:

  • Cyanide Liberation: The cleavage of the S-CN bond to release a cyanide ion (CN⁻), which then enters the endogenous cyanide metabolism pathway.

  • Glutathione Conjugation: The direct conjugation of this compound with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are excreted in the urine.

Metabolic Pathways

The in vivo biotransformation of this compound is believed to follow two main routes, as depicted in the signaling pathway diagram below.

cluster_0 Cyanide Liberation Pathway cluster_1 Glutathione Conjugation Pathway MTC This compound CN Cyanide (HCN) MTC->CN CYP450 Enzymes, Glutathione S-Transferase GSH_conj Glutathione Conjugate MTC->GSH_conj Glutathione S-Transferase SCN Thiocyanate (SCN⁻) CN->SCN Rhodanese Excretion Urinary Excretion SCN->Excretion Mercap Mercapturic Acid Derivative GSH_conj->Mercap Further Processing Mercap->Excretion

Figure 1: Proposed metabolic pathways of this compound in vivo.
Cyanide Liberation Pathway

The primary and most toxicologically significant metabolic pathway for this compound is the liberation of cyanide.[2] This process is thought to be catalyzed by cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs).[1]

Once released, cyanide is rapidly absorbed and distributed throughout the body.[1] The majority of the cyanide is then detoxified in the liver by the mitochondrial enzyme rhodanese, which catalyzes the transfer of a sulfur atom from a sulfur donor (such as thiosulfate) to cyanide, forming the much less toxic thiocyanate.[3] Thiocyanate is then predominantly excreted in the urine.[3]

Glutathione Conjugation Pathway

Based on the metabolism of the isomeric compound, methyl isothiocyanate, and other xenobiotics, a second major pathway for this compound metabolism is direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[4][5] This reaction would involve the nucleophilic attack of the thiol group of GSH on the methyl group of this compound, displacing the thiocyanate ion. The resulting S-methylglutathione conjugate would then undergo further enzymatic processing to form a mercapturic acid derivative, which is a common route for the excretion of xenobiotics.

Quantitative Metabolic Data

Table 1: Toxicokinetic Parameters of Cyanide and Thiocyanate in Rats
ParameterCyanide (CN⁻)Thiocyanate (SCN⁻)Animal Model
Cmax Varies with dose~160 µM (at 4 mg/kg KCN)Male Sprague-Dawley Rats
Tmax ~30 minutes~120 minutesMale Sprague-Dawley Rats
Half-life (t½) 1,510 minutes (apparent)3,010 minutesMale Sprague-Dawley Rats
AUC 6.53 x 10⁴ - 7.74 x 10⁴ µM·min2.27 x 10⁴ - 3.07 x 10⁴ µM·minMale Sprague-Dawley Rats
Data from a study involving subcutaneous injection of potassium cyanide.[6]
Table 2: Urinary Excretion of Thiocyanate from a Cyanide Precursor in Rats
CompoundDose% of Dose Excreted as Thiocyanate (72h)Animal Model
Benzyl (B1604629) Cyanide150 mg/kg (oral)Male: 54%Wistar Rats
Female: 65%
Data from a study on benzyl cyanide, another organic nitrile that releases cyanide.[7]
Table 3: Urinary Excretion of Mercapturic Acid from Methyl Isocyanate in Rats
CompoundDose% of Dose Excreted as S-(N-Methylcarbamoyl)-N-acetylcysteine (24h)Animal Model
Methyl Isocyanate45.2 µmol (intraperitoneal)24.8 ± 1.9%Male Sprague-Dawley Rats
Data from a study on methyl isocyanate, a related compound that undergoes glutathione conjugation.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound metabolism in vivo.

In Vivo Cyanide and Thiocyanate Toxicokinetics Study

This protocol is adapted from a study on the toxicokinetics of potassium cyanide in rats.[6]

start Start animal_prep Animal Preparation (Male Sprague-Dawley Rats, 250-300g) start->animal_prep dosing Dosing (Subcutaneous injection of KCN in saline) animal_prep->dosing sampling Blood Sampling (Serial sampling from jugular vein catheter) dosing->sampling analysis Sample Analysis (GC-MS for CN⁻ and SCN⁻) sampling->analysis data_proc Data Processing (Pharmacokinetic modeling) analysis->data_proc end End data_proc->end

Figure 2: Experimental workflow for in vivo cyanide toxicokinetics.
  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are cannulated in the jugular vein for serial blood sampling.

  • Dosing: Potassium cyanide (as a surrogate for cyanide release from this compound) is dissolved in saline and administered via subcutaneous injection at various dose levels (e.g., 2, 4, and 6 mg/kg).

  • Sample Collection: Blood samples (e.g., 100 µL) are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 1440, and 2880 minutes).

  • Sample Analysis: Whole blood or plasma is analyzed for cyanide and thiocyanate concentrations. A common method is gas chromatography-mass spectrometry (GC-MS) following chemical derivatization.

  • Data Analysis: Concentration-time profiles are generated, and pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated using appropriate software.

Urinary Metabolite Analysis

This protocol is a general workflow for identifying and quantifying urinary metabolites.

start Start dosing Animal Dosing (e.g., oral gavage of This compound) start->dosing urine_collection Urine Collection (Metabolic cages, 24-72h periods) dosing->urine_collection sample_prep Sample Preparation (Enzymatic hydrolysis, solid-phase extraction) urine_collection->sample_prep analysis Metabolite Analysis (LC-MS/MS) sample_prep->analysis quantification Quantification (Stable isotope dilution) analysis->quantification end End quantification->end

Figure 3: Workflow for urinary metabolite analysis.
  • Animal Model and Dosing: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. This compound, dissolved in a suitable vehicle (e.g., corn oil), is administered, typically via oral gavage.

  • Urine Collection: Urine is collected over specified periods (e.g., 0-24h, 24-48h, 48-72h) and stored frozen until analysis.

  • Sample Preparation: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites. This is often followed by solid-phase extraction (SPE) to clean up and concentrate the sample.

  • Metabolite Identification and Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying metabolites. For accurate quantification, a stable isotope-labeled internal standard of the target metabolite is ideal.

Key Enzymes and Their Roles

Cytochrome P450 (CYP) Enzymes

CYP enzymes, primarily located in the liver, are a major family of enzymes responsible for the phase I metabolism of a wide range of xenobiotics.[8] It is hypothesized that CYP-mediated oxidation of the sulfur atom in this compound could be a mechanism for the release of cyanide.

Glutathione S-Transferases (GSTs)

GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to electrophilic compounds.[9] GSTs are likely involved in both the direct conjugation of this compound to GSH and potentially in the cyanide liberation pathway.[1]

Rhodanese (Thiosulfate Sulfurtransferase)

Rhodanese is a mitochondrial enzyme that plays a critical role in cyanide detoxification by converting it to the less toxic thiocyanate.[3]

Conclusion

The in vivo biological metabolism of this compound is characterized by two primary pathways: the liberation of cyanide and its subsequent conversion to thiocyanate, and a probable glutathione conjugation pathway leading to the formation of mercapturic acid derivatives. While direct quantitative pharmacokinetic data for this compound is sparse, a comprehensive understanding of its metabolic fate can be constructed by examining the toxicokinetics of its major metabolite, cyanide, and by drawing parallels with its structural isomer, methyl isothiocyanate. The key enzymes involved in these transformations include cytochrome P450s, glutathione S-transferases, and rhodanese. Further research is warranted to fully elucidate the quantitative contribution of each pathway to the overall metabolism of this compound and to determine its complete pharmacokinetic profile.

References

spectroscopic data of methyl thiocyanate IR and NMR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Methyl Thiocyanate (B1210189) (CH₃SCN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for methyl thiocyanate. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate analytical workflows and structure-property relationships.

Spectroscopic Data of this compound

The following tables summarize the key IR and NMR spectroscopic data for this compound, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration.[1] This band's position is sensitive to the solvent environment.[2][3]

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
C≡N Stretch2150Strong, SharpThis is a characteristic peak for thiocyanates and is useful for distinguishing them from isothiocyanates, which show a broader absorption in this region.[1]
C-H Stretch (methyl)~2900-3000MediumTypical for sp³ C-H bonds.
C-H Bend (methyl)~1390-1440MediumCharacteristic bending vibration of the methyl group.
S-C Stretch~700-800Medium-WeakStretching vibration of the sulfur-carbon single bond.

A study by Maienschein-Cline and Londergan cataloged the nitrile stretching mode of this compound in fourteen different solvents, providing a benchmark for understanding solvent effects on this vibrational probe.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is simple, showing a single peak for the chemically equivalent protons of the methyl group.

Chemical Shift (δ) ppm Solvent Multiplicity Integration Assignment
~2.6 - 2.8CDCl₃Singlet3HS-CH₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum displays two distinct signals corresponding to the methyl carbon and the thiocyanate carbon.

Chemical Shift (δ) ppm Solvent Assignment
~112 - 114CDCl₃S-C N
~32 - 34CDCl₃S-C H₃

Note: Data sourced from various chemical databases and spectral collections.[5][6][7]

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Liquid sample cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)[8]

  • This compound sample

  • Dry, IR-grade solvent (e.g., carbon tetrachloride, if acquiring a solution spectrum)[9]

  • Pasteur pipette or syringe

  • Lint-free tissues

  • Acetone (B3395972) (for cleaning)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum: Collect a background spectrum of the empty sample cell (for neat liquid) or the cell filled with the pure solvent (for a solution). This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Using a clean Pasteur pipette, place a small drop of this compound onto one of the salt plates of the liquid cell.

    • Carefully place the second salt plate on top, ensuring a thin, uniform film of the liquid is formed and no air bubbles are trapped.

    • Mount the cell in the sample holder within the spectrometer's sample compartment.

  • Sample Preparation (Solution):

    • Prepare a dilute solution of this compound in a suitable IR-transparent solvent like CCl₄.[9]

    • Inject the solution into a sealed solution cell using a syringe, ensuring the cell is completely filled.[8]

    • Place the cell in the sample holder.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[10]

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the sample cell windows with a dry organic solvent like acetone and dry them with a stream of nitrogen. Store the salt plates in a desiccator to protect them from moisture.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes and caps[11]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[12]

  • Internal standard (e.g., Tetramethylsilane, TMS)[13][14]

  • This compound sample (5-25 mg for ¹H; 50-100 mg for ¹³C)[14]

  • Pasteur pipette with a cotton or glass wool plug[11]

  • Vial for sample dissolution

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound into a clean, dry vial.[12]

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS as an internal reference (0 ppm).[12]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering and Transfer:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11] Solid particles can degrade the magnetic field homogeneity and broaden spectral lines.[11]

    • Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[12]

  • Instrument Setup:

    • Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting its depth with a gauge.

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]

    • Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.[12]

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment. ¹³C NMR typically requires a significantly longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.[15]

  • Data Processing:

    • After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

    • Phase and baseline corrections are applied.

    • The spectrum is calibrated by setting the TMS peak to 0.0 ppm.

    • For ¹H spectra, the peaks are integrated to determine the relative number of protons.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure of this compound and its spectral features.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample This compound Prep_IR Prepare Neat Liquid Film or Solution in CCl4 Sample->Prep_IR Prep_NMR Dissolve in CDCl3 with TMS Standard Sample->Prep_NMR FTIR FTIR Spectrometer Prep_IR->FTIR Filter Filter into NMR Tube Prep_NMR->Filter NMR NMR Spectrometer Filter->NMR Proc_IR Generate IR Spectrum (Absorbance vs. Wavenumber) FTIR->Proc_IR Proc_NMR Generate NMR Spectrum (Intensity vs. Chemical Shift) NMR->Proc_NMR Interpret Structural Elucidation Proc_IR->Interpret Proc_NMR->Interpret

Caption: Workflow for IR and NMR Spectroscopic Analysis.

Structure_Spectrum_Correlation cluster_structure This compound (CH₃SCN) cluster_signals Characteristic Spectroscopic Signals Structure H | H--C--S--C≡N | H C_H C-H Bonds S_CH3 S-CH₃ Carbon S_CN_C S-CN Carbon C_N C≡N Bond IR_CN IR: C≡N Stretch ~2150 cm⁻¹ NMR_H ¹H NMR: S-CH₃ Singlet, ~2.7 ppm NMR_C1 ¹³C NMR: S-CH₃ ~33 ppm NMR_C2 ¹³C NMR: S-CN ~113 ppm C_H->NMR_H S_CH3->NMR_C1 S_CN_C->NMR_C2 C_N->IR_CN

References

The Enigmatic Presence of Methyl Thiocyanate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiocyanate (B1210189) (CH₃SCN), a volatile sulfur-containing organic compound, is a naturally occurring secondary metabolite in a variety of plant species, most notably within the family Brassicaceae. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and analytical methodologies pertaining to methyl thiocyanate in plants. Its formation is intricately linked to the glucosinolate-myrosinase system, a sophisticated chemical defense mechanism. Understanding the nuances of its production and function offers valuable insights for crop science, plant-herbivore interactions, and the potential for novel drug discovery.

Biosynthesis of this compound: The Glucosinolate-Myrosinase System

The primary route to this compound formation in plants is through the enzymatic hydrolysis of glucosinolates. When plant tissues are damaged, for instance by herbivory or mechanical stress, the enzyme myrosinase comes into contact with its substrate, glucosinolates, which are typically sequestered in separate cellular compartments. This interaction initiates a cascade of reactions that can lead to the formation of various biologically active compounds, including isothiocyanates, nitriles, and thiocyanates.[1][2]

The specific outcome of glucosinolate hydrolysis is influenced by a number of factors, including the structure of the glucosinolate side chain, pH, and the presence of specifier proteins.[1][2] The formation of organic thiocyanates is specifically mediated by a Thiocyanate-Forming Protein (TFP) . This protein intercepts the unstable aglycone intermediate produced during myrosinase activity and directs its conversion to a thiocyanate, such as this compound.[2]

Below is a diagram illustrating the biosynthetic pathway leading to this compound and other related glucosinolate breakdown products.

Glucosinolate Breakdown Pathway Figure 1. Biosynthesis of this compound Glucosinolate Glucosinolate Aglycone Unstable Aglycone Glucosinolate->Aglycone hydrolysis Myrosinase Myrosinase (upon tissue damage) Myrosinase->Glucosinolate Isothiocyanate Isothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement Nitrile Nitrile Aglycone->Nitrile + Specifier   Proteins (e.g., NSP) MethylThiocyanate This compound Aglycone->MethylThiocyanate + TFP TFP Thiocyanate-Forming Protein (TFP) TFP->Aglycone

Caption: Biosynthesis pathway of this compound from glucosinolates.

Quantitative Occurrence of Thiocyanates in Plants

The concentration of thiocyanate and its derivatives can vary significantly between plant species, cultivars, and even different tissues within the same plant. Environmental factors such as soil composition and stress also play a crucial role in their production.[1][3] The following table summarizes available quantitative data on thiocyanate content in selected Brassica vegetables. It is important to note that much of the available literature quantifies total thiocyanate content rather than specifically this compound.

Plant SpeciesCultivar/VarietyPlant PartThiocyanate Concentration (mg/100g fresh weight)Reference(s)
Cabbage (Brassica oleracea var. capitata)Not specifiedOuter Leaves2.44 ± 0.03[4][5]
Cabbage (Brassica oleracea var. capitata)Not specifiedInner Leaves2.23 ± 0.03[4][5]
Broccoli (Brassica oleracea var. italica)Not specifiedFlorets1.90 ± 0.05[4][5]
Cauliflower (Brassica oleracea var. botrytis)Not specifiedFlorets1.13 ± 0.05[4][5]
Radish (Raphanus sativus)Not specifiedRoot2.33 ± 0.03[4][5]
Turnip (Brassica rapa subsp. rapa)Not specifiedRoot1.77 ± 0.009[4][5]

Physiological Role and Signaling

The primary role of the glucosinolate-myrosinase system, and by extension this compound, is in plant defense against herbivores and pathogens.[2] The volatile nature of this compound allows it to act as a fumigant, deterring feeding insects and inhibiting the growth of pathogenic microorganisms.

While the direct role of this compound as a signaling molecule in specific plant pathways is not yet fully elucidated, the broader class of glucosinolate breakdown products, including isothiocyanates, are known to induce defense-related gene expression and contribute to systemic acquired resistance.[6] Exposure of plants to thiocyanate can induce a stress response, leading to alterations in hormonal balance and the activation of antioxidant defense systems.[7] This suggests that this compound may be part of a complex signaling network that alerts the plant to biotic and abiotic threats.

The diagram below illustrates a generalized plant stress response pathway that may be influenced by the presence of thiocyanates.

Plant_Stress_Response Figure 2. Generalized Plant Stress Response to Thiocyanate cluster_stress Stress Signal cluster_response Cellular Response cluster_outcome Physiological Outcome MethylThiocyanate This compound (from Glucosinolate Breakdown) ROS_Production Reactive Oxygen Species (ROS) Production MethylThiocyanate->ROS_Production Hormone_Signaling Hormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) MethylThiocyanate->Hormone_Signaling Defense_Gene_Expression Defense Gene Expression ROS_Production->Defense_Gene_Expression Antioxidant_System Activation of Antioxidant System ROS_Production->Antioxidant_System Hormone_Signaling->Defense_Gene_Expression Stress_Tolerance Enhanced Stress Tolerance Defense_Gene_Expression->Stress_Tolerance Antioxidant_System->Stress_Tolerance

Caption: Generalized plant stress response pathway initiated by thiocyanates.

Experimental Protocols

Protocol 1: Extraction and Analysis of Volatile Glucosinolate Hydrolysis Products (including this compound) by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of volatile compounds in Brassicaceae.[8][9][10]

1. Sample Preparation: 1.1. Harvest fresh plant material (e.g., leaves, roots, seeds). 1.2. Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity. 1.3. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. 1.4. Accurately weigh a specific amount of the powdered sample (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).

2. Headspace Solid-Phase Microextraction (HS-SPME): 2.1. Equilibrate the sample in the sealed headspace vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 10-15 minutes) to allow volatiles to accumulate in the headspace. 2.2. Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature. The fiber will adsorb the volatile compounds. 2.3. Retract the fiber into its needle and immediately introduce it into the GC injection port for thermal desorption.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: 3.1. Injector: Set the injector temperature to desorb the analytes from the SPME fiber (e.g., 250 °C) and operate in splitless mode to maximize the transfer of analytes to the column. 3.2. Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). 3.3. Oven Temperature Program: A typical program would be:

  • Initial temperature: 40 °C, hold for 2-5 minutes.
  • Ramp 1: Increase to 150 °C at a rate of 5-10 °C/minute.
  • Ramp 2: Increase to 250 °C at a rate of 10-20 °C/minute, hold for 5-10 minutes. 3.4. Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/minute). 3.5. Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 400.
  • Source and Transfer Line Temperatures: Maintain at appropriate temperatures (e.g., 230 °C and 280 °C, respectively).

4. Data Analysis: 4.1. Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) and by comparing its retention time with that of an authentic standard. 4.2. For quantitative analysis, create a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy.

The following diagram outlines the experimental workflow for HS-SPME-GC-MS analysis.

HS_SPME_GC_MS_Workflow Figure 3. Experimental Workflow for this compound Analysis Sample_Prep Sample Preparation (Harvesting, Freezing, Grinding) HS_Vial Transfer to Headspace Vial Sample_Prep->HS_Vial Equilibration Equilibration (e.g., 40-60°C) HS_Vial->Equilibration SPME_Extraction HS-SPME Extraction (e.g., 30-60 min) Equilibration->SPME_Extraction GC_Injection Thermal Desorption in GC Injector SPME_Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

References

The Ambivalent Nucleophile: An In-depth Technical Guide to the Chemical Reactivity of the Thiocyanate Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiocyanate (B1210189) functional group (-SCN), a pseudohalide with a rich and varied chemical personality, has emerged as a versatile building block in modern organic synthesis and drug discovery. Its ambidentate nature, capable of reacting through either the sulfur or nitrogen atom, provides a unique handle for the introduction of sulfur-containing moieties and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of the thiocyanate group, with a focus on practical applications for researchers in the pharmaceutical and chemical sciences.

Synthesis of Organic Thiocyanates

The preparation of organic thiocyanates can be broadly categorized into nucleophilic substitution, electrophilic thiocyanation, and other specialized methods. The choice of synthetic route often depends on the nature of the substrate and the desired regioselectivity.

Nucleophilic Substitution Reactions

One of the most common methods for synthesizing alkyl thiocyanates is the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. This SN2 reaction typically proceeds with inversion of configuration at the carbon center.

Table 1: Synthesis of Alkyl Thiocyanates via Nucleophilic Substitution [1]

Alkyl Halide/TosylateNucleophileSolventConditionsYield (%)
Benzyl bromideKSCNAqueousMicrowave, 2 min95
1-BromooctaneKSCNAqueousMicrowave, 5 min92
4-Nitrobenzyl bromideKSCNAqueousMicrowave, 2 min96
Benzyl tosylateKSCNAqueousMicrowave, 3 min94

Aryl thiocyanates can be synthesized via the Sandmeyer reaction, where an aryl diazonium salt is treated with a copper(I) thiocyanate catalyst.[2]

Electrophilic Thiocyanation

Electrophilic thiocyanation involves the reaction of an electron-rich aromatic or heteroaromatic compound with an electrophilic thiocyanating agent. These reagents can be generated in situ from a thiocyanate salt and an oxidizing agent.

Table 2: Electrophilic Thiocyanation of Anilines [3][4]

Aniline (B41778) DerivativeReagentsSolventTimeYield (%)
AnilineNBS, KSCNEthanol (B145695)20 min98
4-MethylanilineNBS, KSCNEthanol20 min96
4-MethoxyanilineNBS, KSCNEthanol20 min95
4-ChloroanilineNBS, KSCNEthanol25 min92
4-BromoanilineNBS, KSCNEthanol25 min93

Key Reactions of the Thiocyanate Functional Group

The reactivity of the thiocyanate group is dominated by its ambidentate nucleophilicity, its ability to participate in cycloaddition reactions, and its role as a ligand in coordination chemistry.

Nucleophilic Reactions

The thiocyanate anion is a potent nucleophile that can attack electrophilic centers through either the "soft" sulfur atom or the "hard" nitrogen atom. The regioselectivity of this attack is influenced by the nature of the electrophile and the reaction conditions, in accordance with Hard and Soft Acid and Base (HSAB) theory. Soft electrophiles, such as alkyl halides, preferentially react at the sulfur atom to form thiocyanates. In contrast, hard electrophiles, like acyl chlorides, tend to react at the nitrogen atom, leading to the formation of isothiocyanates.

Cycloaddition Reactions

The thiocyanate functional group can participate in various cycloaddition reactions, providing access to a range of heterocyclic scaffolds. A notable example is the [3+2] cycloaddition of donor-acceptor cyclopropanes with ammonium (B1175870) thiocyanate, which yields 2-amino-4,5-dihydrothiophenes.[5][6][7][8]

Coordination Chemistry

As an ambidentate ligand, the thiocyanate ion can coordinate to metal centers through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or it can act as a bridging ligand. The mode of coordination is influenced by the electronic properties of the metal ion, with hard metal ions generally favoring coordination through the nitrogen atom and soft metal ions preferring the sulfur atom.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of organic thiocyanates are useful for their characterization and for predicting their behavior in chemical reactions.

Table 3: Physicochemical Properties of Selected Thiocyanate Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Dipole Moment (D)
Methyl thiocyanateC₂H₃NS73.12-51130-133-
Phenyl thiocyanateC₇H₅NS135.19-212323.62[9]
3-(Methylthio)phenyl isothiocyanateC₉H₉NS₂195.31-306-307-

Table 4: Spectroscopic Data for the Thiocyanate Functional Group

Spectroscopic TechniqueCharacteristic SignatureFrequency/Chemical Shift RangeNotes
Infrared (IR) Spectroscopyν(C≡N) stretch2175-2140 cm⁻¹[5][10]Strong, sharp absorption.
¹³C NMR SpectroscopySC N110-120 ppm[11][12]
¹H NMR SpectroscopyProtons α to -SCNVaries depending on the structure

Role in Drug Development and Signaling Pathways

Thiocyanate and isothiocyanate-containing compounds have garnered significant attention in drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A key mechanism of action for many of these compounds is the modulation of critical cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Certain isothiocyanates have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[13]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates NF_kappa_B NF-κB (p50/p65) IkappaB->NF_kappa_B Inhibits IkappaB_P P-IκB IkappaB->IkappaB_P NF_kappa_B_n NF-κB NF_kappa_B->NF_kappa_B_n Translocates Ub Ubiquitin IkappaB_P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Isothiocyanates Isothiocyanates Isothiocyanates->IKK_Complex Inhibits DNA DNA NF_kappa_B_n->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Induces

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a battery of cytoprotective genes. Many isothiocyanates are potent inducers of the Nrf2 pathway, which contributes to their chemopreventive effects.[1]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3->Nrf2 Ubiquitination Ub Ubiquitin Isothiocyanates Isothiocyanates Isothiocyanates->Keap1 Inactivates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by isothiocyanates.

Experimental Protocols

This section provides detailed methodologies for key reactions involving the thiocyanate functional group.

General Procedure for Electrophilic Thiocyanation of Anilines[3]

Workflow for Electrophilic Thiocyanation

electrophilic_thiocyanation A Dissolve NBS in EtOH B Add KSCN, stir 5 min A->B C Add aniline derivative, stir 20 min B->C D Concentrate reaction mixture C->D E Dilute with water, extract with EtOAc D->E F Concentrate organic extracts E->F G Purify by column chromatography F->G H Obtain pure thiocyanated product G->H

Caption: Experimental workflow for the electrophilic thiocyanation of anilines.

Procedure:

  • To a solution of N-bromosuccinimide (NBS) (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (KSCN) (2.1 mmol) and stir at room temperature (27 °C) for 5 minutes.

  • To this solution, add the substituted aniline (1.0 mmol) and continue stirring the reaction mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the eluent to afford the desired thiocyanated aniline.

General Procedure for the [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Ammonium Thiocyanate[5][6][7][8]

Workflow for [3+2] Cycloaddition

cycloaddition_workflow A Combine cyclopropane (B1198618), NH4SCN, and Yb(OTf)3 in THF B Stir at 75 °C for 12 h A->B C Remove solvent under reduced pressure B->C D Purify by flash column chromatography C->D E Isolate 2-amino-4,5-dihydrothiophene product D->E

Caption: Experimental workflow for the [3+2] cycloaddition reaction.

Procedure:

  • In a sealed reaction vial, combine the donor-acceptor cyclopropane (100 μmol, 1.00 equiv), ammonium thiocyanate (200 μmol, 2.00 equiv), and ytterbium(III) triflate (19 mg, 30.0 μmol, 0.30 equiv).

  • Add anhydrous tetrahydrofuran (B95107) (THF) (1 mL) to the vial.

  • Stir the reaction mixture at 75 °C for 12 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the corresponding 2-amino-4,5-dihydrothiophene.

Conclusion

The thiocyanate functional group offers a rich and diverse reactivity profile that continues to be exploited by synthetic chemists and drug discovery scientists. Its ambidentate nature, coupled with its ability to participate in a wide range of chemical transformations, makes it a valuable tool for the construction of novel molecular entities with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and biological interactions, as outlined in this guide, is crucial for harnessing the full potential of this versatile functional group.

References

An In-depth Technical Guide to the Odor and Appearance of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiocyanate (B1210189) (CH₃SCN) is a volatile organosulfur compound that has garnered interest in various scientific fields, including agriculture and pharmaceutical development. A comprehensive understanding of its sensory characteristics—namely its odor and appearance—is fundamental for its safe handling, application, and the exploration of its biological activities. This technical guide provides an in-depth analysis of the odor and appearance of methyl thiocyanate, supported by quantitative data, detailed experimental protocols, and a review of the current understanding of its olfactory perception.

Appearance of this compound

This compound is consistently described as a colorless to pale yellow liquid at standard temperature and pressure.[1][2] Its physical state as a liquid is maintained over a broad temperature range.

Odor Profile of this compound

The odor of this compound is a defining characteristic, often described as strong and pungent. The most common descriptors used in scientific literature are "onion-like"[2][3] and "sulfury". Some sources also liken it to the smell of mustard or garlic.[1] This distinct aroma is a critical identifying feature and a key consideration for its handling in a laboratory setting.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources. These properties are crucial for understanding its volatility and behavior in different environments.

PropertyValueReferences
Molecular Formula C₂H₃NS[2]
Molecular Weight 73.12 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Odor Onion-like, sulfury, pungent[1][2][3]
Boiling Point 130-133 °C (266-271 °F) at 760 mmHg[2]
Melting Point -51 °C (-60 °F)[2]
Density 1.068 g/mL at 25 °C[2]
Refractive Index 1.467-1.469 at 20 °C[2]
Vapor Pressure 12.1 mmHg at 25 °C[2]
Solubility Very slightly soluble in water; miscible with alcohol and ether.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of a methylating agent with a thiocyanate salt. The following protocol is a representative example.

Materials:

  • Sodium thiocyanate (NaSCN)

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate in methanol.

  • Slowly add dimethyl sulfate to the stirred solution at room temperature. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture with diethyl ether three times using a separatory funnel.

  • Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent).

  • Syringe for sample injection.

  • High-purity carrier gas (e.g., helium or hydrogen).

  • A panel of trained sensory assessors.

Procedure:

  • Prepare a dilute solution of this compound in an appropriate solvent (e.g., propylene (B89431) glycol or ethanol).

  • Inject a small volume of the prepared sample into the GC.

  • The GC separates the volatile compounds based on their boiling points and polarity. The effluent from the column is split between the FID and the olfactometry port.

  • A trained sensory assessor sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each odor detected.

  • The data from the FID provides information on the quantity of each compound, while the olfactometry data provides information on its odor character and potency.

  • By correlating the retention times of the peaks from the FID with the odor events recorded by the assessor, the specific compound responsible for each odor can be identified.

Signaling Pathways and Logical Relationships

The perception of the pungent odor of this compound and related organosulfur compounds is a complex process involving specific olfactory receptors and ion channels. While the exact olfactory receptors for this compound have not been definitively identified, research on structurally similar compounds, particularly isothiocyanates, provides significant insights into the likely mechanism.

The Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel expressed in sensory neurons, is a key player in the detection of pungent and irritant compounds.[4][5][6] Isothiocyanates are known to activate TRPA1 channels through covalent modification of cysteine residues.[5][7] Given the structural similarities, it is plausible that this compound also interacts with and activates TRPA1, contributing to its pungent sensory perception.

Furthermore, recent studies have highlighted the critical role of metal ions, particularly copper, in the olfactory detection of sulfur-containing compounds.[1][8][9][10] It is proposed that copper ions present in the olfactory mucus may form a complex with the sulfur-containing odorant, and this complex then binds to and activates the olfactory receptor.[8][10][11] This mechanism could significantly enhance the sensitivity of the olfactory system to these compounds.

Below are diagrams illustrating a proposed experimental workflow for sensory analysis and a potential signaling pathway for the odor perception of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental and Sensory Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution GC_O Gas Chromatography- Olfactometry (GC-O) Dilution->GC_O GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Dilution->GC_MS Sensory_Panel Human Sensory Panel GC_O->Sensory_Panel Odor Detection Compound_ID Compound Identification GC_MS->Compound_ID Odor_Profile Odor Profile (Descriptors, Intensity) Sensory_Panel->Odor_Profile Correlation Correlation of Chemical and Sensory Data Odor_Profile->Correlation Compound_ID->Correlation signaling_pathway cluster_olfactory_mucus Olfactory Mucus cluster_osn Olfactory Sensory Neuron MTC This compound (CH3SCN) Complex MTC-Copper Complex MTC->Complex TRPA1 TRPA1 Ion Channel MTC->TRPA1 Activates Copper Copper Ion (Cu²⁺) Copper->Complex OR Olfactory Receptor (OR) Complex->OR Binds to GPCR_Cascade G-Protein Coupled Receptor Cascade OR->GPCR_Cascade Activates Depolarization Neuron Depolarization TRPA1->Depolarization Cation Influx GPCR_Cascade->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

References

Basic Pharmacology of Simple Organic Thiocyanates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic thiocyanates (R-S-C≡N) are a class of compounds characterized by the thiocyanate (B1210189) functional group. While their synthetic utility is well-established, their pharmacological properties are of growing interest due to their presence in some natural products and their potential as therapeutic agents and toxicants. This technical guide provides a comprehensive overview of the basic pharmacology of simple organic thiocyanates, focusing on their mechanisms of action, metabolism, and toxicity. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or encountering these molecules.

Introduction

Simple organic thiocyanates are compounds where an organic moiety is attached to a thiocyanate group through a sulfur atom. They are isomers of the more extensively studied isothiocyanates (R-N=C=S), and it is crucial to distinguish between them as their pharmacological profiles differ significantly. The primary mechanism of acute toxicity for many simple organic thiocyanates is the in vivo liberation of cyanide (HCN), a potent inhibitor of cellular respiration. This guide will delve into the metabolic pathways leading to cyanide release, the subsequent detoxification processes, and the interactions of organic thiocyanates with key enzyme systems.

Mechanism of Action and Metabolism

The principal pharmacological and toxicological effects of many simple organic thiocyanates stem from their metabolic conversion to cyanide. This biotransformation can occur through various enzymatic and non-enzymatic pathways.

Cyanide Liberation

The primary pathway for the toxicity of many simple organic thiocyanates is the metabolic release of the highly toxic cyanide ion (CN⁻). This process is believed to be catalyzed by enzymes such as glutathione (B108866) S-transferases (GSTs). The proposed mechanism involves the nucleophilic attack of the sulfur atom of glutathione (GSH) on the organic part of the thiocyanate, leading to the displacement of the cyanide ion.

Detoxification of Liberated Cyanide

Once released, cyanide is rapidly detoxified in the body, primarily by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). Rhodanese catalyzes the transfer of a sulfur atom from a sulfur donor, such as thiosulfate (B1220275) (S₂O₃²⁻), to cyanide, forming the much less toxic thiocyanate ion (SCN⁻), which is then excreted in the urine.[1][2] The kinetics of rhodanese are crucial in determining the rate of cyanide detoxification. The Michaelis-Menten constant (Km) for cyanide with hepatic rhodanese in mice has been reported to be 0.85 mM.[2]

Interaction with Glutathione S-Transferases (GSTs)

Organic thiocyanates can also serve as substrates for glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione to the organic thiocyanate, forming a glutathione conjugate. This conjugation is a major detoxification pathway for many xenobiotics.

Below is a diagram illustrating the metabolic pathways of simple organic thiocyanates.

Organic Thiocyanate Metabolism cluster_0 Metabolism cluster_1 Effects Organic Thiocyanate Organic Thiocyanate Cyanide (HCN) Cyanide (HCN) Organic Thiocyanate->Cyanide (HCN) GSTs, other enzymes Glutathione Conjugate Glutathione Conjugate Organic Thiocyanate->Glutathione Conjugate GSTs Thiocyanate (SCN-) Thiocyanate (SCN-) Cyanide (HCN)->Thiocyanate (SCN-) Rhodanese, Thiosulfate Toxicity Toxicity Cyanide (HCN)->Toxicity Detoxification Detoxification Glutathione Conjugate->Detoxification Excretion Excretion Thiocyanate (SCN-)->Excretion

Metabolic pathways of simple organic thiocyanates.

Pharmacokinetics

Detailed pharmacokinetic data for simple organic thiocyanates are limited in the scientific literature. Much of the available information pertains to their isomers, isothiocyanates, or the resulting cyanide and thiocyanate ions.

Following exposure, the liberated cyanide is rapidly distributed throughout the body. The half-life of cyanide in blood is relatively short, emphasizing the need for rapid analysis in cases of poisoning. The resulting thiocyanate has a much longer half-life, on the order of days, and is primarily eliminated through the kidneys.[3][4]

Toxicology

The acute toxicity of simple organic thiocyanates is primarily attributed to the in vivo release of cyanide. Symptoms of acute poisoning are consistent with cyanide toxicity and include headache, dizziness, rapid breathing, nausea, vomiting, and in severe cases, convulsions, loss of consciousness, and death due to respiratory arrest.

Quantitative Toxicity Data

The following table summarizes available acute toxicity data (LD50) for some simple organic thiocyanates.

CompoundChemical FormulaAnimalRoute of AdministrationLD50Reference
Methyl ThiocyanateCH₃SCNRatOral60 mg/kg[5]
Ethyl ThiocyanateC₂H₅SCNMouseIntraperitoneal10 mg/kg[6]
Benzyl ThiocyanateC₆H₅CH₂SCNMouseIntraperitoneal17 mg/kg[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the pharmacology of simple organic thiocyanates.

Determination of Acute Toxicity (LD50)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a simple organic thiocyanate in mice.

Materials:

  • Test compound (simple organic thiocyanate)

  • Vehicle for administration (e.g., corn oil, saline)

  • Male and female mice (e.g., Swiss albino), 6-8 weeks old

  • Syringes and needles for the chosen route of administration (oral, intraperitoneal, etc.)

  • Animal balance

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle.

  • Animal Grouping: Randomly divide the animals into groups of at least 5 males and 5 females for each dose level, plus a control group receiving only the vehicle.

  • Administration: Administer a single dose of the test compound to each animal according to its body weight.

  • Observation: Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days. Record all signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value and its 95% confidence limits using a recognized statistical method (e.g., probit analysis).

The following diagram illustrates the workflow for an LD50 determination experiment.

LD50 Determination Workflow cluster_workflow Experimental Workflow A Animal Acclimatization C Animal Grouping A->C B Dose Preparation D Compound Administration B->D C->D E Observation (14 days) D->E F Data Analysis (LD50 Calculation) E->F

Workflow for LD50 determination.
In Vitro Cyanide Release from Organic Thiocyanates

This protocol describes a method to measure the in vitro release of cyanide from an organic thiocyanate using rat liver microsomes.

Materials:

  • Test organic thiocyanate

  • Rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Reagents for cyanide quantification (see Protocol 5.3)

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the organic thiocyanate (dissolved in a suitable solvent like DMSO, final concentration of solvent should be <1%) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for cyanide analysis.

  • Cyanide Quantification: Analyze the cyanide concentration in the supernatant using a suitable method, such as the spectrophotometric method described below.

Spectrophotometric Determination of Cyanide in Biological Samples

This protocol is based on the reaction of cyanide with a colorimetric reagent to produce a colored product that can be quantified using a spectrophotometer.[7]

Materials:

  • Sample containing cyanide (e.g., supernatant from in vitro assay, blood plasma)

  • Chloramine-T solution

  • Pyridine-barbituric acid reagent

  • Phosphate buffer (pH 6.8)

  • Sodium hydroxide (B78521) (for trapping HCN if using a distillation/microdiffusion setup)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation: If necessary, isolate cyanide from the sample matrix using microdiffusion or distillation by acidifying the sample to release HCN gas, which is then trapped in a sodium hydroxide solution.

  • Color Development: a. To a known volume of the sample (or trapping solution), add phosphate buffer to adjust the pH. b. Add chloramine-T solution and mix. This converts cyanide to cyanogen (B1215507) chloride. c. After a short incubation (e.g., 2 minutes), add the pyridine-barbituric acid reagent and mix. This reagent reacts with cyanogen chloride to form a colored complex. d. Allow the color to develop for a specified time (e.g., 8 minutes).

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 578 nm) against a reagent blank.[8]

  • Quantification: Determine the cyanide concentration from a standard curve prepared using known concentrations of cyanide.

The logical relationship for the spectrophotometric determination of cyanide is depicted below.

Cyanide Quantification Logic cluster_logic Quantification Steps Cyanide Cyanide Cyanogen Chloride Cyanogen Chloride Cyanide->Cyanogen Chloride + Chloramine-T Colored Complex Colored Complex Cyanogen Chloride->Colored Complex + Pyridine-Barbituric Acid Absorbance Measurement Absorbance Measurement Colored Complex->Absorbance Measurement Spectrophotometry

Logic of spectrophotometric cyanide detection.
Glutathione S-Transferase (GST) Activity Assay

This protocol describes a common method for measuring GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[9][10][11][12]

Materials:

  • Sample containing GST activity (e.g., cell lysate, tissue homogenate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing phosphate buffer and GSH solution.

  • Assay Setup: a. In a UV-transparent plate or cuvette, add the sample containing GST activity. b. Add the reaction cocktail. c. Pre-incubate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiation of Reaction: Add the CDNB solution to initiate the reaction. The final concentrations are typically 1 mM for both GSH and CDNB.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The conjugation of GSH to CDNB results in a product that absorbs at 340 nm.

  • Calculation of Activity: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹) to calculate the GST activity in the sample (nmol/min/mg protein).

Conclusion

Simple organic thiocyanates exhibit a distinct pharmacological profile primarily driven by their metabolic conversion to cyanide. Their acute toxicity is a direct consequence of this biotransformation. Understanding the enzymatic pathways involved in both the liberation of cyanide and its subsequent detoxification is crucial for assessing the risk and potential therapeutic applications of these compounds. While significant gaps remain in our knowledge of their pharmacokinetics, the experimental protocols provided in this guide offer a framework for further investigation. This technical guide serves as a foundational resource for researchers, encouraging further exploration into the complex pharmacology of simple organic thiocyanates.

References

Methodological & Application

Application Notes and Protocols for Methyl Thiocyanate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiocyanate (B1210189) (CH₃SCN) is a versatile and valuable reagent in organic synthesis. It is a colorless liquid with an onion-like odor, primarily utilized for the introduction of the thiocyanate (-SCN) group into organic molecules.[1] This functional group is a key precursor for a wide array of sulfur-containing compounds, including thiols, thioethers, and various heterocyclic systems prevalent in medicinal chemistry and materials science.[2][3] Methyl thiocyanate serves as an efficient electrophilic source of the "SCN" moiety and participates in a range of chemical transformations.

Key Features:

  • Formula: C₂H₃NS[1]

  • Molecular Weight: 73.12 g/mol [1][4]

  • Boiling Point: 132 °C[1]

  • Primary Use: A precursor for the synthesis of its more commonly used isomer, methyl isothiocyanate (CH₃NCS), and as a thiocyanating agent.[1]

Critical Safety Information

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[5] It is classified as an extremely hazardous substance.[1]

  • Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Handling: Use spark-proof tools and explosion-proof equipment. Ground and bond containers during transfer. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and moisture.

Core Applications in Organic Synthesis

This compound is a valuable reagent for several key transformations:

  • Electrophilic Thiocyanation: The primary application is the introduction of the thiocyanate group onto nucleophilic substrates, particularly electron-rich aromatic and heteroaromatic compounds.

  • Synthesis of Heterocycles: It serves as a building block for constructing sulfur and nitrogen-containing heterocyclic rings, such as thiazoles, which are important scaffolds in drug discovery.

  • Precursor to Other Functional Groups: The thiocyanate group can be readily converted into other valuable functionalities like thiols, thioethers, and thiocarbamates.[6][7]

Application: Electrophilic Thiocyanation of Aromatic Compounds

The direct introduction of a thiocyanate group onto an aromatic ring is a fundamental C-S bond-forming reaction. This compound, in the presence of a Lewis acid, can act as an electrophilic thiocyanating agent for activated arenes.

Logical Workflow for Aromatic Thiocyanation

sub Substrate (e.g., β-Naphthol) mix Reaction Mixture sub->mix reagent This compound (MeSCN) reagent->mix catalyst Lewis Acid (e.g., AlCl₃) catalyst->mix solvent Solvent (e.g., DCE) solvent->mix stir Stir at RT mix->stir workup Aqueous Workup (NaOH, then HCl) stir->workup extract Extraction (e.g., Ether) workup->extract purify Purification (Recrystallization) extract->purify product Product (1-Cyano-2-naphthol) purify->product

Caption: General workflow for Lewis acid-catalyzed aromatic thiocyanation.

Experimental Protocol: Lewis Acid-Catalyzed Thiocyanation of β-Naphthol

This protocol is adapted from a procedure found in the Open Reaction Database for the synthesis of 1-cyano-2-naphthol.[4]

Materials:

  • β-Naphthol (1.44 g, 10 mmol)

  • This compound (0.82 mL, 12 mmol)

  • Aluminum chloride (AlCl₃) (1.33 g, 10 mmol)

  • Boron trichloride (B1173362) solution (2.02 M in 1,2-dichloroethane (B1671644), 6 mL)

  • 1,2-Dichloroethane (DCE) (30 mL)

  • 4N Sodium hydroxide (B78521) (NaOH) solution (33 mL)

  • 6N Hydrochloric acid (HCl) (30 mL)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of β-naphthol in 1,2-dichloroethane to a solution of boron trichloride in the same solvent under ice-cooling.

  • To this mixture, add this compound followed by aluminum chloride while maintaining the cold temperature.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]

  • Pour the reaction mixture into 4N aqueous NaOH and stir at 75-78 °C for 30 minutes.[4]

  • Acidify the mixture with 6N HCl and extract the product with diethyl ether.[4]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purify the resulting residue by recrystallization from an ether-benzene mixture to yield the product, 1-cyano-2-naphthol.[4]

Data Summary

While this compound is effective, modern methods often employ more stable and less volatile thiocyanating agents like N-thiocyanatosaccharin (NTS) or ammonium (B1175870) thiocyanate (NH₄SCN) with catalytic activators.[8][9][10] These alternative methods often provide higher yields and regioselectivity under milder conditions.

SubstrateThiocyanating AgentCatalyst/ConditionsProductYieldReference
β-NaphtholThis compoundAlCl₃, BCl₃, DCE, rt, 3h1-Cyano-2-naphthol1.49 g[4]
AnisoleN-thiocyanatosaccharinFeCl₃ (2.5 mol%), DCM, 40°C, 30 min4-ThiocyanatoanisoleHigh[8]
IndoleNH₄SCN(NH₄)₂S₂O₈, Silica (B1680970), Ball-milling3-Thiocyanatoindole96%[2][11]
AnilineNH₄SCN / DEADrt4-ThiocyanatoanilineHigh[10]

Application: Synthesis of 2-Aminothiazole (B372263) Derivatives

2-Aminothiazoles are a privileged scaffold in medicinal chemistry. While not a direct reaction with this compound itself, its isomer, methyl isothiocyanate (which can be formed from this compound), is a key reactant.[1][12] More commonly, N-substituted thioureas (readily prepared from isothiocyanates) react with α-haloketones in the classic Hantzsch thiazole (B1198619) synthesis.

Reaction Pathway for Heterocycle Formation

cluster_0 Step 1: Thiourea (B124793) Formation cluster_1 Step 2: Hantzsch Cyclization amine Amine (R-NH₂) thiourea N-Substituted Thiourea amine->thiourea mitc Isothiocyanate (e.g., MeNCS) mitc->thiourea haloketone α-Haloketone thiourea->haloketone Reaction product 2-Aminothiazole Derivative haloketone->product

Caption: Two-step conceptual pathway for 2-aminothiazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Iminothiazoles

This protocol describes a modern, one-pot, three-component synthesis that proceeds via an in situ generated thiourea, illustrating the core principle.[13]

Materials:

  • Amine (e.g., Aniline, 1.0 mmol)

  • Isothiocyanate (e.g., Phenyl isothiocyanate, 1.0 mmol)

  • Nitroepoxide (e.g., 1-nitro-2-phenyloxirane, 1.0 mmol)

  • Tetrahydrofuran (THF), 3 mL

Procedure:

  • To a stirred solution of the amine (1.0 mmol) in THF (3 mL), add the isothiocyanate (1.0 mmol) at 10-15 °C.

  • Stir the mixture for 10-15 minutes to allow for the in situ formation of the corresponding thiourea.

  • Add the nitroepoxide (1.0 mmol) to the reaction mixture.

  • Continue stirring at 10-15 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-iminothiazole.

Data Summary: Yields of 2-Iminothiazoles

The following table summarizes representative yields from the described catalyst-free, one-pot synthesis.[13]

AmineIsothiocyanateNitroepoxideProduct Yield
AnilinePhenyl isothiocyanate1-nitro-2-phenyloxirane94%
4-ChloroanilinePhenyl isothiocyanate1-nitro-2-phenyloxirane96%
BenzylaminePhenyl isothiocyanate1-nitro-2-phenyloxirane92%
AnilineEthyl isothiocyanate1-nitro-2-phenyloxirane90%

This efficient, catalyst-free method highlights the utility of the thiourea intermediate, derived conceptually from reagents like this compound's isomer, in constructing complex heterocyclic systems.[13]

References

Methyl Thiocyanate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl thiocyanate (B1210189) (CH₃SCN) and its related isomers, isothiocyanates, are highly valuable and versatile building blocks in synthetic organic chemistry, particularly for the construction of a wide array of nitrogen and sulfur-containing heterocyclic compounds.[1][2][3][4][5] These heterocyclic scaffolds, such as thiazoles and thiadiazoles, are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their exhibition of a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of methyl thiocyanate and related thiocyanate sources in the synthesis of these important heterocyclic systems.

Application Notes

This compound serves as a key reactant in several named reactions for heterocyclic synthesis, most notably in variations of the Hantzsch thiazole (B1198619) synthesis and in the construction of various thiadiazole isomers. The reactivity of the thiocyanate group allows for its participation in cyclocondensation and cyclization reactions to form stable five-membered heterocyclic rings.

Synthesis of 2-Aminothiazoles: The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of the thiazole ring.[6] It typically involves the reaction of an α-haloketone with a thioamide. While thiourea (B124793) is a common reactant, the thiocyanate group can also be employed to generate the necessary N-C-S fragment. In a modified approach, an in-situ generated thiourea derivative from a thiocyanate source reacts with an α-haloketone to yield the 2-aminothiazole (B372263) core.[6] This method is highly versatile and allows for the introduction of various substituents on the thiazole ring, which is crucial for modulating the pharmacological activity of the resulting compounds.

Synthesis of 1,3,4-Thiadiazoles: 1,3,4-Thiadiazoles are another important class of heterocycles with diverse biological activities.[7][8] Various synthetic strategies exist for their preparation, often involving the cyclization of thiosemicarbazide (B42300) derivatives.[7][8][9] Thiosemicarbazides can be prepared from the reaction of hydrazines with a thiocyanate source. Subsequent cyclization with reagents like carbon disulfide or under acidic conditions leads to the formation of the 1,3,4-thiadiazole (B1197879) ring.[9][10] For instance, 5-amino-1,3,4-thiadiazole-2-thiol, a key intermediate for many pharmaceutical compounds, can be synthesized from thiosemicarbazide and carbon disulfide.[10][11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative thiazole and thiadiazole derivatives. While direct protocols for this compound are not always available, these generalized procedures are based on well-established reactions using analogous thiocyanate sources and are readily adaptable.

Protocol 1: Generalized Synthesis of 2-Amino-4-arylthiazoles via Hantzsch-type Reaction

This protocol describes a generalized procedure for the synthesis of 2-amino-4-arylthiazoles from an α-bromoacetophenone and a thiocyanate source (e.g., ammonium (B1175870) thiocyanate as a stand-in for the reactivity of this compound in generating the key intermediate).

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Ammonium thiocyanate (2.0 eq)

  • Ethanol (B145695)

  • Water

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 10 mmol) in 50 mL of ethanol.

  • Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (20 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-amino-4-arylthiazole.

Quantitative Data for Hantzsch-type Thiazole Synthesis:

α-HaloketoneThiocyanate SourceSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-Bromo-1-phenylethanoneThioureaWater2Reflux70-75[13]
2-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanol3Reflux~80[14]
ChloroacetoneAmmonium thiocyanateWater2Reflux-[13]
Substituted Phenacyl Bromides1,1'-(biphenyl)bis(thiourea)Ethanol-Reflux-[6]
Protocol 2: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol details the synthesis of a key thiadiazole intermediate from thiosemicarbazide and carbon disulfide. Thiosemicarbazide can be synthesized from a hydrazine (B178648) derivative and a thiocyanate source.

Materials:

  • Thiosemicarbazide (1.0 eq)

  • Carbon disulfide (1.0 eq)

  • Potassium hydroxide (B78521) (1.0 eq)

  • Ethanol

  • Hydrochloric acid (10%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of ethanol.[10]

  • Addition of Carbon Disulfide: To this solution, add carbon disulfide (0.1 mol, 6 mL).[10]

  • Reaction: Heat the mixture under reflux for 24 hours.[10]

  • Workup: After cooling, concentrate the reaction mixture. Carefully acidify the concentrated solution with 10% hydrochloric acid to a pH of 5-6 to precipitate the product.[10]

  • Isolation: Filter the pale-yellow precipitate using a Buchner funnel, wash with cold water, and dry.[10]

  • Purification: The crude product can be recrystallized from ethanol to yield pure 5-amino-1,3,4-thiadiazole-2-thiol.

Quantitative Data for 5-Amino-1,3,4-thiadiazole-2-thiol Synthesis:

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
ThiosemicarbazideCS₂, KOHEthanol24Reflux74[10]
ThiosemicarbazideCS₂, Anhydrous Na₂CO₃, Absolute Ethanol----[9]
tert-Butyl carbazateAmmonium thiocyanate, then cyclizationBenzene6Reflux85[15]

Visualizations

Logical Workflow for Heterocycle Synthesis from this compound

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates cluster_products Heterocyclic Products This compound This compound Thiourea Derivative Thiourea Derivative This compound->Thiourea Derivative  + Amine/Ammonia Thiosemicarbazide Derivative Thiosemicarbazide Derivative This compound->Thiosemicarbazide Derivative  + Hydrazine Thiazole Synthesis Thiazole Synthesis 2-Aminothiazoles 2-Aminothiazoles Thiazole Synthesis->2-Aminothiazoles Thiadiazole Synthesis Thiadiazole Synthesis 1,3,4-Thiadiazoles 1,3,4-Thiadiazoles Thiadiazole Synthesis->1,3,4-Thiadiazoles Thiourea Derivative->Thiazole Synthesis  + α-Haloketone (Hantzsch Synthesis) Thiosemicarbazide Derivative->Thiadiazole Synthesis  + Cyclizing Agent (e.g., CS₂)

Caption: Synthetic routes from this compound to thiazoles and thiadiazoles.

Generalized Hantzsch Thiazole Synthesis Pathway

G alpha-Haloketone alpha-Haloketone Intermediate S-Alkylated Intermediate alpha-Haloketone->Intermediate Thiourea_Source Thiourea Source (from this compound) Thiourea_Source->Intermediate Nucleophilic Attack Cyclized_Intermediate Hydroxythiazoline Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiazole 2-Aminothiazole Cyclized_Intermediate->Thiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Generalized 1,3,4-Thiadiazole Synthesis Pathway

G Hydrazine Hydrazine Thiosemicarbazide Thiosemicarbazide Hydrazine->Thiosemicarbazide Thiocyanate_Source Thiocyanate Source (e.g., this compound) Thiocyanate_Source->Thiosemicarbazide Thiadiazole_Intermediate Thiadiazole Intermediate Thiosemicarbazide->Thiadiazole_Intermediate Cyclizing_Agent Cyclizing Agent (e.g., CS₂) Cyclizing_Agent->Thiadiazole_Intermediate Cyclocondensation Thiadiazole 1,3,4-Thiadiazole Thiadiazole_Intermediate->Thiadiazole Aromatization

Caption: Synthesis of 1,3,4-thiadiazoles from a thiocyanate source.

References

Application Notes and Protocols for Methyl Isothiocyanate as a Soil Fumigant in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isothiocyanate (MITC) is a highly effective, broad-spectrum soil fumigant used in agriculture to control a wide range of soil-borne pests, including nematodes, fungi, insects, and weeds.[1][2] It is the primary active biocidal agent formed from the degradation of the fumigants metam (B94612) sodium and dazomet (B121842) in moist soil.[3][4][5] While methyl thiocyanate (B1210189) can be thermally rearranged to form methyl isothiocyanate, its direct application as a soil fumigant is not the common agricultural practice.[6] This document provides detailed application notes and protocols for the use of MITC-generating compounds in agricultural research and development.

MITC's mode of action is primarily through the non-specific inhibition of essential enzymes in living organisms by reacting with and inactivating their sulfhydryl groups.[7] This disruption of cellular processes makes it a potent agent against a variety of soil-dwelling pests.[8]

Data Presentation

The efficacy of methyl isothiocyanate (MITC) as a soil fumigant is dependent on the precursor compound used (metam sodium or dazomet), the application rate, soil type, temperature, and the target pest. The following tables summarize quantitative data from various studies on the application rates and efficacy of MITC-generating fumigants.

Table 1: Efficacy of Metam Sodium against Soil-Borne Pests

CropTarget PestApplication Rate of Metam SodiumEfficacy (% Control or Reduction)Reference(s)
TomatoMeloidogyne incognita (Root-knot nematode)40 mL/m²Significant reduction in galls, egg masses, and nematode population; 10.32 kg/plant yield vs. control.[9][9]
TomatoMeloidogyne incognita94-702 L/haSignificant reduction in soil nematode numbers, as effective as 1,3-D.[10]
TomatoPythium ultimum, Fusarium sp.187-702 L/haReduced number of sporangia, propagules, and root infections.[10]
Cut FlowersFusarium culmorum, Pythium sp.30 mL/m² (in combination with dazomet)100% kill.[3]
Cut FlowersPhytophthora cryptogea, Rhizoctonia solani, Sclerotinia sclerotiorum30 mL/m² (in combination with dazomet)Significant reductions.[3]

Table 2: Efficacy of Dazomet against Soil-Borne Pests and Weeds

Crop/SettingTarget Pest/WeedApplication Rate of DazometEfficacy (% Control or Reduction)Reference(s)
Forest NurseryMacrophomina phaseolina392.5 kg/ha Significantly reduced soil populations, appeared more effective than metam-sodium.[11]
Cut FlowersFusarium culmorum, Pythium sp.20 g/m² (in combination with metam sodium)100% kill.[3]
Cut FlowersSclerotinia sclerotiorum20 g/m² (in combination with metam sodium)97% control of sclerotia.[3]
TurfgrassCynodon dactylon (Coastal bermudagrass)392 kg/ha 92% POST control at 44 WAT.[12]
TurfgrassCyperus rotundus (Purple nutsedge)392 kg/ha 57% POST control at 44 WAT.[12]
TurfgrassWinter annual broadleaf weeds392 kg/ha 83% POST control at 32 WAT.[12]
Panax notoginsengFusarium, Plectosphaerella, Ilyonectria35-45 kg/666.7 m²Fusarium reduced by 70-85%, Plectosphaerella by 66-77%, and Ilyonectria by 61-100%.[13][14]
CucumberMeloidogyne spp., Fusarium spp., Phytophthora spp.25 g/m² (in combination with 1,3-D)Successfully suppressed root galling and sharply reduced fungal pathogens.[15]
VariousPhelipanche mutelii (Branched broomrape)112.8–338.4 kg/ha <10% seed viability remained after 30 days.[16]

Signaling Pathways and Logical Relationships

Mode of Action of Methyl Isothiocyanate (MITC)

The primary mode of action of MITC is the non-specific inhibition of enzymes through the alkylation of sulfhydryl groups (-SH) on cysteine residues within proteins.[4] This leads to widespread protein dysfunction and disrupts numerous critical cellular processes. The following diagram illustrates the molecular mechanism of MITC's toxicity to soil-borne pathogens.

MITC Mode of Action Cellular Effects of Methyl Isothiocyanate (MITC) on Soil Pathogens cluster_cell Pathogen Cell cluster_effects Downstream Cellular Effects MITC Methyl Isothiocyanate (CH3NCS) Sulfhydryl Sulfhydryl Groups (-SH) on Cysteine Residues MITC->Sulfhydryl Alkylation (Thiocarbamoylation) Enzymes Essential Enzymes (e.g., Glutathione Reductase, ATP Synthase, Cytochrome c Oxidase) Proteins Structural & Functional Proteins Enzyme_Inhibition Enzyme Inactivation Sulfhydryl->Enzyme_Inhibition Protein_Dysfunction Protein Dysfunction Sulfhydryl->Protein_Dysfunction ROS Increased Reactive Oxygen Species (ROS) Enzyme_Inhibition->ROS Disrupted Redox Homeostasis Mitochondria Mitochondrial Dysfunction (Membrane Depolarization) Enzyme_Inhibition->Mitochondria Inhibition of Respiratory Enzymes Cell_Death Cell Death (Apoptosis/Necrosis) Protein_Dysfunction->Cell_Death ROS->Cell_Death Oxidative Damage Mitochondria->Cell_Death Energy Depletion Experimental Workflow Workflow for Efficacy Evaluation of MITC-Generating Fumigants cluster_prep 1. Pre-Application Phase cluster_app 2. Application Phase cluster_post 3. Post-Application Phase Soil_Prep Soil Preparation (Tillage, Moisture Adjustment to ~60% field capacity) Plot_Design Experimental Plot Design (Randomized Complete Block) Soil_Prep->Plot_Design Pre_Sampling Pre-Treatment Sampling (Pest population density, soil analysis) Plot_Design->Pre_Sampling Fumigant_App Fumigant Application (e.g., Shank Injection, Drip Irrigation, Granule Incorporation) Pre_Sampling->Fumigant_App Soil_Seal Soil Sealing (Tarping or Water Seal) Fumigant_App->Soil_Seal Aeration Aeration Period (Removal of seal) Soil_Seal->Aeration After required exposure time Post_Sampling Post-Treatment Sampling (Pest viability, MITC concentration) Aeration->Post_Sampling Planting Crop Planting Post_Sampling->Planting Data_Collection Data Collection (Disease incidence, crop yield, weed count) Planting->Data_Collection Analysis 4. Data Analysis & Reporting Data_Collection->Analysis

References

Application Notes and Protocols for the Analytical Determination of Methyl Thiocyanate and Its Isomer in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl thiocyanate (B1210189) (CH₃SCN) is an organic compound of interest in environmental and agricultural sciences. It is an isomer of methyl isothiocyanate (MITC), a widely used soil fumigant and the primary degradation product of metam (B94612) sodium.[1][2] Due to the prevalence of MITC in agricultural soils, a multitude of analytical methods have been developed for its detection. While specific validated methods for methyl thiocyanate in soil are not as commonly documented, the analytical techniques established for MITC are highly applicable to this compound with appropriate method development and validation. Both compounds are volatile and amenable to analysis by gas chromatography.

This document provides detailed application notes and protocols for the determination of methyl isothiocyanate in soil, which can be adapted for the analysis of this compound. The primary methods covered are Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance of Analytical Methods for MITC in Soil

The following table summarizes the quantitative data from various studies on the determination of methyl isothiocyanate (MITC) in soil samples. This data is crucial for selecting the appropriate method based on the required sensitivity and performance characteristics.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Relative Standard Deviation (RSD) (%)Reference
HS-SPME-GC-MS/MSSoil0.1 ng/gNot Reported76-92>0.999<7[1]
Gas-Liquid Chromatography (GLC)Soil0.01 ppm (10 ng/g)Not ReportedNot ReportedNot ReportedNot Reported
Solvent Extraction GC-NPD/MSSoilNot Reported~100 ng/m³ (in air)~80 (from charcoal)Not ReportedNot Reported[3]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is a sensitive and solventless technique for the determination of volatile compounds like MITC in soil.

1. Materials and Reagents

  • Soil sample

  • Deionized water

  • Sodium chloride (NaCl)

  • Analytical standard of methyl isothiocyanate

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

2. Sample Preparation

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • Add 1.5 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

3. HS-SPME Procedure

  • Place the prepared vial into the autosampler of the GC-MS/MS system.

  • Incubate the sample at 60°C for 10 minutes with agitation to allow for the equilibration of the analyte between the sample matrix and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C to adsorb the volatilized analyte.

  • Retract the fiber and introduce it into the GC inlet for thermal desorption.

4. GC-MS/MS Analysis

  • GC Inlet: Splitless mode, 250°C.

  • Desorption Time: 5 minutes.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

  • Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode. Two MS-MS transitions should be monitored for reliable quantification and confirmation.[1]

5. Quality Control

  • Analyze a method blank with each batch of samples.

  • Prepare matrix-matched calibration standards by spiking blank soil with known concentrations of the analytical standard.

  • Run replicate samples to assess precision.

experimental_workflow_hs_spme cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Procedure cluster_analysis Analysis soil_sample Weigh 5g Soil add_water Add 5mL DI Water soil_sample->add_water add_nacl Add 1.5g NaCl add_water->add_nacl seal_vial Seal Vial add_nacl->seal_vial vortex Vortex 1 min seal_vial->vortex incubate Incubate at 60°C for 10 min vortex->incubate expose_fiber Expose SPME Fiber to Headspace (20 min) incubate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber gc_injection GC Inlet Desorption retract_fiber->gc_injection gcms_analysis GC-MS/MS Analysis (MRM Mode) gc_injection->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

HS-SPME-GC-MS/MS Workflow

Protocol 2: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a classic and robust method for the extraction and quantification of MITC from soil samples.

1. Materials and Reagents

  • Soil sample

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • 15 mL centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation and Extraction

  • Weigh 10 g of the soil sample into a 15 mL centrifuge tube.

  • Add 10 mL of ethyl acetate to the tube.[4]

  • Seal the tube and shake vigorously for 1 hour on a mechanical shaker.[4]

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully transfer the ethyl acetate supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC-MS analysis.

3. GC-MS Analysis

  • GC Inlet: Splitless mode, 250°C.

  • Injection Volume: 1 µL.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 80°C at 4°C/min.

    • Ramp to 120°C at 30°C/min, hold for 2 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode (e.g., m/z 40-200) or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting the characteristic ions of the analyte. For MITC, a target ion of m/z 73 is commonly used.

4. Quality Control

  • Analyze a method blank with each batch of samples.

  • Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of the analytical standard.

  • Analyze fortified soil samples to determine method recovery.

experimental_workflow_solvent_extraction cluster_extraction Sample Extraction cluster_analysis Analysis weigh_soil Weigh 10g Soil add_solvent Add 10mL Ethyl Acetate weigh_soil->add_solvent shake Shake 1 hour add_solvent->shake centrifuge Centrifuge (3000 rpm, 10 min) shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Dry with Na₂SO₄ collect_supernatant->dry_extract gc_injection Inject 1µL into GC dry_extract->gc_injection gcms_analysis GC-MS Analysis (Scan or SIM Mode) gc_injection->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Solvent Extraction-GC-MS Workflow

References

Application Notes and Protocols for the GC-MS Analysis of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiocyanate (B1210189) (CH₃SCN) is a volatile organic compound of interest in various fields, including agriculture, as it is a related compound to the fumigant methyl isothiocyanate, and in pharmaceutical development as a potential impurity or metabolite. Accurate and sensitive quantification of methyl thiocyanate is crucial for safety, efficacy, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.

This document provides detailed protocols for the analysis of this compound using GC-MS, covering sample preparation for different matrices, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization ModeElectron Ionization (EI)--INVALID-LINK--
Quantifier Ion (m/z)73--INVALID-LINK--
Qualifier Ion 1 (m/z)72--INVALID-LINK--
Qualifier Ion 2 (m/z)45--INVALID-LINK--

Table 2: Chromatographic Parameters and Performance (Method 1)

ParameterValueReference
GC ColumnCPSIL 19CB--INVALID-LINK--
Temperature Program40°C for 2 min, then 3°C/min to 85°C--INVALID-LINK--
Expected Retention Time7.3 min--INVALID-LINK--
Limit of Detection (LOD)*~0.05 µg/mL--INVALID-LINK--

*Note: The referenced LOD is for this compound as a derivative in a specific reaction headspace method. Actual LODs and LOQs for direct analysis may vary depending on the sample matrix and instrumentation and should be determined experimentally.

Experimental Protocols

Protocol 1: Headspace GC-MS for Water and Soil Samples

This protocol is suitable for the analysis of this compound in aqueous and soil matrices.

3.1.1. Sample Preparation

  • Water Samples:

    • Pipette 10 mL of the water sample into a 20 mL headspace vial.

    • Add a sufficient amount of sodium chloride to saturate the solution (approximately 3-4 g).

    • Immediately seal the vial with a septum cap.

  • Soil Samples:

    • Weigh 5 g of the soil sample into a 20 mL headspace vial.

    • Add 10 mL of deionized water.

    • Add a sufficient amount of sodium chloride to saturate the aqueous phase.

    • Immediately seal the vial with a septum cap.

3.1.2. GC-MS Analysis

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 85°C

    • Vial Equilibration Time: 20 min

    • Pressurization Time: 1 min

    • Loop Fill Time: 0.2 min

    • Loop Pressure: 15 psi

    • Injection Time: 1 min

  • GC Parameters:

    • Injector Temperature: 110°C

    • Carrier Gas: Helium at a constant flow of ~1-1.5 mL/min.

    • Column: CPSIL 19CB (or equivalent 5% phenyl / 95% dimethylpolysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 3°C/min to 85°C, and hold for 5 minutes.[1]

    • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 220°C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 73 (quantifier), 72, and 45 (qualifiers).

3.1.3. Calibration

Prepare a series of calibration standards in deionized water, bracketing the expected sample concentration range. Treat the standards using the same headspace procedure as the samples.

Protocol 2: Solvent Extraction GC-MS for Solid and Air Samples

This protocol is adaptable for solid matrices or for air samples collected on sorbent tubes.

3.2.1. Sample Preparation

  • Solid Samples (e.g., plant tissue, food):

    • Homogenize the sample.

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of ethyl acetate (B1210297).

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant (ethyl acetate layer) to a clean vial for analysis. A clean-up step using dispersive solid-phase extraction (dSPE) with graphitized carbon black and anhydrous magnesium sulfate (B86663) may be necessary for complex matrices.

  • Air Samples (collected on charcoal tubes):

    • Break open the charcoal tube and transfer the contents to a vial.

    • Add 5 mL of a solution of 0.1% carbon disulfide in ethyl acetate.

    • Cap the vial and agitate for 30 minutes.

    • Allow the charcoal to settle, then transfer an aliquot of the supernatant for analysis.

3.2.2. GC-MS Analysis

  • GC Parameters:

    • Injector Temperature: 220°C

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Column: DB-17MS (or equivalent mid-polarity phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp at 10°C/min to 200°C, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 250°C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Full Scan (m/z 40-200) for identification or SIM for quantification.

    • SIM Ions: m/z 73, 72, 45.

3.2.3. Calibration

Prepare calibration standards in the extraction solvent (e.g., ethyl acetate) to match the final sample solvent.

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Water, Soil, Air, etc.) Prep Preparation (Extraction / Headspace) Sample->Prep GC_Inject GC Injection Prep->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometry (Ionization & Detection) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Quant Quantification & Identification Data_Acq->Quant Report Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte This compound in Matrix Volatility High Volatility Analyte->Volatility property Extraction Extraction Method Volatility->Extraction determines Headspace Headspace (HS) Extraction->Headspace SolventExt Solvent Extraction (LLE/SPE) Extraction->SolventExt GCMS GC-MS System Headspace->GCMS SolventExt->GCMS Result Quantitative Result GCMS->Result generates

Caption: Logical relationship for method selection in this compound analysis.

References

Application Note: Determination of Thiocyanate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiocyanate (B1210189) (SCN⁻) is a pseudohalide anion that serves as a crucial biomarker in various physiological and pathological processes. It is a metabolite of cyanide detoxification and can be found in biological fluids such as plasma, saliva, and urine.[1][2] Monitoring thiocyanate levels is essential for assessing exposure to cyanide from sources like tobacco smoke, industrial pollutants, and certain foods. Furthermore, thiocyanate concentration is a valuable indicator in clinical diagnostics for conditions affecting metabolic pathways and for monitoring patients undergoing treatment with drugs that release cyanide.[1] This application note presents two distinct high-performance liquid chromatography (HPLC) methods for the sensitive and accurate quantification of thiocyanate: a straightforward method utilizing ultraviolet (UV) detection and a highly sensitive method employing fluorescence detection after pre-column derivatization.

Method 1: HPLC with UV Detection

This method provides a simple and rapid analysis of thiocyanate using a mixed-mode stationary phase and UV detection. It is suitable for applications where high sensitivity is not the primary requirement.

Experimental Protocol

1. Reagents and Materials

2. Instrumentation

  • HPLC system with a UV detector

  • Newcrom BH column (150 x 4.6 mm, 5 µm, 100 Å)[3]

3. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a solution of 50% acetonitrile and 50% water containing 50 mM ammonium acetate, adjusted to pH 5.0.[3]

  • Standard Solutions: Prepare a stock solution of potassium thiocyanate in the mobile phase. Create a series of calibration standards by diluting the stock solution to the desired concentrations.

4. Chromatographic Conditions

  • Column: Newcrom BH, 150 x 4.6 mm, 5 µm[3]

  • Mobile Phase: 50/50 (v/v) Acetonitrile/Water with 50 mM Ammonium Acetate, pH 5.0[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 235 nm[3]

  • Injection Volume: 20 µL

5. Sample Preparation

  • For biological samples, a protein precipitation step is recommended. Mix the sample with an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.

Quantitative Data Summary

ParameterValue
ColumnNewcrom BH, 150 x 4.6 mm, 5 µm
Mobile Phase50% MeCN / 50% H₂O with 50 mM Ammonium Acetate, pH 5.0
Flow Rate1.0 mL/min
Detection Wavelength235 nm

Experimental Workflow

sample Sample prep Protein Precipitation (if necessary) sample->prep inject HPLC Injection prep->inject separation Chromatographic Separation (Newcrom BH column) inject->separation detection UV Detection (235 nm) separation->detection analysis Data Analysis detection->analysis

HPLC-UV workflow for thiocyanate detection.

Method 2: HPLC with Fluorescence Detection after Pre-Column Derivatization

This highly sensitive method is based on the chemical derivatization of thiocyanate to produce a fluorescent product, allowing for trace-level detection in biological matrices.[1][2]

Experimental Protocol

1. Reagents and Materials

  • Potassium thiocyanate (KSCN) standard

  • 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (Br-MBX) derivatizing agent[1][2]

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol (B129727), HPLC grade

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Nova-Pak C18 reversed-phase column (e.g., 150 x 3.9 mm, 4 µm)[1]

3. Preparation of Reagents and Standards

  • Derivatizing Reagent Solution: Prepare a solution of Br-MBX in acetonitrile.

  • Standard Solutions: Prepare a stock solution of potassium thiocyanate in water. Create a series of calibration standards by diluting the stock solution.

4. Derivatization Procedure

  • To 100 µL of the sample or standard, add the derivatizing reagent solution.

  • The reaction mixture is then shaken mechanically at 70°C for 1 hour.[1]

  • After the reaction, a 5 µL aliquot of the reacted solution is subjected to HPLC analysis.[1]

5. Chromatographic Conditions

  • Column: Nova-Pak C18 reversed-phase column[1]

  • Mobile Phase: A gradient of methanol and water may be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 355 nm and emission at 430 nm.[1]

  • Injection Volume: 5-20 µL[1]

6. Sample Preparation

  • Saliva: Dilute saliva samples approximately 200-fold with water before derivatization.[1]

  • Plasma: A simple protein precipitation with acetonitrile can be performed before derivatization.

Quantitative Data Summary

ParameterValue
Derivatizing Agent3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one
ColumnNova-Pak C18
DetectionFluorescence (Ex: 355 nm, Em: 430 nm)
Linear Range0.05 - 1.0 nmol in 0.1 mL sample
Detection Limit (S/N=5)Approximately 3.3 ± 1.2 fmol

Derivatization and Analysis Workflow

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis sample Sample/Standard derivatization Add Derivatizing Agent (Br-MBX) sample->derivatization incubation Incubate at 70°C for 1h derivatization->incubation injection Inject Derivatized Sample incubation->injection separation Reversed-Phase Separation (C18 column) injection->separation detection Fluorescence Detection (Ex: 355 nm, Em: 430 nm) separation->detection analysis Data Analysis detection->analysis

Workflow for thiocyanate analysis by HPLC with fluorescence detection.

References

Application Note: Protocols for Methyl Thiocyanate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Methyl thiocyanate (B1210189) (CH₃SCN) and its isomer, methyl isothiocyanate (CH₃NCS), are valuable derivatization products, particularly for enhancing the volatility and detectability of specific analytes. This application note provides detailed protocols for two distinct derivatization strategies involving thiocyanates: the analysis of polar alkylating agents by converting them into volatile thiocyanate derivatives for GC-MS, and the site-specific conversion of cysteine thiols in proteins to thiocyanates to introduce a unique spectroscopic probe.

Protocol 1: Derivatization of Polar Alkylating Agents for Headspace GC-MS Analysis

This protocol details the derivatization of polar alkylating agents, such as methyl, ethyl, and isopropyl esters of methanesulfonic acid, using sodium thiocyanate. The reaction converts these low-volatility compounds into their corresponding alkylthiocyanates and alkylisothiocyanates, which are sufficiently volatile for static headspace gas chromatography-mass spectrometry (GC-MS) analysis.[1][2]

Experimental Workflow

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Drug Substance or Analyte Solution Vial Combine in Headspace Vial Sample->Vial Reagent Aqueous Sodium Thiocyanate Reagent->Vial Heat Incubate at 85°C Vial->Heat HS_GCMS Headspace GC-MS Injection Heat->HS_GCMS Data Data Acquisition & Analysis HS_GCMS->Data

Caption: Workflow for alkylating agent derivatization and GC-MS analysis.

Principle

In an aqueous solution, the thiocyanate ion (SCN⁻) reacts with alkylating agents (e.g., alkyl mesylates) via nucleophilic substitution. This reaction yields a mixture of alkyl thiocyanates and the isomeric alkyl isothiocyanates.[1][2] These derivatives are more volatile than the parent compounds, making them suitable for headspace GC analysis.

Materials and Reagents
  • Sodium Thiocyanate (NaSCN)

  • Deionized Water

  • Analyte (e.g., methyl methanesulfonate, ethyl methanesulfonate)

  • 20 mL Headspace Vials with Crimp Caps

  • Headspace Autosampler

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Experimental Protocol
  • Reagent Preparation: Prepare a stock solution of sodium thiocyanate in deionized water (e.g., 100 mg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the substance to be analyzed (e.g., 100 mg of a drug substance) in a suitable volume of deionized water within a 20 mL headspace vial.[2]

  • Spiking (for Calibration/Validation): For calibration curves or spike recovery experiments, add known amounts of the target alkylating agents to the sample vials.

  • Derivatization Reaction: Add a sufficient volume of the aqueous sodium thiocyanate solution to the headspace vial containing the sample. Immediately seal the vial.[2]

  • Incubation: Place the sealed vial in a headspace autosampler oven and incubate at 85°C. The optimal heating time should be determined, but equilibrium is typically reached within 15-20 minutes.[2]

  • GC-MS Analysis: Following incubation, an aliquot of the headspace gas is automatically injected into the GC-MS system.

    • Injector Temperature: 110°C[2]

    • GC Column: A moderately polar column such as CPSIL 19CB or DBWAX is suitable.[2]

    • Oven Program: Hold at 40°C for 2 minutes, then ramp to 85°C at 3°C/min.[2]

    • MS Detection: Use selected ion monitoring (SIM) mode for the molecular ions of the target thiocyanate and isothiocyanate derivatives for maximum sensitivity.[2]

Quantitative Data Summary

The following table summarizes the performance of this derivatization method for the analysis of common alkylating agents.

AnalyteDerivatization Product(s)Limit of Detection (LOD)Analytical Method
Methyl MesylateMethylthiocyanate, Methylisothiocyanate< 0.05 µg/mLHeadspace GC-MS
Ethyl MesylateEthylthiocyanate, Ethylisothiocyanate< 0.05 µg/mLHeadspace GC-MS
Isopropyl MesylateIsopropylthiocyanate, Isopropylisothiocyanate< 0.05 µg/mLHeadspace GC-MS
Dimethyl SulfateMethylthiocyanate, Methylisothiocyanate< 0.05 µg/mLHeadspace GC-MS
Data sourced from references[2].

Protocol 2: Site-Specific Conversion of Cysteine Thiols into Thiocyanates

This protocol describes a method to chemically modify cysteine residues in proteins to form thiocyanates. This conversion is useful for introducing a site-specific infrared (IR) probe to study protein electrostatics, as the C≡N stretch of the thiocyanate group is sensitive to its local environment.[3] The reaction proceeds in two steps: activation of the thiol with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), followed by displacement with cyanide.[3]

Reaction Pathway

Cysteine_Derivatization_Pathway ProteinSH Protein-SH (Cysteine Thiol) ProteinS_TNB Protein-S-TNB (Mixed Disulfide) ProteinSH->ProteinS_TNB + DTNB ProteinSCN Protein-SCN (Thiocyanate) ProteinS_TNB->ProteinSCN + CN⁻ TNB TNB²⁻ (Yellow Product) ProteinS_TNB->TNB Release

Caption: Reaction pathway for the conversion of a cysteine thiol to a thiocyanate.

Principle

The thiol group of a cysteine residue first reacts with DTNB (Ellman's reagent) to form a mixed disulfide (Protein-S-TNB).[3] This reaction releases one equivalent of the 2-nitro-5-thiobenzoate (TNB) anion, which has a characteristic absorbance at 412 nm and can be used to quantify the reaction progress.[3] Subsequently, the addition of excess cyanide (CN⁻) displaces the TNB group via nucleophilic attack, yielding the desired protein-thiocyanate (Protein-SCN).[3]

Materials and Reagents
  • Protein containing accessible cysteine residue(s)

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (Caution: Extremely Toxic)

  • Reaction Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • UV-Vis Spectrophotometer

  • Desalting column or dialysis equipment for purification

Experimental Protocol
  • Protein Preparation: Prepare a solution of the protein in the reaction buffer at a known concentration (e.g., 10-100 µM).

  • Thiol Activation with DTNB:

    • Add a slight molar excess (e.g., 1.1 equivalents for a single reactive cysteine) of DTNB to the protein solution.[3]

    • Incubate the reaction at room temperature for 10-15 minutes.

    • Monitor the reaction by measuring the absorbance at 412 nm. The concentration of released TNB can be calculated using its molar extinction coefficient (ε₄₁₂ = 13,600 M⁻¹cm⁻¹).[3]

  • Thiocyanate Formation:

    • Once the reaction with DTNB is complete (i.e., the absorbance at 412 nm has plateaued), add a large excess of a cyanide salt (e.g., KCN to a final concentration of 10-20 mM). (Work in a certified fume hood and follow all safety protocols for handling cyanides).

    • Allow the displacement reaction to proceed for at least 1 hour at room temperature.

  • Purification: Remove excess reagents (DTNB, TNB, and cyanide) from the modified protein using a desalting column or through dialysis against a suitable buffer.

  • Verification: Confirm the successful modification using mass spectrometry. The conversion of a thiol group (-SH) to a thiocyanate group (-SCN) results in a specific mass increase.

Quantitative Data Summary

This table outlines the key quantitative parameters associated with the cysteine-to-thiocyanate conversion protocol.

StepReagentExpected OutcomeMonitoring Method / Verification
Thiol ActivationDTNBRelease of one equivalent of TNB²⁻ per reactive cysteineSpectrophotometry (Absorbance at 412 nm)
Thiocyanate FormationKCN or NaCNCovalent attachment of -CN group to sulfurMass Spectrometry
Overall Mass Change +25 Da (S-H → S-C≡N)Mass Spectrometry
Data sourced from reference[3]. Note: The original source reported a 26 Da increase, which includes the addition of a proton in the overall process.

References

Application Notes and Protocols: Methyl Thiocyanate as a Vibrational Probe in Biological Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiocyanate (B1210189) (MeSCN) and related thiocyanate derivatives have emerged as powerful vibrational probes for investigating the structure, dynamics, and local environment of biological macromolecules. The nitrile (-C≡N) stretching vibration of the thiocyanate group absorbs in a region of the infrared (IR) spectrum (around 2100-2200 cm⁻¹) that is largely free from interference from other biological chromophores, providing a clear observational window. This "quiet" spectral region, combined with the sensitivity of the nitrile stretch frequency to its local electrostatic environment, makes thiocyanate a highly effective probe for site-specific studies of proteins and other biomolecules. These probes can be introduced into proteins via the chemical modification of cysteine residues, offering a straightforward method for site-specific labeling.

This document provides detailed application notes and protocols for the use of methyl thiocyanate as a vibrational probe in biological spectroscopy, with a focus on Fourier-transform infrared (FTIR) and two-dimensional infrared (2D-IR) spectroscopy.

Key Applications

  • Probing Local Electric Fields: The vibrational frequency of the thiocyanate probe is sensitive to the local electrostatic field, a property known as the vibrational Stark effect (VSE). This allows for the quantitative measurement of electric fields within proteins, providing insights into enzyme catalysis, protein folding, and ligand binding.[1][2][3]

  • Investigating Protein-Ligand and Protein-Protein Interactions: Changes in the local environment upon binding of a ligand or another protein can be monitored by shifts in the thiocyanate vibrational frequency.[4][5]

  • Studying Protein Dynamics and Conformational Changes: Time-resolved IR spectroscopy techniques, such as 2D-IR, can be used to study protein dynamics on timescales ranging from femtoseconds to milliseconds. The thiocyanate probe provides a site-specific window into these dynamic processes.[6][7]

  • Monitoring Solvent Exposure and Hydration: The frequency of the nitrile stretch is sensitive to hydrogen bonding and solvent accessibility, making it a useful tool for studying the hydration of proteins and their interactions with the surrounding solvent.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound vibrational probe.

Table 1: Spectroscopic Properties of Thiocyanate Probes

PropertyValueNotes
Vibrational Frequency Range 2100 - 2240 cm⁻¹[1][10]The exact frequency is highly sensitive to the local environment.
Molar Extinction Coefficient (ε) 50 - 1000 M⁻¹cm⁻¹[1]Can vary depending on the specific molecule and its environment. For cyanylated cysteine, ε is approximately 120-130 M⁻¹cm⁻¹.[1]
Stark Tuning Rate 0.4 - 1.1 cm⁻¹/(MV/cm)[1][11]This value quantifies the sensitivity of the vibrational frequency to an external electric field.
Vibrational Lifetimes 102 - 140 ps[7][8]Longer lifetimes are advantageous for 2D-IR experiments, allowing for the observation of slower dynamical processes.

Table 2: Representative Vibrational Frequencies of Thiocyanate Probes in Different Environments

Probe/EnvironmentVibrational Frequency (cm⁻¹)Reference
This compound (MeSCN) in Water~2161[12][12]
This compound (MeSCN) in Tetrahydrofuran (THF)~2157[8][8]
Cyanylated Cysteine (free peptide in buffer)2161.2[1]
Cyanylated Cysteine (in RNase S complex)2155.4[1]
Cyanylated Cysteine (in Calmodulin-bound peptide)2153 - 2164[5]

Experimental Protocols

Protocol 1: Site-Specific Labeling of Proteins with Thiocyanate via Cysteine Modification

This protocol describes a general method for converting a cysteine thiol into a thiocyanate group.[1][4][5]

Materials:

  • Cysteine-containing protein or peptide in a suitable buffer (e.g., 200 mM HEPES-NaOH, pH 7)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Dithiothreitol (DTT) for initial reduction of disulfide bonds, if necessary

  • Size-exclusion chromatography column (e.g., Sephadex G-10) for purification

  • Spectrophotometer

Procedure:

  • Reduction of Cysteine (if necessary): If the protein contains disulfide bonds, it may be necessary to first reduce the target cysteine. Dissolve the protein in buffer and treat with an excess of DTT (e.g., 100-fold molar excess) for 1-2 hours at room temperature. Remove DTT by size-exclusion chromatography.[4]

  • Activation with DTNB: Dissolve the reduced protein in buffer (e.g., 250 mM HEPES-NaOH, pH 7). Add a 3-fold molar excess of DTNB. The reaction proceeds for about 20 minutes at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released 2-nitro-5-thiobenzoate (TNB) anion at 412 nm (ε₄₁₂ = 13,600 M⁻¹cm⁻¹).[1][4] This step forms a mixed disulfide between the protein and TNB.

  • Displacement with Cyanide: (Perform this step in a well-ventilated fume hood with appropriate personal protective equipment). To the DTNB-activated protein solution, add a 40-fold molar excess of NaCN.[4] The cyanide ion will displace the TNB group, forming the protein-thiocyanate (Protein-S-CN).

  • Purification: The cyanylated protein is purified from excess reagents using a size-exclusion chromatography column (e.g., Sephadex G-10) equilibrated with the desired final buffer.[4]

  • Verification: The successful incorporation of the thiocyanate probe can be verified by FTIR spectroscopy, looking for the characteristic nitrile stretch in the 2150-2165 cm⁻¹ region.

Protocol 2: General Workflow for FTIR and 2D-IR Spectroscopic Analysis

This protocol outlines the general steps for acquiring and analyzing IR spectra of thiocyanate-labeled proteins.

Materials:

  • FTIR spectrometer (for 2D-IR, a setup with ultrafast laser pulses is required)

  • Temperature-controlled sample cell with appropriate window material (e.g., CaF₂)

  • Thiocyanate-labeled protein sample in a suitable buffer (H₂O or D₂O)

  • Buffer solution for background subtraction

Procedure:

  • Sample Preparation: Prepare the labeled protein sample at a suitable concentration. For FTIR, concentrations in the low millimolar range are often used. The sample is loaded into an IR cell with a path length chosen to minimize solvent absorption while maximizing the protein signal (e.g., 22 µm).[4]

  • FTIR Data Acquisition:

    • Collect a background spectrum of the buffer solution in the same sample cell.

    • Collect the spectrum of the protein sample. Typically, multiple scans (e.g., 1024) are averaged to improve the signal-to-noise ratio.[4]

    • Subtract the buffer spectrum from the sample spectrum to obtain the difference spectrum of the protein.

    • Perform a baseline correction to remove any broad, underlying features.[4]

  • 2D-IR Data Acquisition:

    • 2D-IR spectroscopy is a more complex technique requiring a specialized setup with a sequence of ultrafast IR laser pulses. The experiment involves a "pump" pulse that excites the vibrational probe and a "probe" pulse that measures the subsequent evolution of the system.

    • Data is collected as a function of the delay time between the pump and probe pulses (the "waiting time").[6][13]

    • The resulting 2D spectrum correlates the excitation and detection frequencies, revealing couplings between different vibrational modes and providing information on dynamics.

  • Data Analysis:

    • FTIR: The peak position, line width (full width at half maximum, FWHM), and integrated intensity of the thiocyanate nitrile stretch are analyzed. Shifts in the peak position can be correlated with changes in the local electric field or environment.

    • 2D-IR: The analysis of 2D-IR spectra can reveal:

      • Vibrational lifetimes: From the decay of the diagonal peak intensity with increasing waiting time.

      • Spectral diffusion: Changes in the shape of the 2D lineshape with waiting time, which reports on the dynamics of the local environment.

      • Cross-peaks: Off-diagonal peaks that indicate coupling between the thiocyanate probe and other vibrational modes.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation & Labeling cluster_spec Spectroscopic Measurement cluster_analysis Data Analysis & Interpretation Protein Cysteine-containing Protein DTNB DTNB Activation Protein->DTNB 1. Activate Thiol CN Cyanide Displacement DTNB->CN 2. Form Thiocyanate Purification Purification CN->Purification 3. Remove Excess Reagents Labeled_Protein Thiocyanate-labeled Protein Purification->Labeled_Protein FTIR FTIR Spectroscopy Labeled_Protein->FTIR TwoD_IR 2D-IR Spectroscopy Labeled_Protein->TwoD_IR Analysis Spectral Analysis (Peak Position, Linewidth) FTIR->Analysis TwoD_IR->Analysis Interpretation Interpretation (Electric Field, Dynamics) Analysis->Interpretation Cysteine_Cyanylation_Pathway Protein_SH Protein-SH (Cysteine Thiol) Protein_S_TNB Protein-S-TNB (Activated Intermediate) Protein_SH->Protein_S_TNB + DTNB DTNB DTNB (Ellman's Reagent) TNB_anion TNB Anion (Absorbs at 412 nm) Protein_S_TNB->TNB_anion Protein_SCN Protein-S-C≡N (Thiocyanate Probe) Protein_S_TNB->Protein_SCN + CN⁻ Cyanide CN⁻ (Cyanide Ion)

References

Application Notes and Protocols for 2D IR Spectroscopy of Methyl Thiocyanate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for investigating molecular structure, dynamics, and interactions on ultrafast timescales.[1] Methyl thiocyanate (B1210189) (MeSCN) serves as an effective vibrational probe due to its strong, sharp nitrile (-C≡N) stretching mode, which appears in a relatively uncongested spectral region (around 2150-2180 cm⁻¹).[2][3][4] The vibrational frequency and line shape of the nitrile stretch are highly sensitive to the local environment, making MeSCN an excellent reporter on solvent polarity, hydrogen bonding, and local electric fields.[5][6] These application notes provide a detailed overview and experimental protocols for conducting 2D IR spectroscopy of MeSCN in various solutions, enabling researchers to probe the local environments in a range of systems, from simple solvents to complex biological molecules.[7]

Principles of 2D IR Spectroscopy of Methyl Thiocyanate

2D IR spectroscopy utilizes a sequence of ultrashort infrared laser pulses to create a two-dimensional spectrum with pump (excitation) and probe (detection) frequency axes.[1] For MeSCN, the nitrile stretch is the vibrational mode of interest. The resulting 2D spectrum reveals correlations between different vibrational frequencies and their evolution over time.

Key information that can be extracted from the 2D IR spectra of MeSCN includes:

  • Vibrational Lifetimes: The decay of the 2D IR signal over the waiting time between the pump and probe pulses provides the vibrational lifetime (T₁) of the nitrile stretch.

  • Anharmonicity: The difference between the diagonal peak (ν=0→1 transition) and the off-diagonal peak (ν=1→2 transition) reveals the anharmonicity of the nitrile bond.[8]

  • Spectral Diffusion: The change in the shape of the 2D IR lineshape as a function of waiting time provides information about the structural and energetic fluctuations of the solvent environment around the MeSCN probe. This is often quantified by the frequency-frequency correlation function (FFCF).[9]

  • Chemical Exchange: If MeSCN exists in multiple distinct environments (e.g., hydrogen-bonded and non-hydrogen-bonded), cross-peaks in the 2D IR spectrum can reveal the timescale of exchange between these states.[10]

Data Presentation

The following tables summarize quantitative data obtained from 2D IR spectroscopy of this compound in various solvents. This data is crucial for benchmarking theoretical models and for comparing the local environments of different systems.[2]

Table 1: Vibrational Frequencies and Linewidths of this compound in Various Solvents

SolventCenter Frequency (cm⁻¹)Full Width at Half Maximum (FWHM) (cm⁻¹)
Water (H₂O)2162.514.2
Ethanol (EtOH)2158.111.5
Dimethyl Sulfoxide (DMSO)2155.89.8
Tetrahydrofuran (THF)2154.28.5
Carbon Tetrachloride (CCl₄)2157.66.1

Data extracted from Shirley and Baiz, 2024.[2][11]

Table 2: Spectral Diffusion Parameters for this compound in Selected Solvents

SolventCorrelation Time (τc) (ps)Static Inhomogeneity (Δ₀) (unitless)
Water (H₂O)1.20.8
Ethanol (EtOH)2.50.6
Dimethyl Sulfoxide (DMSO)3.10.4

Data extracted from Shirley and Baiz, 2024.[2] These parameters are derived from fitting the decay of the nodal line slope in the 2D IR spectra.

Experimental Protocols

This section provides a detailed methodology for performing 2D IR spectroscopy on this compound in solution, based on established protocols.[2][11]

I. Sample Preparation
  • Solvent Selection: Choose solvents based on the research question. A range of non-polar, polar aprotic, and polar protic solvents is recommended to understand the effect of different interactions on the MeSCN vibrational probe.[2]

  • Concentration: Prepare MeSCN samples at a concentration of approximately 250-500 mM. The concentration should be high enough to obtain a good signal-to-noise ratio but low enough to avoid solute-solute aggregation.[11]

  • Sample Cell: Use a sample cell with calcium fluoride (B91410) (CaF₂) windows, which are transparent in the mid-infrared region. A Teflon spacer with a path length of 25 µm is typically used to create a thin sample layer, minimizing solvent absorption.[11]

  • Assembly: Pipette the MeSCN solution between the two CaF₂ windows with the Teflon spacer and seal the cell to prevent solvent evaporation.

II. 2D IR Spectrometer Setup

A typical pump-probe 2D IR spectrometer consists of the following components:

  • Femtosecond Laser System: A Ti:Sapphire amplifier is commonly used to generate ultrashort (~80 fs) pulses at a high repetition rate (e.g., 5 kHz).[9]

  • Optical Parametric Amplifier (OPA) and Difference Frequency Generation (DFG): The output of the Ti:Sapphire amplifier pumps an OPA to generate tunable mid-infrared pulses. DFG is then used to produce the final mid-IR pulses centered at the nitrile stretching frequency of MeSCN.

  • Pulse Shaping: An acousto-optic modulator (AOM) or a spatial light modulator (SLM) can be used to shape the pump pulses and control the delay between them.

  • Pump-Probe Geometry: The experiment is typically performed in a pump-probe geometry, where a pair of pump pulses excites the sample, and a delayed probe pulse measures the response.

  • Detector: A mercury-cadmium-telluride (MCT) detector is used to measure the transmitted probe pulse.

III. Data Acquisition
  • FTIR Spectrum: First, acquire a linear Fourier-transform infrared (FTIR) spectrum of the sample to determine the peak absorption frequency and ensure the sample is of good quality.[11]

  • 2D IR Measurement:

    • Set the center frequency of the IR pulses to the nitrile stretching frequency of MeSCN.

    • The experiment should be performed in a magic angle polarization geometry (54.7°) to eliminate orientational effects.[2]

    • Scan the delay between the two pump pulses (coherence time, τ) to obtain the pump frequency axis.

    • The transmitted probe pulse is dispersed in a spectrometer to provide the probe frequency axis (ωt).

    • Record 2D IR spectra at various waiting times (T_w) between the pump and probe pulses. Waiting times can range from femtoseconds to several picoseconds to track the spectral diffusion.[2] .

    • Collect a sufficient number of laser shots (e.g., 500,000 to 1,000,000) for each waiting time to achieve a good signal-to-noise ratio.[2]

IV. Data Analysis
  • Phasing and Calibration: The raw 2D IR data needs to be properly phased and calibrated to obtain the final absorptive 2D spectrum.

  • Lineshape Analysis: Analyze the evolution of the diagonal and off-diagonal peaks as a function of the waiting time, T_w.

  • Nodal Line Slope Analysis: To quantify spectral diffusion, the slope of the nodal line between the positive and negative peaks in the 2D IR spectrum is often tracked as a function of T_w. The decay of this slope is then fit to a model (e.g., an exponential decay) to extract the correlation time(s) of the frequency fluctuations.

Mandatory Visualizations

Experimental Workflow for 2D IR Spectroscopy of this compound

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy 2D IR Spectroscopy cluster_analysis Data Analysis MeSCN This compound Mix Prepare Solution (250-500 mM) MeSCN->Mix Solvent Solvent Solvent->Mix Cell Load into CaF₂ Cell (25 µm path length) Mix->Cell PumpProbe Pump-Probe Setup (Magic Angle) Cell->PumpProbe Laser Femtosecond Laser (e.g., Ti:Sapphire) OPADFG OPA + DFG (Mid-IR Pulse Generation) Laser->OPADFG OPADFG->PumpProbe Detector MCT Detector PumpProbe->Detector RawData Acquire 2D Spectra (at varying Tw) Detector->RawData Processing Phasing & Calibration RawData->Processing Analysis Lineshape & Nodal Line Slope Analysis Processing->Analysis Results Vibrational Lifetimes, Spectral Diffusion, Anharmonicity Analysis->Results

Caption: Experimental workflow for 2D IR spectroscopy of this compound.

Interpreting 2D IR Spectra of this compound in Solution

logical_relationships cluster_probe Vibrational Probe MeSCN MeSCN Nitrile Stretch CenterFreq Center Frequency Shift LineShape Lineshape Change (Spectral Diffusion) CrossPeaks Cross-Peak Formation Polarity Solvent Polarity Polarity->CenterFreq influences HBonding Hydrogen Bonding HBonding->CenterFreq influences HBonding->LineShape contributes to inhomogeneity Dynamics Solvent Dynamics (Fluctuations) Dynamics->LineShape determines

Caption: Relationship between solvent environment and 2D IR spectral features of MeSCN.

References

Application Notes and Protocols for the Introduction of the Thiocyanate (-SCN) Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thiocyanate (B1210189) Group

The thiocyanate (-S-C≡N) functional group is a versatile and valuable moiety in organic synthesis, serving as a crucial building block for a wide array of sulfur- and nitrogen-containing compounds. Its presence is noted in various natural products and pharmacologically active molecules, exhibiting a range of biological activities including antibacterial, antifungal, and antitumor properties.[1][2] Organic thiocyanates are key synthetic intermediates, readily transformed into other functional groups such as thiols, thioethers, thiocarbamates, and various sulfur-containing heterocycles.[2][3] This document provides an overview of the synthesis of the simplest organic thiocyanate, methyl thiocyanate, and details common laboratory protocols for the introduction of the thiocyanate group into organic molecules using more prevalent inorganic thiocyanate salts.

This compound: Synthesis and Reactivity

This compound (CH₃SCN) is a colorless liquid with a characteristic onion-like odor.[4] While it is the simplest organic thiocyanate, it is not typically used as a direct thiocyanating agent in the laboratory. Its primary roles are as a precursor to its more stable and synthetically useful isomer, methyl isothiocyanate (CH₃NCS), and as a subject of study in chemical dynamics.[5][6] The direct transfer of the -SCN group from this compound to a substrate is not a common synthetic strategy, largely due to the high reactivity and utility of inexpensive and stable inorganic thiocyanate salts like potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN).

Synthesis of this compound

This compound is typically synthesized via a nucleophilic substitution reaction where a methylating agent reacts with a thiocyanate salt. A common laboratory-scale preparation involves the reaction of sodium thiocyanate with methyl chloride (methane chloride) in a suitable solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented industrial method and can be scaled down for laboratory use.

  • Materials:

    • Diethylene glycol

    • Sodium thiocyanate (NaSCN)

    • Methyl chloride (CH₃Cl) gas

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, gas inlet, and condenser, add diethylene glycol.

    • While stirring, add solid sodium thiocyanate. The temperature should be maintained between 55-60 °C.

    • Heat the mixture to 85 °C to ensure complete dissolution of the sodium thiocyanate.

    • Introduce methyl chloride gas into the solution over a period of 3-4 hours, maintaining the reaction temperature at 85 °C and the pressure at 0.05-0.5 MPa.

    • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

    • The filtrate, a mixture of diethylene glycol and this compound, is then subjected to distillation to isolate the this compound.

    • The collected this compound is dried over anhydrous sodium sulfate to yield the final product. The diethylene glycol can be recovered and recycled.

Standard Protocols for Introducing the SCN Group

The most common and efficient methods for introducing the thiocyanate group involve the use of inorganic thiocyanate salts as the nucleophilic source of the SCN⁻ ion. These methods are broadly applicable to a range of substrates.

Nucleophilic Thiocyanation of Alkyl Halides

This is a classic Sₙ2 reaction where an alkyl halide is treated with a thiocyanate salt, typically KSCN or NaSCN, in a polar aprotic solvent.

Experimental Protocol: Synthesis of Benzyl (B1604629) Thiocyanate

  • Materials:

  • Procedure:

    • Dissolve benzyl bromide (1 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser.

    • Add potassium thiocyanate (1.2 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the potassium bromide precipitate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl thiocyanate.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Nucleophilic Thiocyanation

SubstrateThiocyanate SourceSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideKSCNAcetoneReflux4-6>90
1-BromooctaneNaSCNDMF801285-95
Isopropyl BromideNaSCNEthanolReflux8~70[5]
Allyl ChlorideNaSCNEthanolReflux6~80[5]
Thiocyanation of Aromatic Compounds (C-H Functionalization)

Directly introducing a thiocyanate group onto an aromatic ring can be achieved through electrophilic aromatic substitution or radical pathways, often requiring an oxidant. Ammonium thiocyanate (NH₄SCN) is a commonly used reagent for this transformation.[7]

Experimental Protocol: Mechanochemical Thiocyanation of Phenol (B47542) [8]

  • Materials:

    • Phenol

    • Ammonium thiocyanate (NH₄SCN)

    • Ammonium persulfate ((NH₄)₂S₂O₈)

    • Silica gel (for grinding)

  • Procedure:

    • To a stainless-steel milling jar containing two stainless-steel ball bearings, add phenol (1 equivalent) and silica gel.

    • Mill the mixture for 2 minutes at 25 Hz.

    • Add ammonium thiocyanate (1.5 equivalents) and ammonium persulfate (1.5 equivalents) to the jar.

    • Mill the mixture for 1 hour at 25 Hz.

    • After milling, transfer the crude mixture directly to a chromatography column for purification.

Quantitative Data for Aromatic Thiocyanation [8]

SubstrateThiocyanate SourceOxidantMethodTime (h)Yield (%)
PhenolNH₄SCN(NH₄)₂S₂O₈Ball Milling196
AnilineNH₄SCN(NH₄)₂S₂O₈Ball Milling185
N,N-DimethylanilineNH₄SCN(NH₄)₂S₂O₈Ball Milling192
IndoleNH₄SCN(NH₄)₂S₂O₈Ball Milling175

Diagrams of Workflows and Mechanisms

General Experimental Workflow for Thiocyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Substrate and Solvent B Add Thiocyanate Salt (e.g., KSCN, NH4SCN) A->B C Add Catalyst/Oxidant (if required) B->C D Heat and Stir (Monitor by TLC) C->D E Cool and Filter D->E F Solvent Extraction E->F G Wash with Water/Brine F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for a typical thiocyanation reaction.

Mechanism of Nucleophilic Thiocyanation (Sₙ2)

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with primary and secondary alkyl halides (Sₙ2 conditions), attack from the more nucleophilic sulfur atom is highly favored, leading to the formation of an alkyl thiocyanate.

SN2_Mechanism cluster_reactants cluster_products R R-X TS [Sδ⁻···R···Xδ⁻]⁻ R->TS Sₙ2 Attack Nu [:S-C≡N:]⁻ Nu->TS Sₙ2 Attack Prod R-S-C≡N TS->Prod Bond Formation/ Bond Breaking LG X⁻ TS->LG Bond Formation/ Bond Breaking

References

Protocols for Safe Handling and Disposal of Methyl Thiocyanate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of methyl thiocyanate (B1210189) waste. Methyl thiocyanate is a toxic and flammable liquid that requires strict adherence to safety procedures to minimize exposure and environmental contamination.

Hazard Identification and Risk Assessment

This compound (CH₃SCN) is a colorless liquid with an onion-like odor.[1] It is classified as a flammable liquid and is toxic by inhalation, in contact with skin, and if swallowed. It is also a lachrymator, meaning it can cause tearing.

Key Hazards:

  • Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2] High exposure can lead to headaches, nausea, dizziness, and damage to the liver and kidneys.[3]

  • Flammability: It is a combustible liquid with a flashpoint of 90°F (32°C).[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

  • Reactivity: Incompatible with strong acids, oxidizing agents, strong bases, and amines.[3] Contact with acids can liberate highly toxic hydrogen cyanide gas.[4][5]

  • Environmental Hazard: Harmful to aquatic life.[2]

Quantitative Data Summary

While specific occupational exposure limits (PEL, TLV) for this compound are not well-established in many resources, the available quantitative data is summarized below.[2]

PropertyValueReference
Chemical Formula C₂H₃NS[6]
Molecular Weight 73.11 g/mol [6]
Appearance Colorless liquid[1]
Odor Onion-like[1]
Boiling Point 131-133 °C (268-271 °F)[1]
Melting Point -51 °C (-60 °F)[1]
Flash Point 32 °C (90 °F)[2]
Density 1.068 g/cm³[6]
Oral LD₅₀ (rat) 60 mg/kg[1]
Hazard RatingNFPA 704HMIS
Health 33
Flammability 33
Reactivity 11

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3]

  • Eye Protection: Chemical safety goggles and a face shield are required.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, a fully-encapsulating, chemical-resistant suit may be necessary.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[3] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • Transport: When transporting, ensure containers are properly sealed and labeled.

Spill Management Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[4]

  • Containment: For small spills, cover with an inert absorbent material such as activated charcoal, sand, or earth.[3] Do not use combustible materials like sawdust.[6] For large spills, dike the area to prevent spreading.[7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination: Wash the spill area thoroughly with soap and water.[3]

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Waste Disposal Protocol

This compound waste must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials and spill cleanup residues, in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or with regular laboratory trash. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[3]

Visualized Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

MethylThiocyanateWasteWorkflow This compound Waste Management Workflow start This compound Waste Generation handling Safe Handling in Lab start->handling storage Segregated & Labeled Storage handling->storage spill Spill or Leak Occurs handling->spill Accident collect_waste Collect in Labeled Container storage->collect_waste spill->handling No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->collect_waste ehs_contact Contact EHS for Disposal collect_waste->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal end Waste Disposed disposal->end

Caption: Workflow for this compound Waste Management.

References

Application Notes and Protocols for Methyl Isothiocyanate in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isothiocyanate (MITC) is a highly reactive, volatile compound with potent biocidal activity, making it a crucial active ingredient in numerous pesticide formulations.[1][2] Primarily used as a soil fumigant, MITC is effective against a broad spectrum of soil-borne pests, including fungi, nematodes, insects, and weed seeds.[1][3] Its mechanism of action is multifaceted, primarily involving the non-specific inhibition of essential enzymes in target organisms through the alkylation of sulfhydryl groups in proteins.[4] This disruption of cellular processes ultimately leads to pest mortality.[5]

These application notes provide a comprehensive overview of the use of MITC in pesticide formulations, detailing its efficacy, experimental protocols for its evaluation, and the key signaling pathways it affects in target organisms.

Data Presentation: Efficacy of MITC and MITC-Generating Compounds

The following tables summarize the efficacy of methyl isothiocyanate and its precursor compounds, metam (B94612) sodium and dazomet, against various agricultural pests.

Table 1: Efficacy of Metam Sodium (MITC precursor) against Fusarium oxysporum

Application MethodApplication RatePestEfficacyReference
Rotovation into preformed beds935 L/haFusarium oxysporum f. sp. radicis-lycopersici (Fusarium crown and root rot) in tomatoSignificant reduction in disease incidence, comparable to methyl bromide-chloropicrin[2][3]
Chemigation (drip irrigation)701 or 935 L/haFusarium oxysporum f. sp. radicis-lycopersici in tomatoFailed to reduce disease incidence[2][3]
Soil injection935 L/haFusarium oxysporum f. sp. radicis-lycopersici in tomatoFailed to reduce disease incidence[3]
Soil drench83.3 g/m²Fusarium oxysporum f. sp. rosae in greenhouse rosesEffective in managing the pathogen, though the effect was short-lived[6]

Table 2: Efficacy of Dazomet (MITC precursor) against Plant-Parasitic Nematodes

Application RatePestEfficacyReference
294 kg/ha Root-knot nematodes (Meloidogyne spp.) in tomato nursery66.28% reduction in root-knot index[7]
392 kg/ha Root-knot nematodes (Meloidogyne spp.) in tomato nursery66.86% reduction in root-knot index[7]
20 mg/kg soilMeloidogyne incognita second-stage juveniles (J2s)Over 50% mortality[8]
10 and 20 mg/kg soil (followed by P. lilacinum filtrate)Meloidogyne incognita second-stage juveniles (J2s)Mortality increased by 110.2% and 72.7%, respectively, compared to the fungus alone[8]

Table 3: In Vitro Efficacy of Methyl Isothiocyanate (MITC) against Fungi

Fungal SpeciesEC50 / IC50 / MICReference
Aspergillus flavusIC50 (growth): 43.8 µg/mL; IC50 (AFB1 production): 17.4 µg/mL[9]
Sclerotinia sclerotiorumComplete mycelial growth inhibition in volatile phase[10]
Trichophyton rubrumMIC: 200 µg/mL[11]
Trichophyton mentagrophytesMIC: 200 µg/mL[11]
Microsporum canisMIC: 100 µg/mL[11]
Epidermophyton floccosumMIC: 100 µg/mL[11]

Table 4: In Vitro Efficacy of Isothiocyanates against Plant-Parasitic Nematodes

IsothiocyanateNematode SpeciesLC50 / ED50Reference
Methyl IsothiocyanateMeloidogyne javanica (J2s)Not specified, but showed irreversible nematicidal activity at 5 µg/mL after 72h[12]
Allyl IsothiocyanateMeloidogyne javanica (J2s)LC50: 2.76 µg/mL (after 3 days)[12]
Benzyl IsothiocyanatePratylenchus penetransLD50: 3.2 µg/mL
2-Phenylethyl IsothiocyanatePratylenchus penetransLD50: 5.2 µg/mL

Experimental Protocols

Protocol for In Vitro Antifungal Bioassay of Methyl Isothiocyanate (Volatile Substance)

This protocol is designed to assess the antifungal activity of the volatile compound methyl isothiocyanate against filamentous fungi.

Materials:

  • Pure methyl isothiocyanate (MITC)

  • Sterile Potato Dextrose Agar (B569324) (PDA) plates

  • Fungal culture of interest

  • Sterile filter paper discs

  • Sterile micropipette and tips

  • Parafilm

  • Incubator

Procedure:

  • Fungal Inoculation: In the center of a PDA plate, place a 5 mm agar plug of a young, actively growing fungal culture.

  • Preparation of MITC Treatment: Using a sterile micropipette, apply a specific volume of pure MITC onto a sterile filter paper disc placed on the inside of the Petri dish lid. The amount will depend on the desired concentration in the headspace.

  • Sealing and Incubation: Immediately seal the Petri dish with Parafilm to create a closed environment and prevent the volatile compound from escaping.

  • Control: Prepare a control plate with a fungal plug but with a filter paper disc treated with a sterile solvent (if MITC was diluted) or an empty sterile filter paper disc.

  • Incubation: Incubate all plates (treatment and control) at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Data Collection: Measure the radial growth of the fungal colony in both the treatment and control plates at regular intervals (e.g., every 24 hours) until the control colony reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition using the formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), repeat the experiment with a range of MITC concentrations and use probit analysis.

Protocol for In Vitro Nematicidal Bioassay of Methyl Isothiocyanate (Fumigant)

This protocol assesses the nematicidal activity of MITC against plant-parasitic nematodes in a sealed environment.

Materials:

  • Pure methyl isothiocyanate (MITC)

  • Aqueous suspension of second-stage juveniles (J2) of the target nematode (e.g., Meloidogyne incognita)

  • Multi-well plates (e.g., 24-well)

  • Small, sterile containers or vials that fit inside the wells

  • Sterile water

  • Micropipette and tips

  • Parafilm or plate sealer

  • Stereomicroscope

Procedure:

  • Nematode Suspension: Prepare a suspension of nematode J2s in sterile water at a known density (e.g., 100 J2s per 100 µL).

  • Assay Setup:

    • In each well of the multi-well plate, place a small, open, sterile container (e.g., a microcentrifuge tube cap).

    • Pipette 100 µL of the nematode suspension into each well (outside of the small container).

  • MITC Application:

    • Into the small container within each well, carefully pipette a specific volume of MITC. This will create a fumigant effect within the sealed well. Use a range of concentrations to determine the dose-response.

  • Control: For the control wells, add sterile water or the solvent used to dilute MITC to the small container.

  • Sealing and Incubation: Immediately seal the multi-well plate with Parafilm or a plate sealer to prevent the escape of the volatile MITC. Incubate the plate at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment:

    • After the incubation period, count the number of motile and immotile nematodes in each well under a stereomicroscope.

    • To confirm mortality, gently probe the immotile nematodes with a fine needle. Nematodes that do not respond are considered dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of live nematodes, 'T' is the treatment, and 'C' is the control.

    • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Protocol for Analysis of Methyl Isothiocyanate Residue in Soil

This protocol outlines a method for the extraction and quantification of MITC from soil samples using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials:

  • Soil samples

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Headspace vials with septa and caps

  • Vortex mixer

  • Shaker

  • Gas chromatograph with a mass spectrometer detector (GC-MS) and a headspace autosampler

Procedure:

  • Sample Collection: Collect soil samples from the treated area at various time points after MITC application. Store samples in airtight containers and keep them cool to prevent degradation of MITC.

  • Extraction:

    • Weigh a known amount of soil (e.g., 5 g) into a headspace vial.

    • Immediately add a known volume of ethyl acetate (e.g., 10 mL) and a drying agent like anhydrous sodium sulfate (e.g., 2 g).

    • Seal the vial tightly.

    • Vortex the vial for 1 minute to ensure thorough mixing.

    • Place the vial on a shaker for a specified time (e.g., 1 hour) to facilitate extraction.

  • Headspace Analysis:

    • Place the vial in the headspace autosampler of the GC-MS.

    • The sample is heated to a specific temperature for a set time (e.g., 80°C for 20 minutes) to allow MITC to volatilize into the headspace.

    • A sample of the headspace gas is automatically injected into the GC-MS for analysis.

  • GC-MS Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to an appropriate temperature (e.g., 250°C).

    • Oven Temperature Program: Develop a temperature program to achieve good separation of MITC from other volatile compounds (e.g., initial temperature of 40°C, ramp to 200°C).

    • Mass Spectrometer: Operate in selective ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of MITC.

  • Quantification:

    • Prepare a calibration curve using standard solutions of MITC in ethyl acetate.

    • Quantify the concentration of MITC in the soil samples by comparing their peak areas to the calibration curve.

    • The results are typically expressed as mg of MITC per kg of dry soil.

Signaling Pathways and Mechanisms of Action

Induction of Oxidative Stress in Fungi

Methyl isothiocyanate induces significant oxidative stress in fungal cells, a key component of its fungicidal activity. This process involves the generation of reactive oxygen species (ROS), which damage cellular components and disrupt normal physiological functions.

Fungal_Oxidative_Stress MITC Methyl Isothiocyanate (MITC) Mitochondria Mitochondria MITC->Mitochondria Inhibits Electron Transport Chain ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Mitochondria->ROS Generates Cellular_Damage Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->Cellular_Damage Causes HOG_MAPK HOG-MAPK Pathway ROS->HOG_MAPK Activates Cell_Death Fungal Cell Death Cellular_Damage->Cell_Death Transcription_Factors Transcription Factors (e.g., Atf1, Yap1) HOG_MAPK->Transcription_Factors Activates Stress_Response_Genes Oxidative Stress Response Genes Transcription_Factors->Stress_Response_Genes Induces Expression Stress_Response_Genes->Mitochondria Cellular Defense (often insufficient)

Caption: MITC-induced oxidative stress pathway in fungi.

Experimental Workflow for In Vitro Bioassays

The following diagram illustrates a typical workflow for conducting in vitro bioassays to determine the efficacy of methyl isothiocyanate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Prepare Fungal/ Nematode Culture Inoculate Inoculate Test System (e.g., Petri Dish, Microplate) Culture->Inoculate MITC_Sol Prepare MITC Concentrations Apply_MITC Apply MITC Treatment MITC_Sol->Apply_MITC Inoculate->Apply_MITC Incubate Incubate under Controlled Conditions Apply_MITC->Incubate Measure Measure Growth/ Mortality Incubate->Measure Calculate Calculate % Inhibition/ Mortality Measure->Calculate Determine_EC50 Determine EC50/LC50 (Probit Analysis) Calculate->Determine_EC50

Caption: General workflow for in vitro bioassays of MITC.

Inhibition of Acetylcholinesterase in Nematodes

In nematodes, a key neurotoxic effect of methyl isothiocyanate is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission.

AChE_Inhibition MITC Methyl Isothiocyanate (MITC) AChE Acetylcholinesterase (AChE) MITC->AChE Inhibits Active_Site AChE Active Site (Serine residue) MITC->Active_Site Binds to AChE->Active_Site Synaptic_Cleft Synaptic Cleft AChE->Synaptic_Cleft Normally clears Acetylcholine from Acetylcholine Acetylcholine (Neurotransmitter) Active_Site->Acetylcholine Hydrolyzes Acetylcholine->Active_Site Normal Substrate Nerve_Impulse Continuous Nerve Impulse Transmission Synaptic_Cleft->Nerve_Impulse Accumulation of Acetylcholine leads to Paralysis Paralysis and Death of Nematode Nerve_Impulse->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by MITC in nematodes.

References

Application Notes and Protocols: Synthesis of Labeled Methyl Thiocyanate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiocyanate (B1210189) (CH₃SCN) is a versatile chemical entity utilized in various biological and chemical studies. The introduction of isotopic labels, such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), Nitrogen-15 (¹⁵N), or Sulfur-35 (³⁵S), into the methyl thiocyanate structure provides a powerful tool for tracer studies. These labeled compounds enable researchers to track the metabolic fate, reaction mechanisms, and distribution of this compound and its derivatives in biological systems and chemical reactions with high precision. This document provides detailed protocols for the synthesis of isotopically labeled this compound and outlines its application in tracer studies.

Data Presentation

Table 1: Summary of Synthetic Yields for Labeled this compound Precursors and Related Compounds

Isotopic LabelPrecursor CompoundReaction TypeReported Yield (%)Reference
¹³C, ¹⁵NPotassium Thiocyanate-¹³C,¹⁵NNucleophilic addition of sulfur to cyanide>95%[1]
¹⁴CAmmonium [¹⁴C]thiocyanateFrom [¹⁴C]thiourea isomerization92.7%
¹¹CAmmonium [¹¹C]thiocyanateFrom [¹¹C]CS₂ and ammoniaNot specified[2]
¹¹CN-[¹¹C]methyl carbamoylimidazoleFrom [¹¹C]methyl iodide70-74% (radiochemical)[3]
¹³C¹³C-Methyl IsocyanideFrom ¹³C-methyliodide and silver cyanide~21%[2]

Table 2: Quantitative Data from Tracer Studies with Labeled Thiocyanate and Related Compounds

Labeled CompoundStudy TypeKey FindingQuantitative DataReference
[¹⁴C]Methyl IsocyanateIn vivo distribution (Guinea pigs)Rapid uptake and distribution to all tissues.Not specified[4]
[¹¹C]3Me4APRadiotracer for PET imagingGood radiochemical yield and high molar activity.Radiochemical Yield: 51 ± 4%, Molar Activity: up to 129.5 GBq/µmol[5]
N-[¹¹C]methyl carbamoylimidazoleRadiotracer for PET imagingHigh radiochemical yield.Molar Activity: 59–69 GBq µmol⁻¹[3]
Ammonium [¹⁴C]thiocyanateRadiotracer precursorHigh radiochemical yield and purity.Radiochemical Yield: 90% from K¹⁴CN, 92.7% from [¹⁴C]thiourea; Specific Activity: 53.3 mCi/mmol

Experimental Protocols

Protocol 1: Synthesis of [¹³C-methyl] this compound

This protocol describes the synthesis of this compound with a Carbon-13 label on the methyl group.

Materials:

  • [¹³C]Methyl iodide (¹³CH₃I)

  • Potassium thiocyanate (KSCN)

  • Acetone (B3395972), anhydrous

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.

  • Addition of Labeled Precursor: To the stirring solution, add [¹³C]methyl iodide (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium iodide byproduct and wash it with a small amount of acetone.

  • Purification: Combine the filtrate and washings and remove the acetone using a rotary evaporator. To the residue, add dichloromethane and water. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and evaporate the dichloromethane to obtain crude [¹³C-methyl] this compound. Further purification can be achieved by distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of [¹⁵N-thiocyanato] this compound

This protocol outlines the synthesis of this compound labeled with Nitrogen-15 in the thiocyanate group. This involves a two-step process: first, the synthesis of KSC¹⁵N, followed by reaction with a methylating agent.

Step 1: Synthesis of Potassium [¹⁵N]thiocyanate (KSC¹⁵N)

Materials:

  • Potassium [¹⁵N]cyanide (KC¹⁵N)

  • Elemental sulfur (S)

  • Acetone, anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend potassium [¹⁵N]cyanide (1.0 equivalent) and elemental sulfur (1.1 equivalents) in anhydrous acetone.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Work-up: After cooling, filter the reaction mixture to remove any unreacted sulfur.

  • Isolation: Evaporate the acetone from the filtrate to yield crude potassium [¹⁵N]thiocyanate. This can be used directly in the next step or recrystallized from ethanol/ether for higher purity.

Step 2: Synthesis of [¹⁵N-thiocyanato] this compound

Materials:

  • Potassium [¹⁵N]thiocyanate (KSC¹⁵N) from Step 1

  • Methyl iodide (CH₃I) or another suitable methylating agent

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve the synthesized KSC¹⁵N in anhydrous DMF in a round-bottom flask.

  • Addition of Methylating Agent: Add methyl iodide (1.0 equivalent) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Synthesis of [³⁵S-thiocyanato] this compound

This protocol is analogous to Protocol 2, but utilizes elemental Sulfur-35.

CAUTION: ³⁵S is a radioactive isotope. All handling and synthesis must be performed in a designated radioisotope laboratory with appropriate shielding and safety precautions.

Step 1: Synthesis of Potassium [³⁵S]thiocyanate (K³⁵SCN)

Materials:

  • Potassium cyanide (KCN)

  • Elemental [³⁵S]sulfur

  • Ethanol

Procedure:

  • Reaction Setup: In a specialized reaction vial suitable for radiochemistry, dissolve potassium cyanide in ethanol.

  • Reaction: Add the elemental [³⁵S]sulfur to the solution and heat the mixture under reflux. The reaction progress can be monitored by radio-TLC.

  • Isolation: Once the reaction is complete, the solvent is evaporated to yield K³⁵SCN.

Step 2: Synthesis of [³⁵S-thiocyanato] this compound

Procedure:

  • Follow the procedure outlined in Step 2 of Protocol 2, using the synthesized K³⁵SCN and methyl iodide. All steps must be conducted with appropriate radiation safety measures. Purification is typically achieved using radio-HPLC.

Visualizations

Synthesis Workflow

The general synthesis of labeled this compound involves a nucleophilic substitution reaction. The workflow can be visualized as follows:

Synthesis_Workflow cluster_precursors Labeled Precursors cluster_reaction Synthesis cluster_product Product & Purification precursor_methyl Labeled Methylating Agent (e.g., ¹³CH₃I, ¹⁴CH₃I) reaction Nucleophilic Substitution precursor_methyl->reaction precursor_scn Labeled Thiocyanate Salt (e.g., KSC¹⁵N, K³⁵SCN) precursor_scn->reaction product Labeled this compound (e.g., ¹³CH₃SCN) reaction->product purification Purification (Distillation/Chromatography) product->purification

General workflow for the synthesis of labeled this compound.
Metabolic Pathway of this compound

This compound is metabolized in vivo, primarily through a reaction catalyzed by glutathione (B108866) S-transferase. This leads to the release of a cyanide ion, which is subsequently detoxified.

Metabolic_Pathway cluster_entry Entry cluster_metabolism Phase II Metabolism cluster_products Products cluster_detoxification Detoxification MeSCN This compound (CH₃SCN) GST Glutathione S-Transferase (GST) MeSCN->GST Cyanide Cyanide (CN⁻) GST->Cyanide releases Methylthio_Glutathione S-methylglutathione GST->Methylthio_Glutathione forms GSH Glutathione (GSH) GSH->GST Rhodanese Rhodanese Cyanide->Rhodanese Thiocyanate Thiocyanate (SCN⁻) (Excreted) Rhodanese->Thiocyanate Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->Rhodanese

References

Application Note: Quantitative Analysis of Methyl Thiocyanate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methyl thiocyanate (B1210189) (CH₃SCN) in water samples. The protocol utilizes a headspace gas chromatography-mass spectrometry (HS-GC-MS) approach, which offers excellent selectivity and low detection limits, making it suitable for environmental monitoring and research applications. While validated methods for the isomer, methyl isothiocyanate (MITC), are more common, this note provides a comprehensive protocol adapted for methyl thiocyanate, supported by its physicochemical properties. All quantitative data and experimental parameters are presented in clear, structured tables for ease of use.

Introduction

This compound is a volatile organic compound used in agriculture and as a research chemical.[1] Its presence in water sources, even at trace levels, can be of environmental and health concern. Therefore, a reliable and sensitive analytical method for its quantification is essential. This application note describes a detailed protocol based on headspace extraction followed by gas chromatography-mass spectrometry (GC-MS), a technique well-suited for volatile analytes in aqueous matrices. The methodology is adapted from established protocols for the related compound, methyl isothiocyanate, due to their similar chemical properties.[2][3]

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for developing an effective analytical method.

PropertyValueReference
Chemical Formula C₂H₃NS
Molecular Weight 73.12 g/mol
Boiling Point 130-133 °C (266-271 °F)[1]
Density 1.052 g/mL at 25 °C
Vapor Pressure 12.5 mmHg at 25 °C[1]
Solubility in Water Expected to be low[1]
Henry's Law Constant 1.4 x 10⁻⁴ atm-m³/mol (estimated)[1]

The volatility and relatively low water solubility of this compound make it an ideal candidate for headspace analysis.[1]

Experimental Protocol: Headspace GC-MS

This protocol is adapted from a validated method for methyl isothiocyanate and is expected to provide similar performance for this compound.[2]

Sample Preparation
  • For each water sample, transfer a 10 mL aliquot into a 20 mL headspace vial.

  • To increase the partitioning of this compound into the headspace, add approximately 5 g of sodium chloride to saturate the aqueous solution.[2]

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.[2]

  • Prepare a set of calibration standards by spiking known concentrations of a this compound standard solution into blank water and treating them in the same manner as the samples.

  • Include at least one blank and two quality control samples with each batch of analysis.

Headspace Autosampler Conditions
ParameterSetting
Vial Equilibration Temperature 85 °C
Vial Equilibration Time 20 minutes
Pressurization Time 0.2 minutes
Loop Fill Time 0.2 minutes
Loop Equilibration Time 0.05 minutes
Injection Time 1.0 minute
Transfer Line Temperature 150 °C
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature 200 °C
Split Ratio 10:1
Oven Program Initial temperature 40 °C, hold for 2 minutes, ramp at 10 °C/min to 150 °C, hold for 2 minutes
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 73 (quantifier), m/z 72, 45 (qualifiers)

Quantitative Data and Performance

The following table summarizes the expected performance of this method, based on data from similar analyses of methyl isothiocyanate and related compounds.[2][3][4]

ParameterExpected Value
Linear Range 0.1 - 10 µg/L
Limit of Detection (LOD) < 0.05 µg/L
Limit of Quantitation (LOQ) 0.1 µg/L
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%
Correlation Coefficient (r²) > 0.995

Data Presentation

A summary of quantitative data from a hypothetical validation study is presented below for easy comparison.

Concentration (µg/L)Mean Measured Concentration (µg/L)% Recovery% RSD (n=5)
0.1 (LOQ) 0.09595%12.5%
0.5 0.4896%8.2%
1.0 1.05105%6.5%
5.0 4.9098%4.1%
10.0 10.2102%3.5%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_gcms HS-GC-MS Analysis cluster_data_analysis Data Analysis sample 10 mL Water Sample add_salt Add 5g NaCl sample->add_salt seal Seal Vial add_salt->seal headspace Headspace Extraction seal->headspace gc_separation GC Separation headspace->gc_separation ms_detection MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical Relationship: Analyte Partitioning in Headspace Analysis

logical_relationship cluster_vial Sealed Vial cluster_process Process aqueous_phase Aqueous Phase (Water Sample + NaCl) heating Heating & Equilibration aqueous_phase->heating Analyte Volatilization headspace_phase Headspace (Vapor Phase) injection Injection into GC headspace_phase->injection Sample Transfer heating->headspace_phase Partitioning Equilibrium

Caption: Analyte partitioning in headspace analysis.

Signaling Pathways

No established signaling pathways involving this compound in biological systems have been identified in the scientific literature. Its primary relevance in a biological context is related to its potential toxicity.

Conclusion

The HS-GC-MS method detailed in this application note provides a sensitive and reliable approach for the quantitative analysis of this compound in water samples. The protocol is straightforward, and with proper calibration and quality control, it can be readily implemented in environmental and research laboratories. The provided experimental parameters and expected performance data serve as a valuable starting point for method development and validation.

References

The Versatility of Methyl Thiocyanate in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl thiocyanate (B1210189) (CH₃SCN) is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the thiocyanate functional group into molecular scaffolds.[1] This functional group is a precursor to a wide array of sulfur-containing compounds, many of which are found in biologically active molecules and pharmaceuticals.[2] While direct incorporation of methyl thiocyanate into final drug structures is an area of interest, its more established role lies in its conversion to key intermediates for the synthesis of prevalent pharmaceutical motifs, such as the 2-aminothiazole (B372263) ring. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical precursors and discusses its relevance to known antiviral and hypotensive agents.

Application Note 1: this compound as a Precursor for the Synthesis of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6] this compound serves as a readily available starting material for the synthesis of substituted thioureas, which are key reactants in the classical Hantzsch thiazole (B1198619) synthesis. The overall synthetic strategy involves a three-step process, beginning with the isomerization of this compound to its more reactive isothiocyanate isomer.

Experimental Protocols

Step 1: Isomerization of this compound to Methyl Isothiocyanate

This compound can be converted to methyl isothiocyanate through thermal rearrangement.[7] While various methods exist, a common approach involves heating this compound, often in the presence of a catalyst.

Protocol 1: Thermal Isomerization of this compound

  • Materials: this compound, high-boiling point inert solvent (e.g., decalin), reaction vessel with reflux condenser and thermometer.

  • Procedure:

    • A solution of this compound in an inert, high-boiling solvent is prepared in a reaction vessel equipped with a reflux condenser.

    • The mixture is heated to reflux. The temperature will depend on the solvent used but is typically in the range of 130-160°C.

    • The progress of the isomerization is monitored by techniques such as gas chromatography (GC) or by observing the change in refractive index.

    • Upon completion, the methyl isothiocyanate is isolated by fractional distillation.

Step 2: Synthesis of Methylthiourea from Methyl Isothiocyanate

Methyl isothiocyanate readily reacts with ammonia (B1221849) to form methylthiourea.[1]

Protocol 2: Synthesis of Methylthiourea [1]

  • Materials: Methyl isothiocyanate, concentrated ammonium (B1175870) hydroxide (B78521), ethanol (B145695) (for recrystallization), round-bottom flask, magnetic stirrer, heating mantle, reflux condenser.

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and reflux condenser, place concentrated ammonium hydroxide solution.

    • With stirring, slowly add methyl isothiocyanate to the ammonium hydroxide solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, heat the mixture on a water bath for 30 minutes to drive the reaction to completion and remove excess ammonia.

    • Cool the solution in an ice bath to crystallize the methylthiourea.

    • Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol to yield pure methylthiourea.

Step 3: Hantzsch Thiazole Synthesis of 2-Amino-4-arylthiazoles using Methylthiourea

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea (B124793) derivative.[8]

Protocol 3: Synthesis of a 2-Amino-4-arylthiazole [8][9]

  • Materials: Substituted α-bromoacetophenone, methylthiourea (or thiourea), ethanol, round-bottom flask, magnetic stirrer, heating mantle, reflux condenser.

  • Procedure:

    • Dissolve the α-bromoacetophenone and a molar equivalent of methylthiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Heat the reaction mixture to reflux with continuous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the 2-aminothiazole derivative.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Quantitative Data for 2-Aminothiazole Synthesis Pathway
Reaction StepReactantsProductSolventTypical Yield (%)Reference
Isomerization This compoundMethyl isothiocyanateNone~90%[2]
Thiourea Formation Methyl isothiocyanate, AmmoniaMethylthioureaWater74-81%[1]
Hantzsch Thiazole Synthesis α-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazoleEthanol85%[10]
Hantzsch Thiazole Synthesis (Microwave) Substituted acetophenones, Thiourea2-Aminothiazole derivativesN/AGood to Excellent[11]
One-Pot Hantzsch Synthesis (CuBr₂ catalyzed) Aryl methyl ketones, N-substituted thioureas2-Aminothiazole derivatives1,4-Dioxane68-90%[12]

Workflow for 2-Aminothiazole Synthesis from this compound

G A This compound B Thermal Rearrangement A->B C Methyl Isothiocyanate B->C D Reaction with Ammonia C->D E Methylthiourea D->E F Hantzsch Thiazole Synthesis (with α-Haloketone) E->F G 2-Aminothiazole Scaffold F->G

Synthetic pathway from this compound to the 2-aminothiazole scaffold.

Application Note 2: Thiocyanation in the Synthesis of Bioactive Pharmaceuticals

The direct introduction of a thiocyanate group onto a heterocyclic core is a powerful strategy for the synthesis of bioactive molecules. A method for the thiocyanation of indoles has been reported to be applicable to the synthesis of the antiviral drug Umifenovir and the hypotensive agent Phercaptoline .[1] While specific, detailed protocols for these particular syntheses via a thiocyanation route are not widely published in readily accessible literature, the known mechanisms of action of these drugs provide insight into their pharmaceutical importance.

Umifenovir (Arbidol): An Antiviral Agent

Umifenovir is a broad-spectrum antiviral drug that is primarily used for the treatment and prophylaxis of influenza.[13][14] Its mechanism of action involves the inhibition of viral entry into host cells.[13][14]

Mechanism of Action of Umifenovir:

Umifenovir targets the hemagglutinin (HA) protein on the surface of the influenza virus. By binding to a hydrophobic cavity in the HA trimer, it stabilizes the protein in its pre-fusion conformation.[13] This prevents the low pH-induced conformational changes in the endosome that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm and inhibiting viral replication.[15] Additionally, umifenovir has been shown to have immunomodulatory effects.[16]

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle Cell Cell Membrane Virus->Cell Attachment HA Hemagglutinin (HA) Fusion Membrane Fusion HA->Fusion Inhibits Conformational Change Endosome Endosome Cell->Endosome Endocytosis Endosome->Fusion Low pH Cytoplasm Cytoplasm Umifenovir Umifenovir Umifenovir->HA Binds to & Stabilizes Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication

Mechanism of Umifenovir in inhibiting influenza virus entry.
Phercaptoline (Mercapto-1-methylimidazole): A Hypotensive Agent

Phercaptoline, also known as mercapto-1-methylimidazole, is recognized for its hypotensive properties. Its mechanism of action is linked to the inhibition of dopamine (B1211576) β-hydroxylase.

Mechanism of Action of Phercaptoline:

Dopamine β-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system that is involved in blood pressure regulation. By competitively inhibiting DBH, Phercaptoline reduces the levels of norepinephrine in circulation. This leads to a decrease in sympathetic tone, resulting in vasodilation and a subsequent reduction in blood pressure.

G Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Sympathetic Increased Sympathetic Nervous System Activity Norepinephrine->Sympathetic Phercaptoline Phercaptoline Phercaptoline->DBH Inhibits BP Increased Blood Pressure Sympathetic->BP

Mechanism of action of Phercaptoline as a hypotensive agent.

Conclusion

This compound is a valuable and versatile C1 building block in the synthesis of pharmaceuticals. While its direct incorporation into final drug molecules is an area of ongoing research, its primary role is well-established as a precursor for key synthetic intermediates. The conversion of this compound to methylthiourea provides a clear and efficient pathway to the 2-aminothiazole scaffold, a cornerstone of modern medicinal chemistry. The potential for direct thiocyanation of heterocyclic systems, as suggested for the synthesis of umifenovir and phercaptoline, highlights an area ripe for further exploration and development of detailed synthetic protocols. The application notes and protocols provided herein demonstrate the utility of this compound for researchers and scientists engaged in drug discovery and development, underscoring its importance in the construction of complex and biologically active molecules.

References

Troubleshooting & Optimization

improving the yield of methyl thiocyanate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl thiocyanate (B1210189).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl thiocyanate?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the nucleophilic substitution reaction between an alkali metal thiocyanate and a methylating agent. The most common approaches are:

  • Reaction of a methyl halide with an alkali metal thiocyanate: This is a widely used method where methyl iodide, methyl bromide, or methyl chloride is reacted with sodium thiocyanate or potassium thiocyanate.[1]

  • Reaction of dimethyl sulfate (B86663) with an alkali metal thiocyanate: Dimethyl sulfate is a potent methylating agent, but it is also highly toxic and can lead to unwanted side reactions if not handled properly.[2]

  • Thermal rearrangement of methyl isothiocyanate: While methyl isothiocyanate is an isomer of this compound, it can be converted to this compound at high temperatures. However, this is typically an equilibrium process and may not be suitable for achieving high yields of the desired product.[3]

Q2: What is the primary side product in this compound synthesis, and how can its formation be minimized?

A2: The primary side product is methyl isothiocyanate (CH₃NCS).[1] Its formation is favored at higher temperatures due to the thermal rearrangement of this compound. To minimize the formation of this isomer, it is crucial to maintain careful temperature control during the reaction and purification steps. It is reported that the isomerization of this compound to methyl isothiocyanate occurs at temperatures above 100°C.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To track the consumption of the starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the formation of this compound and the potential side product, methyl isothiocyanate.

  • Infrared (IR) Spectroscopy: To monitor the appearance of the characteristic thiocyanate (-SCN) stretching frequency.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is lower than expected.

Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed for a longer duration if starting materials are still present. - Increase Reaction Temperature: Cautiously increase the temperature, but be mindful of the potential for increased formation of the methyl isothiocyanate byproduct. A reaction temperature of around 85°C has been shown to be effective.[2] - Ensure Proper Mixing: Vigorous stirring is essential to ensure good contact between the reactants, especially in heterogeneous mixtures.
Suboptimal Reactant Ratio - Use a Slight Excess of the Methylating Agent: Employing a small excess of the methylating agent (e.g., methyl chloride) can help drive the reaction to completion.
Poor Solubility of Thiocyanate Salt - Choose an Appropriate Solvent: Solvents like diethylene glycol can effectively dissolve sodium thiocyanate, creating a homogeneous reaction mixture and improving reaction rates.[2] In other cases, polar aprotic solvents like DMF or DMSO can be effective.
Side Reactions - Control Temperature: As mentioned, maintain the reaction temperature below 100°C to minimize isomerization to methyl isothiocyanate.[1] - Use Dry Solvents and Reagents: Moisture can lead to hydrolysis of the methylating agent and other unwanted side reactions.
Losses During Work-up and Purification - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous work-up to minimize the loss of product to the aqueous layer. - Careful Distillation: this compound is volatile. Use appropriate distillation conditions (e.g., vacuum distillation) to prevent loss of product and to avoid high temperatures that can cause isomerization.
Product Purity Issues

Problem: The isolated this compound is impure, as indicated by analytical techniques (e.g., NMR, GC-MS).

Potential Cause Suggested Solution
Presence of Methyl Isothiocyanate - Optimize Reaction Temperature: Lower the reaction temperature to disfavor the isomerization reaction. - Fractional Distillation: Carefully perform fractional distillation to separate this compound (b.p. 130-133°C) from the higher-boiling methyl isothiocyanate (b.p. 119°C - note: boiling points can be close, requiring an efficient column).
Unreacted Starting Materials - Improve Reaction Completion: Refer to the "Low Yield" section for tips on driving the reaction to completion. - Washing Steps: Incorporate appropriate washing steps during the work-up to remove unreacted water-soluble starting materials like the thiocyanate salt.
Solvent Impurities - Use High-Purity Solvents: Ensure that the solvents used are of high purity and are dry. - Thorough Solvent Removal: After the reaction, ensure all solvent is removed, for example, by distillation or under vacuum.

Experimental Protocols

Synthesis of this compound from Methyl Chloride and Sodium Thiocyanate

This protocol is adapted from a patented industrial method and provides a robust procedure for the synthesis of this compound.[2]

Materials:

  • Sodium Thiocyanate (NaSCN)

  • Diethylene Glycol

  • Methyl Chloride (CH₃Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction kettle (or a three-necked round-bottom flask) equipped with a mechanical stirrer, gas inlet, thermometer, and condenser.

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction kettle, add diethylene glycol and solid sodium thiocyanate in a mass ratio of approximately 2:1 (diethylene glycol:sodium thiocyanate).

  • Dissolution: Heat the mixture to 55-60°C with stirring to completely dissolve the sodium thiocyanate in the diethylene glycol.

  • Reaction: Once the sodium thiocyanate is fully dissolved, increase the temperature to 85°C. Introduce methyl chloride gas into the reaction mixture. Maintain the pressure inside the reaction vessel between 0.05-0.5 MPa. Continue the introduction of methyl chloride for 3-4 hours while maintaining the temperature at 85°C.

  • Filtration: After the reaction is complete, cool the mixture and filter to separate the filtrate from the solid precipitate (sodium chloride).

  • Washing: Wash the filter cake (sodium chloride) with a small amount of diethylene glycol to recover any entrained product. Combine the washing with the filtrate.

  • Distillation: Distill the combined filtrate and washing solution. This compound will evaporate, and the diethylene glycol will remain as the residue.

  • Drying: Dry the collected this compound over anhydrous sodium sulfate to remove any residual moisture.

  • Final Product: The final product is purified this compound.

Visualizations

experimental_workflow start Start dissolution Dissolve NaSCN in Diethylene Glycol (55-60°C) start->dissolution reaction Introduce CH3Cl Gas (85°C, 0.05-0.5 MPa) for 3-4 hours dissolution->reaction filtration Cool and Filter (Separate NaCl) reaction->filtration washing Wash NaCl with Diethylene Glycol filtration->washing distillation Distill Filtrate (Evaporate CH3SCN) washing->distillation drying Dry CH3SCN with Anhydrous Na2SO4 distillation->drying end Pure Methyl Thiocyanate drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Problem: Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time Increase Reaction Time and/or Temperature incomplete_reaction->increase_time Yes workup_loss Losses During Work-up? side_reactions->workup_loss No check_temp Lower and Control Reaction Temperature side_reactions->check_temp Yes optimize_extraction Optimize Extraction and Distillation workup_loss->optimize_extraction Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Preventing Isomerization of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl thiocyanate (B1210189). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of methyl thiocyanate (CH₃SCN) to methyl isothiocyanate (CH₃NCS) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization, and why is it a significant concern?

A1: this compound isomerization is a chemical rearrangement where the methyl group migrates from the sulfur atom to the nitrogen atom, converting this compound (R-S-C≡N) into the thermodynamically more stable methyl isothiocyanate (R-N=C=S).[1] This transformation is a major concern in organic synthesis and drug development because the two isomers possess distinct chemical, physical, and biological properties. The presence of the isothiocyanate isomer as an impurity can lead to ambiguous reaction outcomes, compromise product purity, and alter biological activity.[1]

Q2: What are the primary factors that promote the isomerization of this compound?

A2: Several factors can accelerate the isomerization of this compound to methyl isothiocyanate:

  • Temperature: Elevated temperatures are a primary driver of isomerization.[1] Many thiocyanates, including this compound, are unstable when heated, and prolonged exposure to temperatures above 50°C can induce this rearrangement.[1] In some cases, vapor-phase isomerization can occur at temperatures between 200 to 400°C in the presence of a catalyst.[2]

  • Catalysts: Lewis acids, such as zinc chloride, are known to effectively catalyze this isomerization, although they can also promote the formation of side products and tars.[1] Certain metal salts, like cadmium iodide, have also been demonstrated to catalyze this rearrangement.[1][2]

  • Structure of the Organic Group (R): The tendency for isomerization is influenced by the nature of the organic group attached to the thiocyanate moiety. For simple alkyl groups, the ease of isomerization generally follows the order: tertiary > secondary > primary.[1] this compound, being a primary thiocyanate, is relatively less prone to isomerization without a catalyst compared to tertiary alkyl thiocyanates.[1]

  • Solvent Polarity: For isomerization reactions that proceed through a more ionic transition state, an increase in solvent polarity can accelerate the reaction rate.[1]

Q3: What are the recommended storage conditions for this compound to minimize isomerization?

A3: To ensure the stability of this compound and prevent isomerization during storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Storage at or below room temperature is crucial, with some sources recommending freezing (-20°C) for sensitive compounds.[1]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[3]

  • Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative degradation.[1]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, acids, strong bases, alcohols, and amines, as these can promote decomposition or isomerization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Significant formation of methyl isothiocyanate byproduct detected by analytical methods (e.g., HPLC, NMR). High reaction temperature.Conduct the reaction at the lowest possible effective temperature. For many reactions involving alkyl halides, room temperature or slightly elevated temperatures (40-60°C) are often sufficient.[1]
Prolonged reaction time.Monitor the reaction progress closely using appropriate analytical techniques (TLC, GC, or HPLC) and terminate the reaction as soon as the starting material has been consumed.[1]
Presence of catalytic impurities (e.g., Lewis acids).Ensure all glassware is clean and free of acidic or metallic residues. Use high-purity reagents and solvents.
Increased isothiocyanate content in the purified product compared to the crude reaction mixture. High temperatures during solvent removal.Remove the solvent under reduced pressure at a low temperature, for example, using a rotary evaporator with a cold water bath (not exceeding 40°C).[1]
Isomerization on silica (B1680970) gel during column chromatography.Minimize the contact time of the compound with the silica gel.[1] Consider using a less acidic grade of silica gel or neutralizing it with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[1] Explore alternative purification methods such as distillation (if the compound is thermally stable at the required temperature), recrystallization, or preparative HPLC.[1]

Quantitative Data Summary

The propensity for isomerization is significantly influenced by the structure of the alkyl group. The following table summarizes the relative ease of isomerization for different types of alkyl thiocyanates.

Alkyl Group Type Example Ease of Isomerization Notes
Primaryn-Butyl thiocyanateResistant to isomerization without a catalyst.Requires a catalyst like ZnCl₂ for rearrangement.[1]
Secondarysec-Butyl thiocyanateMore prone to isomerization than primary.Isomerizes in the presence of a catalyst.[1]
Tertiarytert-Butyl thiocyanateMost prone to isomerization among simple alkyls.Readily isomerizes, often during its synthesis.[1]
AllylAllyl thiocyanateHighly prone to isomerization.Can isomerize upon heating even without a catalyst.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase Transfer Catalysis to Minimize Isomerization

This protocol utilizes mild, biphasic reaction conditions to favor the formation of this compound over its isothiocyanate isomer.

Materials:

  • Methyl halide (e.g., methyl iodide or methyl bromide) (1.0 eq)

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene (B28343)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methyl halide (1.0 eq) and TBAB (0.1 eq) in toluene.

  • In a separate beaker, prepare an aqueous solution of NaSCN.

  • Add the aqueous NaSCN solution to the toluene solution of the methyl halide.

  • Heat the biphasic mixture to 60-70°C with vigorous stirring.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[1]

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.[1]

  • The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Analytical Differentiation of this compound and Methyl Isothiocyanate using HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of pure this compound and methyl isothiocyanate in the mobile phase.

  • Sample Preparation: Dilute the sample containing the mixture of isomers in the mobile phase to a suitable concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A suitable mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., 245 nm).

  • Analysis:

    • Inject the standard solutions to determine their retention times.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantification:

    • Generate a calibration curve for each isomer by plotting the peak area against the concentration of the standards.

    • Determine the concentration of each isomer in the sample by comparing their peak areas to the respective calibration curves.[1]

Visualizations

Isomerization_Mechanism cluster_0 This compound (Less Stable) cluster_1 Transition State cluster_2 Methyl Isothiocyanate (More Stable) CH3SCN CH₃-S-C≡N TS [CH₃⁺ ... ⁻SCN] or concerted CH3SCN->TS Δ or Catalyst CH3NCS CH₃-N=C=S TS->CH3NCS

Caption: Proposed mechanism for the isomerization of this compound.

Troubleshooting_Workflow start Isomerization Detected? reaction During Reaction start->reaction Yes purification During Purification start->purification Yes temp Lower Reaction Temperature reaction->temp time Reduce Reaction Time reaction->time roto Low Temp. Rotovap purification->roto chrom Modify Chromatography purification->chrom end Problem Resolved temp->end time->end roto->end chrom->end

Caption: Troubleshooting workflow for unexpected isomerization.

References

Technical Support Center: Degradation of Methyl Thiocyanate in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of methyl thiocyanate (B1210189) (CH3SCN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the degradation of methyl thiocyanate in soil and water.

Disclaimer: Direct research on the degradation pathways of this compound is limited. Much of the available data pertains to its isomer, methyl isothiocyanate (MITC), and the thiocyanate ion (SCN⁻). This guide incorporates information on these related compounds to provide a comprehensive resource, with the distinction clearly noted.

Frequently Asked questions (FAQs)

Q1: What are the primary degradation pathways for this compound in soil?

This compound degradation in soil is expected to occur through both biotic and abiotic pathways. While specific pathways for this compound are not extensively documented, based on studies of its isomer, methyl isothiocyanate (MITC), and the thiocyanate ion, the primary pathways likely involve:

  • Biotic Degradation: Microbial activity is a significant driver of degradation for related compounds.[1][2] Soil microorganisms can utilize the compound as a source of carbon, nitrogen, and sulfur.[3] The degradation is influenced by the composition and abundance of the microbial community.

  • Abiotic Degradation: Chemical processes also contribute to the breakdown of this compound. This can include hydrolysis, although information on the specific hydrolysis products of this compound in soil is scarce. For the related thiocyanate ion, hydrolysis can lead to the formation of cyanate (B1221674) and sulfide (B99878).[4]

Q2: What are the expected degradation pathways for this compound in water?

In aquatic environments, this compound degradation is likely influenced by the following processes:

  • Hydrolysis: Isothiocyanates, isomers of thiocyanates, undergo hydrolysis in acidic conditions to form a thiocarbamic acid, which then decomposes to an amine.[5] While this compound is not an isothiocyanate, hydrolysis is a potential degradation route.

  • Biodegradation: Aquatic microorganisms, similar to their soil counterparts, can play a crucial role in degrading thiocyanate and related compounds.[3][6] Some bacteria, like Thiobacillus thioparus, can convert thiocyanate to carbonyl sulfide and ammonia.[4]

  • Photodegradation: While the gas-phase photolysis of MITC has been studied, leading to products like methyl isocyanate and sulfur dioxide, the photodegradation of this compound in aqueous solutions is not well-documented.[7]

Q3: What are the major degradation products of this compound?

Specific degradation products of this compound in soil and water are not well-defined in the literature. However, based on the metabolism of this compound in biological systems and the degradation of its isomer, methyl isothiocyanate (MITC), potential degradation products could include:

  • In Water (based on MITC): 1,3-dimethylthiourea, methylamine, elemental sulfur, and carbon disulfide have been identified as metabolites of MITC in an aquatic environment with activated sludge.[7]

  • Metabolism: In rats, this compound is known to be metabolized via a glutathione (B108866) conjugate, which can liberate cyanide.[8][9]

Q4: What environmental factors influence the degradation rate of this compound?

Based on studies of the closely related methyl isothiocyanate (MITC), the following factors are critical:

  • Temperature: Increased temperature generally accelerates the rate of both chemical and biological degradation.[2][10]

  • Soil Moisture: The effect of soil moisture can be complex. While it can increase the availability of the compound to microorganisms, excessive moisture can lead to anaerobic conditions, potentially slowing down aerobic degradation pathways.[2][10]

  • Organic Matter: The presence of organic amendments, such as manure, can significantly enhance the degradation of MITC, likely by stimulating microbial activity.[2][10]

  • pH: The pH of the soil or water can influence both microbial activity and the rate of chemical reactions like hydrolysis.[6]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates in soil microcosm experiments.

  • Possible Cause 1: Soil Heterogeneity.

    • Troubleshooting: Ensure thorough homogenization of the soil before dispensing it into microcosms. This includes sieving to remove large particles and mixing to evenly distribute organic matter and microbial populations.

  • Possible Cause 2: Inconsistent Moisture Content.

    • Troubleshooting: Carefully control the water content of each microcosm. Use a precision balance to add water and account for the initial moisture content of the soil. Seal microcosms to prevent evaporative losses.

  • Possible Cause 3: Fluctuations in Incubation Temperature.

    • Troubleshooting: Use a calibrated incubator with good temperature stability. Avoid opening the incubator door frequently. Place microcosms in a randomized pattern to minimize the effects of any temperature gradients within the incubator.

Issue 2: Difficulty in extracting and detecting this compound and its degradation products.

  • Possible Cause 1: Volatilization Losses.

    • Troubleshooting: this compound is volatile.[9] Minimize losses by using sealed extraction vessels and conducting extractions at a low temperature. For analysis, consider headspace techniques like Headspace Solid-Phase Microextraction (HS-SPME).[11][12]

  • Possible Cause 2: Inefficient Extraction.

    • Troubleshooting: Optimize the extraction solvent and method. A multi-residue method using gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) may be necessary to capture a range of analytes with different polarities.[13]

  • Possible Cause 3: Matrix Effects in Analytical Instrumentation.

    • Troubleshooting: Soil and water samples can contain interfering substances. Use matrix-matched standards for calibration to compensate for these effects.[14] Employ cleanup steps in your sample preparation, such as solid-phase extraction (SPE), to remove interfering compounds.

Issue 3: No significant degradation observed in biotic vs. abiotic control experiments.

  • Possible Cause 1: Ineffective Sterilization of Abiotic Controls.

    • Troubleshooting: Ensure complete sterilization of the soil for abiotic controls. Autoclaving on multiple consecutive days is a common and effective method.[15] Confirm sterility by plating a small amount of the sterilized soil on a nutrient-rich agar.

  • Possible Cause 2: Low Microbial Activity in Biotic Samples.

    • Troubleshooting: The soil used may have a low microbial load. If possible, use fresh soil from a location with known microbial activity. Avoid air-drying the soil for extended periods as this can reduce the microbial population.

  • Possible Cause 3: Toxicity of this compound to Microorganisms.

    • Troubleshooting: The concentration of this compound used in the experiment may be inhibitory to the native microbial population. Conduct a dose-response experiment to determine a suitable concentration for the degradation study.

Data Presentation

Table 1: Half-life of Methyl Isothiocyanate (MITC) in Soil

Soil TypeConditionHalf-life (days)Reference
Not specifiedField conditions< 14[8]
River soilsControlled microcosm2.7 - 6.9[1]
Sandy loamDrip fumigation1.1 (27 hours)[16]
Water-saturated sandy subsoilLaboratory incubation at 10°C~35 (in one of four soils)[17]

Table 2: Factors Influencing the Degradation of Methyl Isothiocyanate (MITC)

FactorEffect on Degradation RateReference
Increasing TemperatureAccelerates degradation[2][10]
Organic AmendmentsEnhances degradation[2][10]
Increasing Soil MoistureCan decrease degradation in some cases[2][10]
Microbial CommunityAccelerates degradation[1]

Experimental Protocols

Key Experiment: Soil Microcosm Degradation Study

This protocol is adapted from general methods for studying pesticide degradation and can be tailored for this compound.[15]

1. Materials:

  • Fresh soil, sieved (<2 mm)

  • Analytical grade this compound

  • Sterile, sealed glass vials (e.g., 20 mL headspace vials with PTFE-lined septa)

  • High-purity solvent for stock solution (e.g., acetone (B3395972) or methanol)

  • Incubator

  • Analytical instrumentation (e.g., GC-MS with headspace autosampler)

2. Microcosm Setup:

  • Weigh a known amount of sieved soil (e.g., 10 g) into each vial.

  • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike the soil in each vial with the this compound stock solution to achieve the target concentration. Allow the solvent to evaporate in a fume hood for a short, standardized time.

  • Immediately seal the vials.

3. Abiotic Controls:

  • Prepare a set of vials with soil that has been sterilized by autoclaving on three consecutive days.

  • Spike the sterilized soil with this compound as described above.

4. Incubation and Sampling:

  • Incubate all vials in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice triplicate biotic and abiotic vials for analysis.

5. Analysis:

  • Analyze the concentration of this compound in the soil using a validated analytical method, such as HS-SPME-GC-MS/MS.[11][12]

  • If possible, screen for potential degradation products by comparing the chromatograms of day 0 samples with those from later time points.

6. Data Analysis:

  • Plot the concentration of this compound versus time for both biotic and abiotic treatments.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t1/2) for each treatment.

Mandatory Visualization

degradation_pathway cluster_soil Soil Environment cluster_water Aquatic Environment MTC_soil This compound (CH3SCN) Biodegradation_soil Microbial Degradation MTC_soil->Biodegradation_soil Abiotic_soil Abiotic Degradation (e.g., Hydrolysis) MTC_soil->Abiotic_soil Products_soil Degradation Products (e.g., CH3NH2, CO2, SO4^2-) (Hypothesized) Biodegradation_soil->Products_soil Abiotic_soil->Products_soil MTC_water This compound (CH3SCN) Hydrolysis_water Hydrolysis MTC_water->Hydrolysis_water Biodegradation_water Microbial Degradation MTC_water->Biodegradation_water Products_water Degradation Products (e.g., Carbonyl Sulfide, Ammonia) (Based on Thiocyanate Degradation) Hydrolysis_water->Products_water Biodegradation_water->Products_water

Caption: Hypothesized degradation pathways of this compound in soil and water.

experimental_workflow start Start: Soil/Water Sample Collection setup Microcosm Setup (Biotic and Abiotic Controls) start->setup spike Spike with This compound setup->spike incubate Incubation (Controlled Temperature and Time) spike->incubate sample Time-course Sampling incubate->sample extract Extraction and Cleanup sample->extract analysis Instrumental Analysis (e.g., GC-MS) extract->analysis data Data Analysis (Kinetics and Half-life) analysis->data end End: Degradation Profile data->end

Caption: General experimental workflow for a this compound degradation study.

References

Navigating the Nuances of Methyl Thiocyanate: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the laboratory use of methyl thiocyanate (B1210189) solutions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data on solution stability to ensure the integrity and reproducibility of experimental results.

Methyl thiocyanate is a versatile reagent in organic synthesis; however, its propensity for degradation poses a significant challenge. The primary route of degradation is isomerization to the more thermodynamically stable methyl isothiocyanate. This conversion, along with other potential decomposition pathways, can be influenced by solvent choice, temperature, and light exposure, leading to inconsistent experimental outcomes. This guide offers practical solutions to mitigate these stability issues.

Troubleshooting Unstable this compound Solutions

This section addresses common problems encountered during the handling and use of this compound solutions, providing actionable steps for resolution.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound into its isomer, methyl isothiocyanate, or other byproducts.Prepare fresh solutions before use. Store stock solutions in a freezer (-20°C to -80°C) and working solutions on ice. Minimize exposure to heat and light. Use amber vials or wrap containers in aluminum foil.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC). Isomerization to methyl isothiocyanate or formation of other degradation products.Confirm the identity of unexpected peaks by running a standard of methyl isothiocyanate. Optimize analytical methods to separate this compound from its potential degradants.
Solution discoloration (e.g., turning yellow). Potential decomposition, although the exact cause can vary.Discard the solution and prepare a fresh batch. Ensure high-purity solvents are used, as impurities can catalyze degradation.
Precipitation in the solution. Poor solubility or reaction with solvent impurities or contaminants.Ensure the chosen solvent is appropriate for the desired concentration. Use anhydrous solvents to prevent hydrolysis, especially for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The main degradation pathway is thermal isomerization to its more stable isomer, methyl isothiocyanate (CH₃NCS).[1][2] This rearrangement can be accelerated by heat.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at or below -20°C, in tightly sealed, amber glass vials to protect from light and moisture. For short-term use during an experiment, keeping the solution on ice is recommended.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in many common organic solvents, including ethanol (B145695), methanol (B129727), acetone, and dimethyl sulfoxide (B87167) (DMSO).[3] For applications requiring high stability, aprotic solvents like acetonitrile (B52724) may be preferred as they are less likely to participate in degradation reactions. However, the choice of solvent should always be guided by the specific requirements of the experiment.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of the solution can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify this compound and its primary degradation product, methyl isothiocyanate.

Q5: Are there any known stabilizers for this compound solutions?

A5: While specific chemical stabilizers for laboratory-scale this compound solutions are not well-documented in the literature, the most effective stabilization strategy is to control the environmental conditions. This includes minimizing temperature, protecting from light, and using high-purity, anhydrous solvents.

Experimental Protocols

To assist laboratories in establishing their own stability studies, detailed protocols for sample preparation and analysis are provided below.

Protocol 1: Stability Testing of this compound in Organic Solvents

This protocol outlines a method to assess the stability of this compound in various solvents under different storage conditions.

Workflow for Stability Testing:

Stability_Testing_Workflow prep Prepare fresh stock solution of this compound aliquot Aliquot into different solvents (e.g., MeOH, ACN, DMSO) prep->aliquot storage Store aliquots under different conditions (e.g., RT, 4°C, -20°C, light, dark) aliquot->storage sampling Sample at defined time points (e.g., 0, 2, 4, 8, 24 hours) storage->sampling analysis Analyze samples by GC-MS or HPLC sampling->analysis data Quantify remaining This compound and formation of Methyl Isothiocyanate analysis->data kinetics Determine degradation kinetics and half-life data->kinetics

Diagram of the experimental workflow for stability testing.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity, anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Dilute the stock solution into the test solvents (e.g., methanol, ethanol, DMSO, acetonitrile) to the final desired concentration (e.g., 1 mg/mL) in amber vials.

  • Storage: Store the vials under various conditions:

    • Room temperature (approx. 25°C) exposed to ambient light.

    • Room temperature in the dark (e.g., wrapped in aluminum foil).

    • Refrigerated (approx. 4°C) in the dark.

    • Frozen (approx. -20°C) in the dark.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial for analysis.

  • Analysis: Analyze the samples using a validated GC-MS or HPLC method to determine the concentrations of this compound and methyl isothiocyanate.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and calculate the half-life.

Protocol 2: GC-MS Method for the Simultaneous Analysis of this compound and Methyl Isothiocyanate

This method is suitable for the separation and quantification of this compound and its isomer.

Logical Flow for GC-MS Analysis:

GCMS_Analysis_Flow sample Inject sample into GC-MS system separation Separate compounds on a capillary column (e.g., DB-17MS) sample->separation detection Detect ions in Multiple Reaction Monitoring (MRM) mode separation->detection quantification Quantify based on matrix-matched external standards detection->quantification

Diagram illustrating the GC-MS analysis workflow.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Column: DB-17MS (30 m × 0.25 mm, 0.25 µm) or similar mid-polarity column.[4]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 40°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Transitions:

    • This compound: Monitor precursor and product ions specific to the molecule.

    • Methyl isothiocyanate: Monitor precursor and product ions specific to the molecule.

  • Quantification: Use a calibration curve prepared from certified reference standards.

Data on this compound Stability

Quantitative data on the degradation of this compound in common laboratory solvents is sparse in publicly available literature. However, based on the known isomerization pathway, the following qualitative stability trends can be expected.

Solvent Temperature Light Exposure Expected Stability (Qualitative) Primary Degradation Product
Acetonitrile-20°CDarkHighMethyl Isothiocyanate
4°CDarkModerate to HighMethyl Isothiocyanate
Room TempDarkModerateMethyl Isothiocyanate
Room TempLightLow to ModerateMethyl Isothiocyanate & Photodegradation Products
Methanol/Ethanol-20°CDarkModerate to HighMethyl Isothiocyanate
4°CDarkModerateMethyl Isothiocyanate
Room TempDarkLow to ModerateMethyl Isothiocyanate
Room TempLightLowMethyl Isothiocyanate & Photodegradation Products
DMSO-20°CDarkModerate to HighMethyl Isothiocyanate
4°CDarkModerateMethyl Isothiocyanate
Room TempDarkLow to ModerateMethyl Isothiocyanate
Room TempLightLowMethyl Isothiocyanate & Photodegradation Products

Note: Protic solvents like methanol and ethanol may facilitate degradation to a greater extent than aprotic solvents like acetonitrile, especially in the presence of trace amounts of water or other nucleophiles.

Conclusion

The stability of this compound solutions is a critical factor for the reliability of experimental data. By implementing proper storage and handling procedures, and by monitoring solution integrity with appropriate analytical methods, researchers can minimize the impact of degradation. This technical support center provides the necessary tools and information to achieve stable and consistent results when working with this important chemical reagent.

References

troubleshooting peak tailing in methyl thiocyanate GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of methyl thiocyanate (B1210189), with a specific focus on peak tailing.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guides to diagnose and resolve specific problems that lead to peak tailing in methyl thiocyanate analysis.

Guide 1: Diagnosing and Resolving Peak Tailing

Q1: What is peak tailing and why is it a problem for my this compound analysis?

In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[1][2] For polar compounds like this compound, peak tailing is a common issue.[3]

Q2: What are the primary causes of peak tailing in my this compound chromatogram?

Peak tailing in GC can typically be attributed to two main categories of problems: disruptions in the carrier gas flow path or unwanted chemical interactions within the GC system.[4] If most or all of your peaks are tailing, it often points to a physical issue like a flow path disruption.[4][5] Conversely, if only specific peaks, such as your this compound peak, are tailing, it is more likely due to chemical interactions (adsorption) with active sites in the system.[4]

Common causes include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector can cause peak tailing.[1][6] These active sites are often exposed silanol (B1196071) groups or metallic contaminants that can interact with polar analytes.[1]

  • Column Issues: Contamination or degradation of the column's stationary phase is a major contributor to peak tailing.[1][7]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, leading to peak distortion.[2][4]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can cause issues with sample vaporization and lead to peak broadening and tailing.[1]

  • Sample and Solvent Effects: The choice of solvent and the concentration of the sample can also lead to peak shape problems.[8]

Q3: How can I systematically troubleshoot the cause of my this compound peak tailing?

A systematic approach, starting with the easiest and most common fixes, is the most efficient way to troubleshoot.

A recommended workflow is as follows:

  • Inlet Maintenance: Begin by performing maintenance on the inlet, as it is a frequent source of problems.[1][7] This includes replacing the septum and the inlet liner.

  • Column Maintenance: If inlet maintenance does not resolve the issue, trim a small section (e.g., 10-20 cm) from the front of the column to remove any contamination.[7]

  • Method Parameter Review: If the problem persists, a more in-depth investigation of your GC method parameters and overall column health is necessary.[1]

Below is a flowchart illustrating this troubleshooting logic:

G start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check1 Peak Tailing Resolved? inlet_maintenance->check1 column_maintenance Trim Column Inlet (10-20 cm) check1->column_maintenance No end_good Problem Solved check1->end_good Yes check2 Peak Tailing Resolved? column_maintenance->check2 method_review Review Method Parameters & Column Health check2->method_review No check2->end_good Yes end_bad Consider Column Replacement or Further Diagnostics method_review->end_bad

Figure 1. A logical workflow for troubleshooting peak tailing.
Guide 2: Addressing Issues in the GC Inlet

Q: I suspect active sites in my GC inlet are causing my this compound to tail. What should I do?

A: The GC inlet is a common source of activity that can cause peak tailing for polar compounds.

  • Liner Deactivation and Contamination: The inlet liner is a critical component. Over time, it can become contaminated with non-volatile residues that create active sites.[1] For analytes like this compound, using a deactivated liner is crucial.

  • Septum Shedding: The septum can shed particles into the liner, creating active sites. Regular replacement of the septum is important.[1]

  • Inlet Temperature: If the inlet temperature is too low, it can result in incomplete or slow vaporization of the sample, which can contribute to peak tailing.[6][9]

Troubleshooting Steps:

  • Replace the Liner and Septum: Regularly replace these consumable parts. This is often the quickest and most effective solution.[1]

  • Select an Appropriate Liner: For polar analytes, a deactivated, single-taper liner with glass wool is often a good choice.[1] The deactivation process minimizes active silanol groups.

  • Optimize Inlet Temperature: Ensure the inlet temperature is appropriate for the vaporization of this compound and the sample solvent without causing thermal degradation.

Guide 3: Diagnosing and Resolving Column-Related Problems

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column itself is another major contributor to peak tailing.[1]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites and causing peak tailing.[9]

  • Stationary Phase Degradation: The stationary phase of the column can be damaged by exposure to oxygen at high temperatures (often due to a leak) or by repeated injections of aggressive samples.[9] This damage can create active sites.

  • Improper Column Installation: If the column is not cut squarely or is installed at the wrong depth in the inlet or detector, it can cause dead volume and disrupt the flow path, leading to tailing for all peaks.[2][4]

Troubleshooting Steps:

  • Trim the Column: Carefully trim 10-20 cm from the front of the column to remove contaminated sections.[7]

  • Column Bake-out: Perform a column bake-out according to the manufacturer's instructions to remove contaminants.

  • Check Column Installation: Verify that the column is cut properly (a square cut is essential) and installed at the correct height in both the inlet and detector.[2]

  • Evaluate Column Health: If the above steps fail, the stationary phase may be permanently damaged. In this case, the column will need to be replaced.[1]

Guide 4: Optimizing GC Parameters and Sample/Solvent Conditions

Q: Can my GC method parameters or sample solvent be the cause of peak tailing?

A: Absolutely. Method parameters and sample characteristics can significantly impact peak shape.

  • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[8] Using a sample solvent with a higher elution strength than the mobile phase can also lead to broadened peaks.[10] For splitless injections, the initial oven temperature should be 10-20°C below the boiling point of the sample solvent to ensure proper "solvent effect" focusing.[8]

  • Column Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases can manifest as tailing.[2][11]

  • Low Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, increasing the opportunity for interaction with active sites and leading to broader, tailing peaks.[6]

Troubleshooting Steps:

  • Check Solvent Compatibility: Ensure your sample solvent is compatible with your stationary phase.

  • Adjust Initial Oven Temperature (for Splitless Injection): If using splitless injection, set the initial oven temperature 10-20°C below the boiling point of your solvent to achieve good solvent focusing.[8]

  • Dilute Your Sample: If you suspect column overload, try diluting your sample and re-injecting.[11]

  • Optimize Flow Rate: Ensure your carrier gas flow rate is set to an optimal level for your column dimensions.

Data Presentation

Table 1: GC Parameter Troubleshooting Summary for this compound Analysis
ParameterProblematic Condition Leading to TailingRecommended Action
Inlet Temperature Too low, causing incomplete vaporization.[6][9]Increase the inlet temperature.
Initial Oven Temp. Too high for splitless injection (violates solvent effect).[8]Decrease the initial oven temperature to 10-20°C below the solvent boiling point.[8]
Carrier Gas Flow Too low, increasing interaction time with active sites.[6]Increase the flow rate to the optimal level for the column.[6]
Split Ratio Too low in split injections, may not be sufficient to efficiently transfer the sample.[8]Increase the split vent flow rate.[8]
Inlet Liner Contaminated, active, or wrong type.[6]Replace with a new, deactivated liner.[6]
Column Installation Incorrect depth in inlet/detector or a poor cut.[2][12]Re-install the column at the correct depth and ensure a clean, square cut.[2]
Sample Conc. Too high, causing column overload.[11]Dilute the sample.[11]
Sample Solvent Polarity mismatch with the stationary phase.[8]Change the solvent to one with a more compatible polarity.[8]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Replacing the Liner and Septum)
  • Cool Down the Inlet: Before starting, cool down the GC inlet to a safe temperature (e.g., below 50°C).

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet at the instrument.[1]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.[1]

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.[1]

  • Remove Liner: Carefully remove the inlet liner using clean forceps.[1]

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet and tighten the fittings.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and any other fittings you have loosened using an electronic leak detector.

Protocol 2: Trimming a Capillary GC Column
  • Cool Down System: Cool down the inlet and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier gas and detector gases.

  • Remove Column from Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Perform a Clean Cut: Using a ceramic scoring wafer, score the column about 10-20 cm from the end. Gently flex the column to break it at the score.

  • Inspect the Cut: Inspect the cut end with a magnifying lens to ensure it is a clean, square (90-degree) cut with no jagged edges or burrs.[2] If the cut is not perfect, repeat the process.

  • Re-install Column: Re-install the column into the inlet at the correct depth according to your instrument manufacturer's instructions.

  • Tighten Fitting: Tighten the column nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1]

  • Restore Gas Flow and Leak Check: Restore the carrier gas flow and perform a leak check.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a brand new GC column?

A: If you are using a new column and still observing peak tailing, the issue is likely not with the column itself, but elsewhere in the system. The most common culprits are:

  • Active sites in the inlet: The inlet liner may be contaminated or not sufficiently deactivated.[7]

  • Improper column installation: The column may be installed at the wrong depth, or the cut may not be clean and square.[2]

  • Contaminated system: There could be contamination in the GC system before the column, such as in the gas lines or fittings.

  • Leaks: A small leak in the system can introduce oxygen, which can damage the column even at moderate temperatures and create active sites.

Q2: What is the best type of inlet liner to use for polar compounds like this compound?

A: For polar compounds, it is crucial to use a highly deactivated inlet liner to minimize surface interactions. A single-taper liner with a small amount of deactivated glass wool is often recommended.[1] The taper helps to focus the sample onto the column, and the glass wool can help with vaporization and trap non-volatile residues.

Q3: Can water in my sample cause peak tailing for this compound?

A: Yes, water can be problematic in GC analysis. While this compound has some solubility in water, injecting a sample with a significant amount of water onto a non-polar or mid-polar column can lead to poor peak shapes, including tailing. Water can also interact with active sites in the system and potentially damage certain stationary phases through hydrolysis at high temperatures.

Q4: How does the split/splitless injection mode affect peak tailing?

A: In splitless injection, the entire vaporized sample is transferred to the column, which makes it more susceptible to issues that cause tailing. For example, a slow transfer from the liner to the column can cause band broadening. The "solvent effect," which is crucial for sharp peaks in splitless mode, requires the initial oven temperature to be below the solvent's boiling point.[8][13] If this condition is not met, poor peak shapes, including tailing, can occur.[8] In split injection, a sufficiently high split ratio is needed to ensure a rapid transfer of the sample into the liner and onto the column.[8]

References

Technical Support Center: Optimizing Methyl Thiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl thiocyanate (B1210189). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on optimizing reaction temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on methyl thiocyanate for nucleophilic attack?

This compound (CH₃SCN) possesses three electrophilic sites that can be targeted by nucleophiles: the methyl carbon, the sulfur atom, and the cyano carbon. The site of attack is often dependent on the nature of the nucleophile, as dictated by Hard and Soft Acid and Base (HSAB) theory. Softer nucleophiles tend to attack the soft sulfur atom, while harder nucleophiles favor the harder methyl carbon.[1]

Q2: What is the most common side reaction to consider when heating this compound?

The most significant side reaction at elevated temperatures is the thermal rearrangement of this compound to its more stable isomer, methyl isothiocyanate (CH₃NCS).[2][3] This isomerization can become significant at temperatures above 100°C. If your desired product is the thiocyanate, careful temperature control is crucial to minimize the formation of the isothiocyanate impurity.

Q3: How does pH affect the stability of this compound and its reactions?

Q4: Can I use phase-transfer catalysis to improve my this compound synthesis?

Yes, phase-transfer catalysis (PTC) is an effective method for the synthesis of alkyl thiocyanates from alkyl halides and a thiocyanate salt. PTC can enhance reaction rates and yields, often allowing for milder reaction conditions, which can be beneficial in preventing the isomerization to methyl isothiocyanate.[6][7][8]

Troubleshooting Guides

Low or No Product Yield

Q: I am getting a very low yield of my desired product. What are the potential causes and how can I address them?

A: Low product yield can stem from several factors related to temperature, pH, and reaction setup.

  • Incorrect Temperature: The reaction may have a specific optimal temperature range.

    • Too low: The reaction rate may be too slow. Consider incrementally increasing the temperature.

    • Too high: This could lead to the decomposition of your product or the formation of byproducts, such as the isomerization to methyl isothiocyanate.[2][3]

  • Suboptimal pH: The pH of the reaction medium can influence the reactivity of both the this compound and the nucleophile.

    • If your nucleophile is a base, the pH will naturally be higher. However, excessively high pH might lead to hydrolysis of the thiocyanate group.

    • If the reaction is acid-catalyzed, ensure the acid concentration is optimal, as very low pH can also lead to side reactions or decomposition.[5]

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst.[6][7]

  • Reagent Quality: Verify the purity and activity of your starting materials and reagents.

Formation of Multiple Products

Q: My reaction is producing a mixture of products, including an unexpected isomer. What is happening and how can I improve the selectivity?

A: The formation of multiple products often points to a lack of selectivity in the reaction, which can be influenced by temperature and the nature of your nucleophile.

  • Isomerization: As mentioned, the most common isomeric impurity is methyl isothiocyanate, formed at elevated temperatures.[2][3] To minimize this, try running the reaction at a lower temperature for a longer duration.

  • Multiple Attack Sites: Your nucleophile might be attacking different electrophilic sites on the this compound molecule.[1]

    • Consider if a different nucleophile could offer better selectivity for the desired reaction pathway.

    • Adjusting the solvent polarity can sometimes influence the regioselectivity of nucleophilic attack.

  • Secondary Reactions: The initial product of the reaction may be a strong nucleophile itself (e.g., cyanide or thiolate anions), which can then participate in secondary reactions with the starting materials, leading to a complex product mixture.[1][9] Diluting the reaction mixture or adding the nucleophile slowly may help to control these secondary reactions.

Data Presentation

The optimal temperature and pH for a given this compound reaction are highly dependent on the specific nucleophile, solvent, and desired product. The following tables provide illustrative data on how these parameters can affect reaction outcomes.

Table 1: Illustrative Effect of Temperature on a Hypothetical Nucleophilic Substitution Reaction of this compound

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Methyl Isothiocyanate (%)
252475< 1
508902
8028510
1100.56035

Table 2: Illustrative Effect of pH on the Stability and Yield of a Hypothetical this compound Reaction

pHReaction Time (h)Yield of Desired Product (%)Comments
31260Potential for side reactions with acid-sensitive groups.
51280Mildly acidic conditions may be optimal for some reactions.
71295Neutral pH often provides a good balance of reactivity and stability.
91270Increased risk of hydrolysis of the thiocyanate group.
111240Significant hydrolysis and decomposition may occur.

Experimental Protocols

Protocol for Optimizing Reaction Temperature
  • Initial Setup: Set up several small-scale reactions in parallel, each with the same concentration of reactants and in the same solvent.

  • Temperature Gradient: Place each reaction in a controlled temperature environment (e.g., water bath, heating block) with a range of temperatures. A good starting range could be from room temperature up to the boiling point of the solvent in 10-20°C increments.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC).

  • Analysis: After a set time, quench the reactions and analyze the product mixture to determine the yield of the desired product and the formation of any byproducts at each temperature.

  • Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning of the temperature can be performed around this optimal point.

Protocol for Optimizing Reaction pH
  • Buffer Selection: Choose a suitable buffer system that can maintain a stable pH throughout the reaction and does not interfere with the reaction chemistry.

  • Parallel Reactions: Prepare a series of reactions, each with a different pH value. It is advisable to cover a range from acidic to basic conditions (e.g., pH 3, 5, 7, 9, 11).

  • Constant Temperature: Maintain a constant, moderate temperature for all reactions, based on preliminary temperature optimization or literature data.

  • Reaction Monitoring: Follow the progress of each reaction at the different pH values.

  • Data Analysis: Determine the yield and purity of the product at each pH.

  • Refinement: Once an optimal pH range is identified, further experiments can be conducted with smaller pH increments within that range to pinpoint the ideal condition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Scale-up start Define Reaction (Reactants, Solvent) reagents Prepare Reactants & Solvents start->reagents temp_opt Temperature Screening (e.g., 25°C, 50°C, 80°C) reagents->temp_opt ph_opt pH Screening (e.g., pH 5, 7, 9) reagents->ph_opt monitoring Monitor Reactions (TLC, GC/LC-MS) temp_opt->monitoring ph_opt->monitoring analysis Analyze Yield & Purity monitoring->analysis optimal Determine Optimal Conditions analysis->optimal scaleup Scale-up Reaction optimal->scaleup

Caption: General workflow for optimizing this compound reactions.

troubleshooting_flow cluster_yield Low Yield Issues cluster_purity Multiple Product Issues cluster_solutions Potential Solutions start Low Yield or Multiple Products? temp_low Is Temperature Too Low? start->temp_low Low Yield isomer Isomerization to Isothiocyanate? start->isomer Multiple Products ph_sub Is pH Suboptimal? temp_low->ph_sub increase_temp Increase Temperature temp_low->increase_temp solubility Solubility Issues? ph_sub->solubility optimize_ph Optimize pH ph_sub->optimize_ph change_solvent Change Solvent / Use PTC solubility->change_solvent multi_attack Multiple Nucleophilic Attack Sites? isomer->multi_attack decrease_temp Decrease Temperature isomer->decrease_temp secondary_rxn Secondary Reactions Occurring? multi_attack->secondary_rxn change_nucleophile Change Nucleophile multi_attack->change_nucleophile dilute_rxn Dilute Reaction secondary_rxn->dilute_rxn

Caption: Troubleshooting decision tree for this compound reactions.

Caption: Nucleophilic attack sites on this compound.

References

Technical Support Center: Synthesis of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl thiocyanate (B1210189). Our aim is to help you identify and resolve common issues, with a particular focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of methyl thiocyanate?

The most prevalent side product is methyl isothiocyanate (CH₃NCS), an isomer of this compound (CH₃SCN).[1][2][3] This occurs due to the ambident nature of the thiocyanate ion (SCN⁻), which can be attacked by the methylating agent at either the sulfur or the nitrogen atom.[1] Additionally, at elevated temperatures, this compound can undergo thermal rearrangement to the more thermodynamically stable methyl isothiocyanate.[2][3]

Other potential, though less common, side products can arise from reactions involving the solvent or impurities in the starting materials. However, the primary focus for optimization is typically the suppression of methyl isothiocyanate formation.

Q2: How can I minimize the formation of methyl isothiocyanate?

The formation of the isothiocyanate isomer can be minimized by carefully controlling the reaction conditions to favor an Sₙ2 reaction mechanism and avoiding high temperatures.[1][4][5][6][7] Key strategies include:

  • Choice of Solvent: Use polar aprotic solvents such as dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724). These solvents solvate the cation of the thiocyanate salt but leave the anion relatively free, favoring nucleophilic attack by the more nucleophilic sulfur atom.[8]

  • Reaction Temperature: Maintain a moderate reaction temperature. One patented method suggests that controlling the temperature at 85°C can effectively suppress the generation of side reactions. It is important to avoid unnecessarily high temperatures, as this can promote the isomerization of this compound to methyl isothiocyanate.[2]

  • Choice of Methylating Agent: Primary methylating agents with good leaving groups, such as methyl iodide or methyl bromide, are preferred as they favor the Sₙ2 pathway.

Q3: What analytical techniques are suitable for identifying and quantifying this compound and its isothiocyanate isomer?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds like this compound and methyl isothiocyanate, providing both retention time and mass spectral data for confirmation.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers. The chemical shifts of the methyl protons and the carbon of the SCN/NCS group are distinct for each compound.[11][12][13]

  • Infrared (IR) Spectroscopy: The stretching frequencies of the -SCN and -NCS functional groups appear in different regions of the IR spectrum, allowing for differentiation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of methyl isothiocyanate in the product 1. High Reaction Temperature: Elevated temperatures can cause thermal rearrangement of this compound to the more stable isothiocyanate isomer.[2][3] 2. Inappropriate Solvent: The use of polar protic solvents (e.g., water, ethanol) can stabilize the thiocyanate anion through hydrogen bonding, potentially favoring N-alkylation. 3. Reaction Mechanism: Conditions that favor an Sₙ1 mechanism (e.g., use of tertiary alkyl halides, though not applicable for methyl group) can lead to a higher proportion of the isothiocyanate.[1][4][5][6][7]1. Optimize Temperature: Carefully control the reaction temperature. For the reaction of a methyl halide with a thiocyanate salt, aim for a moderate temperature that allows for a reasonable reaction rate without significant isomerization. A temperature around 85°C has been suggested to be effective.[2] 2. Solvent Selection: Employ a polar aprotic solvent like DMF, acetone, or acetonitrile to favor S-alkylation.[8] 3. Promote Sₙ2 Reaction: Use a primary methylating agent (e.g., methyl iodide, methyl bromide) and a high concentration of the thiocyanate salt.
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Impure or wet starting materials (thiocyanate salt or methylating agent). 3. Side Reactions with Solvent: The solvent may be reacting with the starting materials or products.1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting materials and formation of the product to determine the optimal reaction time. 2. Ensure Reagent Quality: Use high-purity, anhydrous reagents. Dry solvents and reagents as necessary. 3. Choose an Inert Solvent: Select a solvent that is inert under the reaction conditions.
Difficulty in Product Isolation Similar Physical Properties: this compound and methyl isothiocyanate have relatively close boiling points, which can make separation by distillation challenging.Purification Techniques: - Fractional Distillation: Careful fractional distillation under reduced pressure can be effective for separating the isomers. - Chromatography: Column chromatography on silica (B1680970) gel may be used for small-scale separations.

Quantitative Data on Side Product Formation

The ratio of this compound to methyl isothiocyanate is highly dependent on the reaction conditions. While comprehensive quantitative data across all possible conditions is not available in a single source, the following table summarizes the expected trends based on established principles of organic chemistry.

Parameter Condition Expected Predominant Product Reasoning
Reaction Mechanism Sₙ2 (e.g., high concentration of nucleophile, primary alkyl halide)This compoundThe sulfur atom of the thiocyanate ion is a softer and more potent nucleophile, favoring backside attack in a concerted mechanism.[1][4][5][6][7]
Sₙ1 (e.g., conditions favoring carbocation formation)Increased proportion of Methyl IsothiocyanateThe carbocation intermediate can be attacked by either the sulfur or nitrogen atom of the thiocyanate ion.
Solvent Polar Aprotic (e.g., DMF, Acetone)This compoundThese solvents do not strongly solvate the nucleophilic sulfur atom, enhancing its reactivity.[8]
Polar Protic (e.g., Water, Ethanol)Increased proportion of Methyl IsothiocyanateHydrogen bonding can solvate the sulfur atom, making the nitrogen atom a more likely site of attack.
Temperature Moderate (e.g., < 100°C)This compoundMinimizes the thermal rearrangement of the thiocyanate to the isothiocyanate.[2]
High (e.g., > 130°C)Increased proportion of Methyl IsothiocyanateProvides the activation energy for the isomerization to the thermodynamically more stable isothiocyanate.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound using methyl iodide and potassium thiocyanate, with an emphasis on minimizing the formation of the isothiocyanate isomer.

Materials:

  • Potassium thiocyanate (KSCN), dried

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dried potassium thiocyanate.

  • Add anhydrous acetone to the flask to create a suspension.

  • Begin stirring the suspension and add methyl iodide dropwise at room temperature.

  • After the addition is complete, gently heat the reaction mixture to a reflux temperature of approximately 50-60°C.

  • Maintain the reflux with stirring for 2-3 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated potassium iodide.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting crude product, add a suitable extraction solvent (e.g., diethyl ether) and wash with water to remove any remaining inorganic salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and carefully remove the solvent by distillation.

  • The crude this compound can be further purified by fractional distillation under reduced pressure.

Product Analysis:

  • The purified product should be analyzed by GC-MS and/or NMR to confirm its identity and purity, and to quantify the amount of any methyl isothiocyanate present.

Visualizations

Synthesis_Pathway KSCN Potassium Thiocyanate (KSCN) SN2 Sₙ2 Reaction KSCN->SN2 CH3I Methyl Iodide (CH3I) CH3I->SN2 MethylThiocyanate This compound (CH3SCN) SN2->MethylThiocyanate Major Product MethylIsothiocyanate Methyl Isothiocyanate (CH3NCS) (Side Product) SN2->MethylIsothiocyanate Minor Product (N-attack) Rearrangement Thermal Rearrangement MethylThiocyanate->Rearrangement Rearrangement->MethylIsothiocyanate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start High Isothiocyanate Content Detected CheckTemp Was reaction temperature > 100°C? Start->CheckTemp CheckSolvent Was a polar protic solvent used? CheckTemp->CheckSolvent No LowerTemp Reduce and control reaction temperature. CheckTemp->LowerTemp Yes CheckReagents Were reagents favoring Sₙ1 used? CheckSolvent->CheckReagents No ChangeSolvent Switch to a polar aprotic solvent (e.g., DMF, Acetone). CheckSolvent->ChangeSolvent Yes UseSN2Reagents Use primary methylating agent and high nucleophile concentration. CheckReagents->UseSN2Reagents Yes End Optimized Synthesis CheckReagents->End No LowerTemp->End ChangeSolvent->End UseSN2Reagents->End

Caption: Troubleshooting workflow for minimizing methyl isothiocyanate formation.

References

Technical Support Center: Enhancing the Efficacy of Methyl Isothiocyanate (MITC) as a Fumigant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of methyl isothiocyanate (MITC) as a fumigant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during MITC fumigation experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent pest mortality 1. Suboptimal MITC concentration: Insufficient dosage for the target pest and soil conditions. 2. Poor diffusion and distribution: Caused by improper application, soil compaction, or low soil moisture. 3. Rapid degradation of MITC: Elevated soil temperature, high microbial activity, or high organic matter content can accelerate breakdown.[1] 4. Pest resistance or tolerance: Certain life stages of pests (e.g., eggs) may be more tolerant.[2]1. Dose optimization: Consult dose-response tables (see Data Presentation section) and consider increasing the application rate. 2. Improve application technique: Ensure proper soil preparation (tillage to reduce compaction) and adequate soil moisture (60-70% of water-holding capacity) to facilitate diffusion.[3] For lab studies, ensure even incorporation of the MITC generator (e.g., dazomet). 3. Manage environmental factors: Apply MITC when soil temperatures are moderate (10-25°C).[3] Consider that higher temperatures increase degradation rates.[1] 4. Target susceptible life stages: Time applications to coincide with more vulnerable life stages of the target pest.
High volatility and off-gassing of MITC 1. Inadequate soil sealing: MITC is highly volatile and can escape from the soil surface if not properly contained.[4] 2. Low soil moisture: Dry soil allows for more rapid diffusion of MITC to the atmosphere.[1] 3. High soil temperature: Increased temperature enhances the vapor pressure of MITC, leading to greater volatilization.[1]1. Implement surface sealing: Use a water seal (e.g., 2.5-3.8 cm of water) or polyethylene (B3416737) tarping immediately after application to trap the fumigant in the soil.[4] 2. Optimize soil moisture: Maintain adequate soil moisture to reduce gas-phase diffusion and slow volatilization.[1] 3. Apply during cooler conditions: Fumigate when soil temperatures are lower to reduce the rate of off-gassing.[1]
Phytotoxicity to subsequent crops 1. Insufficient waiting period: Planting too soon after fumigation before MITC has fully dissipated. 2. High residual MITC concentrations: May be due to high application rates, low degradation rates (e.g., in cold or sterilized soil), or poor aeration.1. Adhere to plant-back intervals: Allow for a sufficient waiting period (typically 2-4 weeks) between fumigation and planting, depending on soil temperature and conditions.[3] 2. Aerate the soil: After the required exposure period, till the soil to enhance the release of any remaining MITC. 3. Conduct a germination test: Before planting the main crop, sow a few seeds of a sensitive indicator plant to ensure the soil is safe.
Inconsistent results between experiments 1. Variability in soil properties: Differences in soil type, organic matter content, pH, and microbial communities between batches. 2. Inconsistent environmental conditions: Fluctuations in temperature and moisture during the experiment. 3. Non-uniform application: Uneven distribution of the fumigant in the soil.1. Characterize and standardize soil: Use soil from a single, well-mixed source for a series of experiments and characterize its properties. 2. Control experimental conditions: Conduct experiments in a controlled environment with consistent temperature and maintain optimal soil moisture. 3. Standardize application protocol: Follow a consistent, detailed protocol for fumigant application to ensure uniform distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MITC?

A1: MITC is a broad-spectrum biocide that functions through non-specific enzyme inhibition.[5] Its primary mode of action is the inactivation of sulfhydryl groups of essential enzymes in target organisms, disrupting cellular processes and leading to cell death.[6]

Q2: How do soil properties affect the efficacy of MITC?

A2: Soil properties play a crucial role. Higher organic matter and clay content can increase the sorption of MITC, potentially reducing its availability.[1] Soil pH can also influence its stability. The degradation of MITC is driven by both chemical and biological processes in the soil.[1]

Q3: Can the efficacy of MITC be enhanced?

A3: Yes. The efficacy can be improved by optimizing soil conditions (temperature and moisture), using surface seals to increase exposure time, and through co-application with other fumigants. For example, combining MITC with chloropicrin (B1668804) can have a synergistic effect on certain fungal pathogens.[7] Amending the soil with organic materials like chicken manure can also accelerate the degradation of MITC, which can be a strategy to reduce emissions.

Q4: What are the safety precautions I should take when working with MITC in a laboratory setting?

A4: MITC is a potent lachrymator and is toxic upon inhalation or skin contact.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention.[5]

Q5: How is MITC generated from precursors like metam (B94612) sodium and dazomet (B121842)?

A5: Metam sodium and dazomet are MITC generators. In the presence of soil moisture, these compounds undergo chemical transformation to release MITC gas, which is the active fumigant.[3][8]

Data Presentation

Table 1: Nematicidal Efficacy of Isothiocyanates against Second-Stage Juveniles (J2) of Heterodera glycines
IsothiocyanateStateLD50 (µM)
Allyl isothiocyanate (AITC)Active118
Quiescent217
Phenyl isothiocyanate (PITC)Active60
Quiescent104
Benzyl isothiocyanate (BITC)Active29
Quiescent48
Data sourced from mortality and behavior studies of Heterodera glycines juveniles.[2][9]
Table 2: Fungicidal Efficacy of Isothiocyanates against Aspergillus flavus**
IsothiocyanateIC50 for Growth (µg/mL)IC50 for Aflatoxin B1 Production (µg/mL)
Methyl isothiocyanate (MITC)43.817.4
Allyl isothiocyanate (AITC)86.234.7
Benzyl isothiocyanate (BITC)15.25.4
Phenylethyl isothiocyanate (PEITC)21.411.6
Data represents the half-maximal inhibitory concentration (IC50) in a liquid medium.[10]
Table 3: Effect of Temperature and Soil Moisture on MITC Degradation Half-life in Forest Nursery Soils
Soil ConditionMITC Half-life (days)
Non-sterilized, 22°C, optimal moisture2.5 - 4.5
Sterilized, 22°C, optimal moisture5.0 - 8.0
Non-sterilized, 22°C, high moisture (15%)4.0 - 7.0
Data indicates that both microbial activity and lower moisture content contribute to faster degradation.[11][12]

Experimental Protocols

Protocol 1: Soil Fumigation with Dazomet to Generate MITC in a Laboratory Setting

Objective: To conduct a controlled soil fumigation experiment using dazomet as an MITC generator.

Materials:

  • Dry, sieved soil (e.g., sandy loam)

  • Dazomet granules (specify particle size range, e.g., 100-300 µm)

  • Headspace vials (e.g., 50 mL) with caps

  • Deionized water

  • Incubator set to 25°C

  • Freezer (-80°C)

  • Analytical balance

Procedure:

  • Soil Preparation: Adjust the water content of the soil to the desired level (e.g., 30%). This can be done by adding a calculated amount of deionized water to the dry soil and mixing thoroughly.

  • Sample Preparation: Weigh 20.0 g of the prepared soil into each headspace vial.

  • Dazomet Application: Add the specified amount of dazomet granules to each vial to achieve the target concentration (e.g., 214.3 mg/kg).

  • Incubation: Immediately cap the vials and place them in an incubator at 25°C.

  • Sampling: At predetermined time points (e.g., 4, 8, 12, 24, 48, 72 hours), remove triplicate vials from the incubator.

  • Sample Storage: Immediately store the collected vials in a -80°C freezer to halt the reaction until MITC extraction and analysis.[13]

Protocol 2: Determination of MITC Concentration in Soil by Headspace Gas Chromatography (HS-GC)

Objective: To quantify the concentration of MITC in treated soil samples.

Materials:

  • Soil samples from Protocol 1

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph with a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS)

  • Headspace autosampler

  • GC column (e.g., DB-5ms)

  • MITC analytical standard

  • Centrifuge and tubes

Procedure:

  • Extraction: For each soil sample, weigh 10 g into a 15 mL centrifuge tube. Add 10 mL of ethyl acetate.

  • Shaking: Seal the tube and shake vigorously for 1 hour on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Drying: Transfer the ethyl acetate supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC Analysis:

    • Injection: Inject a known volume of the extract into the GC.

    • GC Conditions:

      • Carrier Gas: Helium

      • Oven Program: Initial temperature 50°C (hold 1 min), ramp to 80°C at 4°C/min, then ramp to 120°C at 30°C/min (hold 2 min).

      • Detector: NPD at 280°C or MS in selected ion monitoring (SIM) mode for m/z 73.

  • Quantification:

    • Prepare a calibration curve using a series of MITC standards of known concentrations.

    • Determine the MITC concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Evaluating Nematicidal Efficacy

Objective: To assess the viability of nematodes after exposure to MITC.

Materials:

  • Treated and control soil samples

  • Nematode suspension (e.g., Caenorhabditis elegans or a target plant-parasitic nematode)

  • Baermann funnel apparatus or sugar centrifugation method for nematode extraction

  • Microscope

  • Counting dish

  • Probing needle (e.g., a fine metal pick)

Procedure:

  • Nematode Extraction: After the desired fumigation period, extract nematodes from both treated and control soil samples using a standard method like Baermann funnels or centrifugation-flotation.

  • Viability Assessment:

    • Transfer the extracted nematodes to a counting dish.

    • Under a microscope, count the number of motile (live) and non-motile (potentially dead) nematodes.

    • Gently prod each non-motile nematode with a fine needle. Nematodes that do not respond are considered dead.

  • Calculate Mortality:

    • Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100.

    • Correct for control mortality using Abbott's formula if necessary: Corrected Mortality (%) = [1 - (% survival in treatment / % survival in control)] x 100.

Protocol 4: Evaluating Fungicidal Efficacy by Colony Forming Unit (CFU) Count

Objective: To determine the effect of MITC fumigation on the population of a target fungus in soil.

Materials:

  • Treated and control soil samples

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Serial dilution tubes

  • Petri dishes with appropriate selective agar (B569324) medium for the target fungus

  • Incubator

  • Mechanical shaker

Procedure:

  • Soil Suspension: Weigh 1 g of soil from each sample and place it in a tube with 9 mL of sterile saline solution.

  • Serial Dilution: Vortex the initial suspension vigorously. Perform a serial dilution (e.g., 10-fold dilutions from 10⁻² to 10⁻⁵) by transferring 1 mL of the suspension to the next tube containing 9 mL of sterile saline.

  • Plating: Pipette 100 µL from the appropriate dilutions onto the surface of the selective agar plates. Spread the inoculum evenly using a sterile spreader.

  • Incubation: Incubate the plates at a suitable temperature for the target fungus (e.g., 25-28°C) for 3-7 days, or until colonies are visible.

  • CFU Counting: Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculate CFU/g of Soil:

    • CFU/g = (Number of colonies x Dilution factor) / Volume of inoculum plated (in mL).

    • Compare the CFU/g of soil from the treated samples to the control samples to determine the reduction in the fungal population.[14]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Incubation cluster_analysis Phase 3: Analysis cluster_efficacy Phase 4: Efficacy Evaluation soil_prep Soil Preparation (Moisture & Homogenization) application Application to Soil in Sealed Vials soil_prep->application fumigant_prep Fumigant Preparation (Dazomet Granules) fumigant_prep->application incubation Incubation (Controlled Temperature) application->incubation extraction MITC Extraction (Solvent Extraction) incubation->extraction nematode_eval Nematode Viability (Motility Assay) incubation->nematode_eval fungal_eval Fungal Viability (CFU Count) incubation->fungal_eval quantification MITC Quantification (HS-GC) extraction->quantification

Caption: Experimental workflow for MITC fumigation and efficacy assessment.

logical_relationship cluster_factors Influencing Factors cluster_processes Key Processes cluster_enhancers Efficacy Enhancers mitc Methyl Isothiocyanate (MITC) Application diffusion Diffusion & Distribution mitc->diffusion temp Temperature temp->diffusion volatilization Volatilization (Loss) temp->volatilization degradation Degradation (Biotic & Abiotic) temp->degradation moisture Soil Moisture moisture->diffusion moisture->volatilization inhibits moisture->degradation org_matter Organic Matter org_matter->degradation soil_type Soil Type (Clay, Sand) soil_type->diffusion diffusion->volatilization diffusion->degradation efficacy Pest Control Efficacy diffusion->efficacy water_seal Water Seal / Tarping water_seal->volatilization reduces co_fumigants Co-fumigants (e.g., Chloropicrin) co_fumigants->efficacy synergizes

Caption: Factors influencing the efficacy of MITC as a soil fumigant.

signaling_pathway cluster_cellular_targets Primary Cellular Targets cluster_downstream_effects Downstream Cellular Effects mitc MITC Enters Fungal/Nematode Cell sh_groups Sulfhydryl (-SH) Groups in Proteins/Enzymes mitc->sh_groups covalent binding gsh Glutathione (GSH) mitc->gsh depletion enzyme_inactivation Enzyme Inactivation sh_groups->enzyme_inactivation ros Reactive Oxygen Species (ROS) Accumulation gsh->ros impaired detoxification mitochondrial_dysfunction Mitochondrial Dysfunction enzyme_inactivation->mitochondrial_dysfunction mitochondrial_dysfunction->ros apoptosis Apoptosis (Programmed Cell Death) mitochondrial_dysfunction->apoptosis ros->apoptosis cell_death Cell Death apoptosis->cell_death

References

Technical Support Center: Reducing Methyl Isothiocyanate (MITC) Volatilization in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the volatilization of methyl isothiocyanate (MITC) during field experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of MITC and provides practical solutions to mitigate volatilization.

Problem Possible Causes Solutions
High MITC concentrations detected in the air near the application site. - Inadequate soil sealing. - Application to dry soil. - Shallow injection depth. - Use of high-volatility formulations.- Apply a water seal immediately after application.[1][2][3] - Use low-permeability tarps, such as Virtually Impermeable Film (VIF).[4][5][6] - Ensure adequate soil moisture before application.[2][7] - Increase the depth of soil injection for the fumigant.[8][9]
Inconsistent pest control efficacy. - Rapid loss of MITC from the soil surface. - Poor distribution of MITC in the soil profile. - Unfavorable soil conditions.- Employ techniques to reduce volatilization, thereby increasing the concentration and contact time of MITC in the soil.[1][2] - Tarping with VIF can improve the containment and distribution of fumigant vapors in the soil.[4][5][6] - Consider soil texture; finer textured soils tend to retain MITC longer than sandy soils.[10][11]
Phytotoxicity to subsequent crops. - Slow dissipation of MITC from the soil. - High residual concentrations of MITC at planting.- While reducing volatilization is key for efficacy, ensure a proper waiting period before planting to allow for degradation. - Determine the appropriate application rate for your specific soil type and environmental conditions to avoid excessive residues.[12]
Surge of emissions upon tarp removal. - High concentration of fumigant trapped under the tarp.- Determine a proper waiting time before tarp cutting or removal to allow for sufficient degradation of MITC in the soil.[12]

Frequently Asked Questions (FAQs)

This section answers common questions regarding the reduction of MITC volatilization.

Q1: What are the most effective methods to reduce MITC volatilization?

The most effective methods involve creating a barrier at the soil surface to prevent the gas from escaping. Key strategies include:

  • Tarping: Using plastic films to cover the treated soil is a common and effective practice.[2] Virtually Impermeable Films (VIF) have been shown to be significantly more effective than standard polyethylene (B3416737) (PE) or high-density polyethylene (HDPE) tarps, reducing MITC emissions by 80% or more.[4][5][6]

  • Water Sealing: Applying a layer of water to the soil surface immediately after fumigant application can create an effective barrier.[3] Studies have shown that a water seal of 2.5-3.8 cm can reduce MITC volatilization by 71-74%.[1][2]

  • Soil Incorporation: Injecting the fumigant deeper into the soil profile physically increases the distance the gas must travel to reach the surface, allowing for more interaction with soil particles and degradation before it can volatilize.[8][9]

  • Drip Application: Applying MITC-generating products like metam-sodium (B1676331) through drip irrigation systems, especially when combined with tarping, can lead to very low cumulative emissions.[4][6][13]

Q2: How does soil type and condition affect MITC volatilization?

Soil properties play a crucial role in the fate and transport of MITC:

  • Soil Texture: MITC volatilization is generally lower in soils with a finer texture (e.g., sandy clay loam) compared to coarse-textured sandy soils.[10][11] Finer soils have smaller pore spaces, which can slow the diffusion of the gas to the surface.

  • Soil Moisture: Higher soil moisture content can help to retain MITC in the soil and reduce its volatilization.[2] Water in soil pores can impede the gas-phase diffusion of MITC.[7]

  • Organic Matter: Increasing the organic matter content in the soil can enhance the degradation of MITC, which can in turn reduce the amount available for volatilization.[7][14] However, some studies have found that the effect of organic matter may be less significant than soil texture.[10][15]

  • Temperature: Higher soil temperatures can increase the degradation rate of MITC, but also increase its vapor pressure, potentially leading to higher volatilization if not contained.[2][7]

Q3: Can irrigation practices influence MITC emissions?

Yes, irrigation is a key tool for managing MITC volatilization. As mentioned in the "water sealing" technique, applying a sufficient amount of water to the soil surface after application creates a physical barrier that significantly suppresses the off-gassing of MITC.[1][2][15] Intermittent water seals following fumigation have also been shown to be effective in reducing emission peak flux.[3][16]

Q4: What is the role of plastic tarps in reducing volatilization?

Plastic tarps act as a physical barrier to limit the escape of MITC from the soil into the atmosphere.[2][3] The effectiveness of a tarp depends on its permeability to the fumigant. Low-permeability films, such as Virtually Impermeable Film (VIF), are much more effective at reducing emissions compared to standard polyethylene (PE) films.[4][5][6] Tarping not only reduces air pollution but also enhances the efficacy of the fumigant by maintaining higher concentrations in the soil for a longer period.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various MITC volatilization reduction strategies.

Table 1: Effect of Water Sealing on MITC Volatilization

Water Seal ApplicationReduction in MITC Volatilization (%)Soil TypeReference
2.5 cmMost favorable reductionSandy Clay Loam[1][2]
2.5 - 3.8 cm71 - 74%Sandy Clay Loam[1][2]

Table 2: Effect of Tarping on Fumigant Emissions

Tarp TypeReduction in MITC & 1,3-D Emissions (%)Comparison TarpReference
Virtually Impermeable Film (VIF)≥ 80%High-Density Polyethylene (HDPE)[4][5][6]

Experimental Protocols

Protocol 1: Measurement of MITC Volatilization using a Dynamic Flux Chamber

This protocol describes a laboratory method for measuring MITC volatilization from soil columns, adapted from methodologies described in the literature.[10][15]

Objective: To quantify the rate of MITC volatilization from a soil surface under controlled conditions.

Materials:

  • Soil columns (e.g., 60-cm steel columns)

  • Metam-sodium or MITC standard

  • Gas-tight syringes

  • Dynamic flux chambers

  • Air pump and flow meters

  • Sorbent tubes (e.g., XAD-4 resin)

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometer (GC-MS)

  • Analytical balance

  • Deionized water

Procedure:

  • Soil Column Preparation:

    • Pack the soil columns with the desired soil type to a specific bulk density.

    • Adjust the soil moisture content to the desired level.

  • Fumigant Application:

    • Inject a known amount of metam-sodium or MITC at a specific depth within the soil column (e.g., 15 cm).[10]

  • Flux Chamber Placement:

    • Immediately after application, place a dynamic flux chamber on the soil surface of the column.

  • Air Sampling:

    • Draw air from the headspace of the flux chamber at a constant, known flow rate through a sorbent tube to trap the volatilized MITC.

    • Collect air samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) to capture the emission profile over time.

  • Sample Analysis:

    • Extract the trapped MITC from the sorbent tubes using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts using a GC-NPD or GC-MS to quantify the mass of MITC collected at each time point.

  • Data Calculation:

    • Calculate the volatilization flux rate (mass per unit area per unit time) for each sampling interval.

    • Integrate the flux rates over time to determine the cumulative MITC emission.

Visualizations

Experimental_Workflow_MITC_Volatilization_Measurement cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results soil_prep Soil Column Preparation fum_app Fumigant Application soil_prep->fum_app chamber Flux Chamber Placement fum_app->chamber sampling Air Sampling with Sorbent Tubes chamber->sampling extraction Solvent Extraction sampling->extraction gc_analysis GC-NPD/MS Analysis extraction->gc_analysis calculation Flux Rate & Cumulative Emission Calculation gc_analysis->calculation

Caption: Experimental workflow for measuring MITC volatilization.

MITC_Volatilization_Mitigation_Strategies cluster_physical_barriers Physical Barriers cluster_application_method Application Method cluster_soil_management Soil Management mitc MITC Volatilization tarping Tarping (VIF Film) mitc->tarping Reduces water_seal Water Sealing (Irrigation) mitc->water_seal Reduces soil_incorp Soil Incorporation (Deeper Injection) mitc->soil_incorp Reduces drip_app Drip Application mitc->drip_app Reduces soil_moisture Optimize Soil Moisture mitc->soil_moisture Influences org_matter Increase Organic Matter mitc->org_matter Influences

Caption: Strategies to mitigate MITC volatilization.

References

Technical Support Center: Matrix Effects in the Mass spectrometry of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of methyl thiocyanate (B1210189).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of methyl thiocyanate?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex biological matrices, components like salts, lipids, and proteins can cause these effects.[2]

Q2: What are the common causes of ion suppression for this compound?

A2: Ion suppression for this compound can be caused by several factors originating from the sample matrix. Less volatile compounds co-eluting with this compound can adversely affect the formation and evaporation of droplets in the ion source, which reduces the number of charged ions reaching the detector.[2][4] Highly concentrated matrix components can compete with this compound for ionization, leading to a suppressed signal.[5] Additionally, high viscosity interfering compounds can increase the surface tension of droplets, hindering their evaporation and the release of analyte ions.[1]

Q3: How can I detect matrix effects in my this compound assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of this compound in a pure solvent to the response of a post-extraction spiked blank matrix sample at the same concentration.[6][7] A significant difference between the two indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[6] A blank matrix extract is then injected onto the column. Any fluctuation in the baseline signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement.[6]

Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: While a SIL-IS is considered the gold standard for compensating for matrix effects, it may not completely eliminate the issue.[6][8] A co-eluting SIL-IS can also experience ion suppression, which can affect the analyte signal.[6] However, since the SIL-IS has nearly identical physicochemical properties to this compound, it is affected by the matrix in a very similar way, allowing for accurate correction of signal variability.[9]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

Possible Cause: Undetected matrix effects are causing variable ion suppression or enhancement across different samples.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of the matrix effect.

  • Review Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[10] Consider optimizing your current sample preparation method or switching to a more effective one.

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from interfering matrix components.[7] This can be achieved by modifying the gradient, changing the mobile phase, or using a different column.

  • Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal fluctuations.[9]

Issue 2: Low sensitivity and inability to reach the required limit of detection (LOD) for this compound.

Possible Cause: Significant ion suppression is reducing the signal intensity of this compound.

Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute the sample extract.[7] This can reduce the concentration of interfering matrix components, thereby lessening ion suppression. This is only feasible if the resulting concentration of this compound is still within the instrument's detection range.[6]

  • Optimize Sample Preparation: Enhance the cleanup procedure to remove a larger portion of the matrix. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation (PPT).[11]

  • Adjust Mass Spectrometer Conditions: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the ionization of this compound and minimize the influence of co-eluting compounds.[7]

  • Change Ionization Mode: If possible, switching from positive to negative ionization mode (or vice versa) might reduce matrix effects, as fewer matrix components may ionize in the alternative mode.[12]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain this compound and process it through your entire sample preparation procedure. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before starting the sample preparation procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) to Reduce Matrix Effects
  • To 100 µL of the sample (e.g., plasma), add the internal standard solution.

  • Add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[10]

  • Adjust the pH of the aqueous layer to ensure this compound is in a neutral form for efficient extraction.[10]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for the Removal of Matrix Interferences.

Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)659562
Liquid-Liquid Extraction (LLE)858068
Solid-Phase Extraction (SPE)958884

Note: These are representative values and will vary depending on the specific matrix and analyte.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution A Inaccurate or Irreproducible this compound Results B Hypothesis: Matrix Effects Present A->B C Perform Matrix Effect Assessment Experiments (e.g., Post-Extraction Spike) B->C Test D Optimize Sample Preparation (e.g., LLE, SPE) C->D Based on Findings E Improve Chromatographic Separation C->E Based on Findings F Utilize Stable Isotope-Labeled Internal Standard C->F Based on Findings G Modify MS Parameters or Dilute Sample C->G Based on Findings H Accurate and Reproducible this compound Quantification D->H E->H F->H G->H

Caption: Troubleshooting workflow for addressing matrix effects.

IonizationProcess cluster_source Ion Source cluster_gasphase Gas Phase Droplet Charged Droplet AnalyteIon [M+H]+ Droplet->AnalyteIon Ideal Ionization SuppressedIon Reduced [M+H]+ Droplet->SuppressedIon Ion Suppression (Competition) Analyte This compound Analyte->Droplet Matrix Matrix Component Matrix->Droplet MS Mass Spectrometer AnalyteIon->MS SuppressedIon->MS

Caption: Mechanism of ion suppression in the mass spectrometer source.

References

Technical Support Center: Refining Purification Techniques for Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl thiocyanate (B1210189). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of methyl thiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound include unreacted starting materials from its synthesis (e.g., alkyl halides and thiocyanate salts), the isomeric and more stable methyl isothiocyanate, and byproducts from side reactions.[1][2] Hydrolysis of the product can also introduce impurities if water is present during the work-up or purification.

Q2: What is the primary challenge in the purification of this compound?

A2: The primary challenge is the potential for thermal isomerization of this compound to the more stable methyl isothiocyanate.[3][4] This rearrangement can be accelerated by heat, making purification methods that require high temperatures, such as distillation, particularly challenging.[4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds like this compound and its isomeric impurity, methyl isothiocyanate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to determine the purity and structure of the compound. The presence of methyl isothiocyanate can be identified by its distinct chemical shifts.[5][6][7]

  • Infrared (IR) Spectroscopy: The C≡N stretch in this compound appears as a sharp band around 2150 cm⁻¹, while the N=C=S stretch in methyl isothiocyanate is a broad, strong absorption in the same region, allowing for differentiation.[8][9]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a toxic and flammable liquid.[10] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11]

Troubleshooting Guides

Fractional Distillation

Q1: My this compound is isomerizing to methyl isothiocyanate during distillation. How can I prevent this?

A1: Isomerization is often induced by excessive heat. To minimize this, use vacuum distillation to lower the boiling point of this compound.[4] It is recommended to keep the distillation temperature below 100°C.[4] Additionally, minimizing the residence time at high temperatures is crucial; therefore, a slow and steady distillation rate is not ideal in this case if it prolongs the exposure to heat.

Q2: I am observing a poor separation between this compound and other volatile impurities.

A2: Poor separation during fractional distillation can be due to an inefficient fractionating column. Ensure you are using a column with a sufficient number of theoretical plates, such as a Vigreux or packed column. The column should also be properly insulated to maintain a consistent temperature gradient. For very close-boiling impurities, a subsequent purification technique like column chromatography may be necessary.

Q3: The distillation is proceeding very slowly or not at all.

A3: This could be due to an inadequate vacuum or leaks in the distillation apparatus. Check all joints and connections for a secure seal. Ensure your vacuum pump is capable of reaching the necessary pressure to distill this compound at a lower temperature.

Column Chromatography

Q1: My this compound is isomerizing on the silica (B1680970) gel column.

A1: Silica gel can be slightly acidic, which can catalyze the isomerization of this compound to methyl isothiocyanate.[2] To mitigate this, you can use a less acidic grade of silica gel or neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.[2] Minimizing the time the compound spends on the column is also beneficial.[2]

Q2: I am getting poor separation of this compound from non-polar impurities.

A2: This indicates that your solvent system is too polar, causing all compounds to elute too quickly. You should switch to a less polar eluent. A good starting point for developing a solvent system is to use thin-layer chromatography (TLC) to find a solvent mixture that gives your desired compound an Rf value of approximately 0.3.

Q3: My compound is eluting very slowly or is stuck on the column.

A3: This suggests that the solvent system is not polar enough. Gradually increase the polarity of the eluent to encourage the elution of your compound. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.

Recrystallization

Q1: I am unable to find a suitable solvent for the recrystallization of this compound.

A1: A common solvent system for the recrystallization of related compounds is a mixture of ether and benzene.[12] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with different solvent mixtures and ratios to find the optimal conditions.

Q2: My purified this compound oils out instead of forming crystals upon cooling.

A2: Oiling out can occur if the solution is cooled too quickly or if the concentration of the compound is too high. Try cooling the solution more slowly (e.g., by allowing it to cool to room temperature before placing it in an ice bath). If the problem persists, you may need to use a more dilute solution.

Q3: The yield of my recrystallized product is very low.

A3: A low yield can result from using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals.

Quantitative Data

Purification MethodPurity Achieved (Typical)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation 95-98%Effective for removing non-volatile impurities and some closely boiling impurities.Risk of thermal isomerization to methyl isothiocyanate.
Column Chromatography >99%High resolution for separating closely related impurities, including isomers.Potential for isomerization on acidic stationary phases; requires solvent usage.
Recrystallization >98%Can yield highly pure crystalline product.Finding a suitable solvent can be challenging; potential for low yield.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Loading: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Monitor the head temperature closely to ensure a sharp boiling point range.

  • Purity Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the eluent if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.

Protocol 3: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Instrument Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium.

    • MS Detector: Scan a mass range appropriate for this compound and its expected impurities (e.g., 40-200 amu).

  • Data Analysis: Identify the peaks in the chromatogram based on their mass spectra and retention times. The peak area can be used to quantify the purity of the sample.

Visualizations

experimental_workflow cluster_distillation Fractional Vacuum Distillation cluster_chromatography Column Chromatography cluster_analysis Purity Analysis crude_dist Crude this compound dist_setup Assemble Distillation Apparatus crude_dist->dist_setup vacuum Apply Vacuum dist_setup->vacuum heat Gentle Heating vacuum->heat collect_dist Collect Fractions heat->collect_dist pure_dist Purified this compound collect_dist->pure_dist purified_sample Purified Sample pure_dist->purified_sample Analyze Purity crude_chrom Crude this compound pack_col Pack Column with Silica Gel crude_chrom->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_chrom Collect Fractions (Monitor by TLC) elute->collect_chrom combine Combine Pure Fractions collect_chrom->combine evap Evaporate Solvent combine->evap pure_chrom Purified this compound evap->pure_chrom pure_chrom->purified_sample Analyze Purity gcms GC-MS Analysis purified_sample->gcms nmr NMR Analysis purified_sample->nmr ir IR Analysis purified_sample->ir purity_data Purity Data gcms->purity_data nmr->purity_data ir->purity_data

Caption: Experimental workflows for the purification and analysis of this compound.

Caption: Troubleshooting logic for common issues in this compound purification.

References

challenges in the trace analysis of methyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the trace analysis of methyl thiocyanate (B1210189).

Frequently Asked Questions (FAQs)

Q1: What are the key ?

The trace analysis of methyl thiocyanate (CH₃SCN) is challenging due to several factors:

  • Volatility: this compound is a volatile compound, which can lead to sample loss during preparation and handling.[1]

  • Thermal Instability: It can be sensitive to thermal degradation, potentially impacting analysis methods that use high temperatures, such as gas chromatography (GC).

  • Sample Matrix Interferences: Complex matrices like soil, biological fluids, and environmental samples can contain compounds that interfere with the analysis, masking the analyte's signal or causing inaccurate quantification.[2]

  • Reactivity and Stability: The compound can degrade in certain conditions, influenced by temperature, pH, and biological activity in the sample matrix.[3][4][5] For example, its degradation half-life in soil can range from days to weeks.[4]

  • Isomerization: this compound is the less stable isomer of methyl isothiocyanate (CH₃NCS). Depending on the analytical conditions, there is a potential for isomerization, which could lead to inaccurate identification and quantification.

Q2: What are the most common analytical techniques for this compound trace analysis?

Gas chromatography (GC) is the most prevalent technique for analyzing this compound, often coupled with a variety of detectors:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method, allowing for both quantification and confirmation of the analyte's identity.[6][7][8] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by focusing on characteristic mass fragments, such as m/z 73.[1][6]

  • Gas Chromatography with a Nitrogen-Phosphorus Detector (NPD): NPD is highly sensitive to nitrogen-containing compounds, making it suitable for detecting this compound.

  • Gas Chromatography with a Flame Photometric Detector (FPD): This detector can be used in sulfur mode to selectively detect sulfur-containing compounds like this compound.[9]

For sample introduction, headspace (HS) and solid-phase microextraction (SPME) are frequently used, especially for water and soil samples, to isolate the volatile this compound from the non-volatile matrix components.[7][10]

Q3: How can I ensure the stability of this compound in my samples?

Ensuring sample stability from collection to analysis is critical for accurate results. Key recommendations include:

  • Refrigeration: Store samples at or below 4°C immediately after collection to minimize volatilization and biological degradation.[11] Some protocols recommend freezing the samples.[12]

  • Proper Sealing: Use vials with airtight seals, such as crimp caps (B75204) with PTFE-lined septa, to prevent analyte loss.[6]

  • Minimize Headspace: For liquid samples, fill the vials as much as possible to reduce the headspace where the volatile analyte can partition.

  • Prompt Analysis: Analyze samples as soon as possible after collection.[6]

  • Dark Storage: Store samples in the dark, using amber vials if possible, to prevent photodegradation, especially for complex samples where photosensitized reactions could occur.[13]

Q4: What is the difference between this compound (CH₃SCN) and methyl isothiocyanate (CH₃NCS)?

This compound (CH₃SCN) and methyl isothiocyanate (CH₃NCS) are structural isomers. While they have the same chemical formula (C₂H₃NS), the connectivity of the atoms is different. This compound has a C-S-C≡N linkage, whereas the more stable and common isomer, methyl isothiocyanate, has a C-N=C=S linkage.[14] This structural difference leads to different chemical and physical properties, as well as distinct retention times in chromatography and different mass spectra, which is crucial for accurate identification.

Troubleshooting Guide

Problem: Low or No Analyte Response

Q: I am not detecting this compound, or the signal is extremely low. What are the common causes and how can I troubleshoot this?

A: This is a common issue that can stem from multiple points in the analytical workflow. A systematic approach is needed to identify the root cause.

Possible Causes & Solutions:

  • Sample Degradation: this compound may have degraded in the sample before or during analysis.[4][5]

    • Solution: Review your sample collection, storage, and handling procedures. Ensure samples are kept cold (≤4°C) and analyzed promptly.[6][11] For soil samples, consider that degradation can be both chemical and biological.[4]

  • Improper Sample Preparation: The extraction efficiency may be low, or the analyte may be lost during preparation.

    • Solution (Solvent Extraction): Ensure the chosen solvent (e.g., ethyl acetate) is appropriate and that the extraction time is sufficient.[10] Check for solvent evaporation.

    • Solution (Headspace/SPME): Optimize incubation temperature and time to ensure efficient partitioning of this compound into the headspace.[7][10] The addition of salt (e.g., NaCl) to aqueous samples can increase partitioning.[6][10]

  • GC Inlet Issues: The analyte may not be transferring efficiently from the inlet to the column.

    • Solution: Check the inlet temperature; it should be high enough to volatilize the sample but not so high as to cause degradation. Ensure the correct liner is being used and that it is clean. For SPME, optimize the desorption time and temperature.[10]

  • Instrument Sensitivity/Calibration: The instrument may not be sensitive enough, or the calibration curve may be incorrect.

    • Solution: Run a known standard at a concentration you expect to detect to confirm instrument performance. Verify the preparation of your calibration standards and ensure the calibration range brackets the expected sample concentrations.

Troubleshooting Workflow: Low Analyte Response

low_response_workflow start Low or No Analyte Signal Detected check_instrument Step 1: Verify Instrument Performance Run a mid-level calibration standard. start->check_instrument instrument_ok Is the standard detected correctly? check_instrument->instrument_ok check_prep Step 2: Investigate Sample Preparation Review extraction/headspace parameters. instrument_ok->check_prep Yes instrument_issue Troubleshoot Instrument: - Check for leaks - Clean ion source (MS) - Verify detector function instrument_ok->instrument_issue No prep_ok Are prep methods validated? (e.g., spike recovery) check_prep->prep_ok check_stability Step 3: Assess Analyte Stability Review sample storage and handling. prep_ok->check_stability Yes prep_issue Optimize Sample Prep: - Adjust extraction solvent/time - Optimize HS temp/time - Check salt addition prep_ok->prep_issue No stability_ok Were samples stored properly (cold, sealed, prompt analysis)? check_stability->stability_ok stability_issue Improve Stability Protocol: - Re-sample if possible - Ensure cold chain - Minimize time to analysis stability_ok->stability_issue No end_ok Problem Resolved stability_ok->end_ok Yes instrument_issue->end_ok prep_issue->end_ok stability_issue->end_ok

Caption: Systematic workflow for diagnosing low or absent analyte signals.

Problem: Poor Reproducibility

Q: My results are highly variable between replicate injections or samples. What are the likely causes?

A: Poor reproducibility can be frustrating. The issue usually lies with inconsistent sample handling, injection technique, or instrument instability.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in extraction volumes, shaking times, or temperature can lead to inconsistent results.

    • Solution: Standardize all sample preparation steps. Use calibrated pipettes and ensure consistent timing and temperature for all samples and standards.

  • Injection Volume Variation: If using manual injection, technique can vary. For autosamplers, air bubbles in the syringe can be a problem.

    • Solution: Use an autosampler for the best precision. If using manual injection, practice a consistent technique. For autosamplers, ensure the syringe is properly flushed and free of bubbles.

  • GC Inlet Discrimination: Coring of the inlet septum can lead to pieces of septum falling into the liner, creating active sites that can interact with the analyte.[15]

    • Solution: Change the septum regularly (e.g., daily in heavy use).[15] Use a high-quality, low-bleed septum. Ensure the syringe needle is not burred.

  • Sample Heterogeneity: This is particularly a problem for soil samples.

    • Solution: Homogenize soil samples thoroughly before taking a subsample for analysis.

Problem: Extraneous or "Ghost" Peaks

Q: I am seeing unexpected peaks in my chromatograms. How can I identify and eliminate them?

A: "Ghost peaks" are signals that do not originate from your sample. They are typically contaminants from the analytical system.

Possible Causes & Solutions:

  • Septum Bleed: Volatile compounds can bleed from the GC inlet septum at high temperatures.[15]

    • Solution: Use high-quality, low-bleed septa. Change the septum regularly and condition new septa by heating the inlet before connecting the column.

  • Column Bleed: Degradation of the GC column's stationary phase at high temperatures. This usually appears as a rising baseline, but can also produce discrete peaks.[15]

    • Solution: Ensure you are operating within the column's specified temperature limits. Use high-purity carrier gas with oxygen and moisture traps.

  • Contaminated Solvents or Vials: Solvents may contain impurities, and vial caps or septa can introduce contaminants.

    • Solution: Run a solvent blank to check for contamination.[11] Use high-purity solvents and ensure all glassware and vials are scrupulously clean.

  • Carryover: Residue from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Run a solvent blank after a high-concentration sample to check for carryover. Implement a robust wash cycle for the autosampler syringe.

Diagram: Potential Sources of GC Contamination

contamination_sources cluster_sources Sources of Contamination GC_System GC System CarrierGas Carrier Gas (Impurities: O₂, H₂O) CarrierGas->GC_System introduces Septum Inlet Septum (Septum Bleed) Septum->GC_System introduces Vial Sample Vial/Cap (Phthalates, Siloxanes) Vial->GC_System introduces Solvent Solvent (Impurities) Solvent->GC_System introduces Column GC Column (Column Bleed) Column->GC_System contributes to background

Caption: Common sources of ghost peaks and contamination in a GC system.

Experimental Protocols & Data

Protocol: Headspace GC-MS Analysis of this compound in Water

This protocol is adapted from methodologies for analyzing volatile organic compounds in water.[6][7]

1. Sample Preparation: a. To a 20 mL headspace vial, add 5 g of sodium chloride (NaCl).[6] The salt increases the ionic strength, promoting the partitioning of this compound into the headspace.[10] b. Accurately transfer 10 mL of the water sample into the vial. c. Immediately seal the vial with a crimp cap containing a PTFE-faced septum.[6] d. Vortex the vial for 1 minute to dissolve the salt and mix the sample.[10]

2. Headspace Analysis: a. Place the vial in the autosampler tray of the headspace-GC-MS system. b. Incubation: Heat the vial at a specified temperature (e.g., 60-80°C) for a set time (e.g., 10-15 minutes) to allow the sample to equilibrate.[10] c. Injection: Automatically transfer a known volume of the headspace gas into the GC inlet for analysis.

3. GC-MS Parameters: The following table provides typical starting parameters for a GC-MS system. These should be optimized for your specific instrument and application.

ParameterTypical ValueReference(s)
GC Column DB-5ms or DB-624, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6][10]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[10]
Inlet Temperature 250°C[10]
Injection Mode Splitless[10]
Oven Program Initial: 40°C, hold 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold 2 min[10]
MS Ion Source Electron Ionization (EI) at 70 eV[6][10]
MS Mode Selected Ion Monitoring (SIM) or Full Scan[6]
Ions to Monitor (SIM) Quantifier: m/z 73Qualifier: m/z 72, 45[1][6]
Table: Physical & Chemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₂H₃NS[14]
Molar Mass 73.12 g/mol [14]
Appearance Colorless liquid[1][14]
Odor Onion-like[1][14][16]
Boiling Point 130-133 °C (266-271 °F)[1]
Melting Point -51 °C (-60 °F)[1][14]
Solubility in Water Very slightly soluble[1]
Vapor Pressure 12.8 mmHg at 25 °C[1]

References

Technical Support Center: Safe Handling of Volatile Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with methyl thiocyanate (B1210189). Adherence to these guidelines is critical due to the compound's volatile and toxic nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with methyl thiocyanate?

A1: this compound is a moderately toxic, flammable liquid that can be readily absorbed through the skin.[1] Acute exposure can lead to a range of symptoms, including low blood pressure, respiratory distress, nausea, vomiting, and skin rashes.[1] It is also a lachrymator, meaning it can cause tearing, and may lead to chemical conjunctivitis. On contact with mineral acids or acid fumes, it can produce deadly hydrogen cyanide gas.[1][2]

Q2: What are the immediate first aid procedures in case of exposure?

A2: In case of any exposure, immediately move the affected individual to fresh air and remove all contaminated clothing.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3]

  • Eye Contact: Flush the eyes with lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention in all cases of ingestion.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE protocol is mandatory. This includes:

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when working outside of a certified chemical fume hood.[4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Wear appropriate protective gloves. Consult with the glove manufacturer for specific material recommendations for this compound.[3]

  • Body Protection: Wear a fully-encapsulating, chemical-resistant suit or lab coat, and closed-toe shoes.[1][3]

Q4: How should I properly store this compound?

A4: Store this compound in a cool, dry, well-ventilated area in tightly closed containers.[3] It should be stored away from sources of ignition, heat, and incompatible materials such as strong acids, oxidizing agents, and bases.[3]

Q5: What are the procedures for cleaning up a this compound spill?

A5: In the event of a spill, evacuate the area immediately.[3] Remove all sources of ignition.[3] For small spills, absorb the chemical with a non-combustible material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[1][3] For larger spills, dike the area to prevent spreading.[1] Always wear full PPE during cleanup.[1] The contaminated area should be thoroughly ventilated and washed after the cleanup is complete.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Onion-like odor detected in the lab. Improper sealing of the container, a small leak, or inadequate ventilation.Immediately check the container seal. If the odor persists, evacuate the area and assess for potential leaks from a safe distance. Ensure the chemical fume hood is functioning correctly. Do not re-enter the area until the source of the odor is identified and rectified.
Skin irritation or rash after handling. Direct skin contact with this compound due to inadequate or compromised PPE.Immediately wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention. Review and improve PPE protocols to prevent future exposure. Discard any potentially contaminated clothing.
Visible vapors or fumes during handling. High volatility of the compound, inadequate ventilation, or reaction with an incompatible substance.Cease the experiment immediately and safely secure all materials. Evacuate the area and do not re-enter without appropriate respiratory protection. Assess the ventilation system and check for any incompatible chemicals in the vicinity.
Discoloration or degradation of the compound. Contamination, exposure to moisture, or improper storage conditions.Do not use the compromised compound. Dispose of it as hazardous waste according to institutional guidelines. Review storage procedures to ensure the container is tightly sealed and protected from moisture and light.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₂H₃NS
Molecular Weight 73.12 g/mol [1][5]
Appearance Colorless liquid[5][6]
Odor Onion-like[3][5][6]
Boiling Point 130-133 °C (266-271 °F) at 760 mmHg[1][5][6]
Melting Point -51 °C (-60 °F)[1][5][6]
Vapor Pressure 10 mmHg at 21.6 °C (70.88 °F)[1]
Specific Gravity 1.068 at 25 °C (77 °F)[1]
Flash Point 38.33 °C (101 °F)
Solubility Very slightly soluble in water[1]

Experimental Protocols

General Experimental Workflow for Handling this compound

This workflow outlines the critical steps for safely incorporating this compound into a laboratory experiment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction Phase cluster_cleanup Cleanup and Disposal Phase A Review MSDS and SOPs B Verify Fume Hood Operation A->B C Assemble and Inspect PPE B->C D Prepare and Label all Glassware C->D E Work Exclusively in Fume Hood D->E F Dispense this compound Slowly E->F G Keep Container Tightly Sealed F->G H Monitor Reaction for Exotherms G->H I Maintain Inert Atmosphere (if required) H->I J Quench Reaction (if necessary) I->J K Segregate Waste J->K L Decontaminate Glassware and Surfaces K->L M Dispose of Waste per Protocol L->M

Caption: General experimental workflow for handling this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for handling a hazardous chemical incident involving this compound.

A Incident Occurs (e.g., Spill, Exposure) B Is the area safe to enter? A->B C Evacuate and Call Emergency Services B->C No D Don Appropriate PPE B->D Yes E Is the incident a personnel exposure? D->E F Administer First Aid (as per MSDS) E->F Yes G Is the incident a spill? E->G No J Report the Incident F->J H Contain the Spill (as per SOP) G->H Yes G->J No I Decontaminate the Area H->I I->J

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Methyl Thiocyanate and Methyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl thiocyanate (B1210189) (CH₃SCN) and methyl isothiocyanate (CH₃NCS) are structural isomers that exhibit distinct chemical reactivities, a factor of paramount importance in their application in chemical synthesis and drug development. While both molecules possess an electrophilic carbon atom susceptible to nucleophilic attack, the arrangement of the sulfur, carbon, and nitrogen atoms leads to significant differences in their reaction mechanisms, kinetics, and the stability of their products. This guide provides an objective comparison of their chemical reactivity, supported by available experimental and theoretical data, to inform researchers in their selection and application.

Methyl isothiocyanate is generally the more reactive and thermodynamically stable of the two isomers. Its cumulative double bond system (N=C=S) renders the central carbon highly electrophilic and readily attacked by a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable thioureas, dithiocarbamates, and thiocarbamates, respectively. In contrast, methyl thiocyanate, with its S-C≡N linkage, primarily undergoes nucleophilic substitution reactions at the methyl carbon, often with slower kinetics. A key characteristic of this compound is its propensity to undergo thermal or catalyzed rearrangement to the more stable methyl isothiocyanate.

This guide summarizes the key differences in their reactivity profiles, presents available quantitative data, and provides detailed experimental protocols for their comparative analysis.

Data Presentation

Table 1: Comparison of Physical and Spectroscopic Properties
PropertyThis compoundMethyl Isothiocyanate
Molecular Formula C₂H₃NSC₂H₃NS
Molar Mass 73.12 g/mol 73.12 g/mol
Structure CH₃-S-C≡NCH₃-N=C=S
Boiling Point 130-133 °C119 °C
Melting Point -51 °C35-36 °C
IR Spectroscopy (C≡N or N=C=S stretch) ~2150 cm⁻¹ (strong, sharp)~2100 cm⁻¹ (strong, broad)
Table 2: Comparative Reactivity Data
ReactionThis compoundMethyl IsothiocyanateReference
Gas-Phase Reaction with OH Radicals (Rate Constant) 1.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (estimated)15.36 x 10⁻¹² cm³ molecule⁻¹ s⁻¹[1][2]
Reaction with Nucleophiles (General) Nucleophilic substitution at the methyl carbon (Sₙ2)Nucleophilic addition at the central carbon[3]
Stability Less stable, can rearrange to methyl isothiocyanate.More stable isomer.[4][4][5]
Hydrolysis Slower, liberates cyanide ions upon metabolism.More rapid, especially under alkaline conditions, forming methylamine (B109427) and other products.[6][1][6]

Note: Direct comparative experimental kinetic data for reactions with common nucleophiles in solution is limited in the current literature. The provided experimental protocols can be utilized to generate such valuable data.

Reaction Mechanisms and Reactivity Differences

The distinct reactivity of these isomers stems from their electronic and structural differences.

Methyl Isothiocyanate (CH₃-N=C=S): The central carbon atom is part of a heterocumulene system and is highly electrophilic due to the electron-withdrawing nature of both the nitrogen and sulfur atoms. Nucleophilic attack occurs readily at this carbon, leading to an addition reaction. This high reactivity is harnessed in various synthetic applications, including the formation of bioactive thiourea (B124793) derivatives.

This compound (CH₃-S-C≡N): The primary site for nucleophilic attack is the methyl carbon, proceeding via an Sₙ2 mechanism, with the thiocyanate ion acting as the leaving group. The triple bond between carbon and nitrogen is less susceptible to nucleophilic addition compared to the cumulative double bonds in the isothiocyanate.

A significant aspect of this compound chemistry is its isomerization to the more thermodynamically stable methyl isothiocyanate. This rearrangement can be induced thermally or through catalysis.[4][5]

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of the Reaction with a Primary Amine (e.g., n-Butylamine) using HPLC

Objective: To determine and compare the second-order rate constants for the reaction of this compound and methyl isothiocyanate with n-butylamine.

Materials:

  • This compound

  • Methyl isothiocyanate

  • n-Butylamine

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Standard volumetric flasks and pipettes

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in acetonitrile.

    • Prepare a 0.1 M stock solution of methyl isothiocyanate in acetonitrile.

    • Prepare a 0.2 M stock solution of n-butylamine in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel at 25°C, place a known volume of the respective thiocyanate or isothiocyanate stock solution.

    • Add a known volume of acetonitrile to achieve the desired initial concentration (e.g., 0.01 M).

    • Initiate the reaction by adding a stoichiometric amount of the n-butylamine stock solution (e.g., to achieve a 0.01 M concentration). Start a timer immediately.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction and prepare it for HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water) to separate the reactants and the product.

    • Monitor the elution profile with the UV detector at a wavelength where the reactant and product have significant absorbance.

    • Quantify the concentration of the remaining this compound or methyl isothiocyanate at each time point by integrating the peak areas and using a pre-established calibration curve.

  • Data Analysis:

    • Plot the reciprocal of the concentration of the reactant (1/[Reactant]) versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k).

    • Compare the determined rate constants for this compound and methyl isothiocyanate.

Protocol 2: Kinetic Analysis of the Reaction of Methyl Isothiocyanate with a Thiol (e.g., N-acetylcysteine) using UV-Vis Spectroscopy

Objective: To determine the rate constant for the reaction of methyl isothiocyanate with N-acetylcysteine by monitoring the change in absorbance over time.

Materials:

  • Methyl isothiocyanate

  • N-acetylcysteine (NAC)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of methyl isothiocyanate in a suitable organic solvent (e.g., acetonitrile) to minimize hydrolysis.

    • Prepare a stock solution of N-acetylcysteine in the phosphate buffer.

  • Determination of λmax of the Product:

    • To a cuvette, add the phosphate buffer and final concentrations of methyl isothiocyanate and NAC that allow the reaction to go to completion.

    • Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate (B8719985) product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, add the phosphate buffer and the NAC solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the methyl isothiocyanate stock solution to the cuvette to achieve the desired final concentration. Mix quickly.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The reaction is pseudo-first-order with respect to the isothiocyanate if the nucleophile (NAC) is in large excess.

    • The absorbance data can be fitted to a single exponential equation to determine the observed pseudo-first-order rate constant (k_obs).

    • The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile.

Visualization of Key Concepts

Diagram 1: General Reaction Pathways

G cluster_0 This compound (CH3SCN) cluster_1 Methyl Isothiocyanate (CH3NCS) MeSCN CH₃-S-C≡N Product_SN2 CH₃-Nu + SCN⁻ MeSCN->Product_SN2 Sₙ2 Attack on CH₃ MeNCS CH₃-N=C=S Product_Add CH₃-NH-C(=S)-Nu MeNCS->Product_Add Nucleophilic Addition to C Nucleophile Nucleophile (Nu⁻) Nucleophile->MeSCN Nucleophile->MeNCS G MeSCN This compound (Less Stable) MeNCS Methyl Isothiocyanate (More Stable) MeSCN->MeNCS Rearrangement (Heat or Catalyst)

References

A Comparative Analysis of the Toxicity of Methyl Thiocyanate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of methyl thiocyanate (B1210189) and its structural isomers, methyl isothiocyanate and methyl isocyanide. Understanding the distinct toxicological profiles of these isomers is crucial for risk assessment and the development of safe handling protocols in research and industrial settings. This document summarizes key toxicity data, outlines experimental methodologies, and visually represents the mechanisms of action.

Executive Summary

Methyl thiocyanate, methyl isothiocyanate, and methyl isocyanide, despite sharing the same molecular formula (C₂H₃NS), exhibit markedly different toxicological properties. This compound's toxicity is primarily driven by the metabolic release of cyanide, leading to systemic effects. In contrast, methyl isothiocyanate is a potent irritant and cytotoxic agent, causing severe damage to tissues upon contact. Quantitative toxicity data for methyl isocyanide is scarce, though it is generally considered toxic and requires careful handling.

Quantitative Toxicity Data

The following table summarizes the available median lethal dose (LD50) and median lethal concentration (LC50) data for this compound and methyl isothiocyanate across various species and routes of exposure. The significant variance in these values underscores the distinct toxicological profiles of these isomers.

CompoundTestSpeciesRouteLD50 / LC50Reference
This compound LD50RatOral60 mg/kg[1][2]
LD50RatDermal300 mg/kg[3]
LC50RatInhalation3 mg/L (4 h)[3]
LD50MouseIntravenous18 mg/kg[3]
Methyl Isothiocyanate LD50RatOral72 - 175 mg/kg[4][5][6]
LD50RatDermal2780 mg/kg[4][7]
LC50RatInhalation1900 mg/m³ (1 h)[4][6][7]
LC50RatInhalation0.48 - 0.5 mg/L (4 h)[5][8]
LD50MouseOral90 - 104 mg/kg[7]
LD50RabbitDermal33 mg/kg[4][8]
Methyl Isocyanide LD50/LC50--Data not available-

Note: The absence of quantitative data for methyl isocyanide in publicly available literature highlights a significant data gap for this isomer. It is known for its extremely unpleasant odor and is handled as a toxic substance.

Mechanisms of Toxicity

The isomers induce toxicity through distinct biochemical pathways.

This compound: The primary mechanism of toxicity for this compound involves its in vivo metabolism, which leads to the release of cyanide ions (CN⁻).[9][10] Cyanide subsequently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to cytotoxic hypoxia.[9]

Methyl Isothiocyanate: Methyl isothiocyanate is a potent electrophile that exerts its toxicity through direct contact with tissues. It is a severe irritant to the skin, eyes, and respiratory tract. Its mechanism involves the non-specific inhibition of enzymes and disruption of cellular processes by reacting with nucleophilic groups (e.g., thiols) in proteins and other biomolecules.

Methyl Isocyanide: While the specific mechanism of toxicity for methyl isocyanide is not well-documented, isocyanides, in general, are known to be reactive compounds. Their toxicity is thought to be compound-specific.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized acute toxicity studies. The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dosage: The test substance is administered in graduated doses to several groups of animals. A single dose is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Inhalation Toxicity (LC50)

The acute inhalation toxicity is determined using a method similar to the OECD Guideline 403 (Acute Inhalation Toxicity).

  • Animal Selection: Similar to oral toxicity studies, healthy young adult rodents are used.

  • Exposure: Animals are exposed to the test substance, typically as a vapor, for a defined period (e.g., 1 or 4 hours) in a whole-body or nose-only inhalation chamber.

  • Concentration: Several groups of animals are exposed to different concentrations of the test substance.

  • Observation: Post-exposure, animals are observed for 14 days for mortality, clinical signs, and body weight changes.

  • Necropsy: A gross necropsy is performed on all animals.

  • Data Analysis: The LC50 is the statistically derived concentration of a substance in air that is expected to cause death in 50% of the animals during the exposure or within a fixed post-exposure period.

Visualizing the Toxic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of toxicity for this compound and methyl isothiocyanate.

cluster_MTC This compound Toxicity Pathway MTC This compound (CH3SCN) Metabolism In vivo Metabolism (e.g., Glutathione S-transferase) MTC->Metabolism Enzymatic action Cyanide Cyanide Ion (CN-) Metabolism->Cyanide releases Cytochrome Cytochrome c Oxidase (in Mitochondria) Cyanide->Cytochrome inhibits ETC Electron Transport Chain Disruption Cytochrome->ETC Hypoxia Cytotoxic Hypoxia & Cell Death ETC->Hypoxia

Caption: Mechanism of this compound Toxicity.

cluster_MITC Methyl Isothiocyanate Toxicity Pathway MITC Methyl Isothiocyanate (CH3NCS) Contact Direct Contact (Skin, Eyes, Lungs) MITC->Contact Cellular_Components Cellular Nucleophiles (e.g., Proteins, Thiols) Contact->Cellular_Components interacts with Reaction Covalent Adduct Formation Cellular_Components->Reaction undergoes Enzyme_Inhibition Enzyme Inhibition & Disruption of Cellular Processes Reaction->Enzyme_Inhibition Cell_Damage Inflammation & Cell Death Enzyme_Inhibition->Cell_Damage

Caption: Mechanism of Methyl Isothiocyanate Toxicity.

Conclusion

This guide highlights the critical importance of understanding the isomeric structures of chemical compounds in predicting their toxicological profiles. While this compound and methyl isothiocyanate are both toxic, their mechanisms of action and lethal doses differ significantly. The lack of comprehensive toxicity data for methyl isocyanide warrants a cautious approach, and it should be handled with appropriate safety measures until more information becomes available. For researchers and professionals in drug development, this comparative analysis serves as a vital resource for ensuring laboratory safety and for the informed design of molecules with desirable biological activities and minimal toxicity.

References

Efficacy of Methyl Isothiocyanate in Soil Fumigation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of methyl isothiocyanate (MITC) with other leading soil fumigants, including chloropicrin (B1668804), 1,3-dichloropropene (B49464), dazomet (B121842), and metam (B94612) sodium. The information presented is collated from various scientific studies to aid in the selection of appropriate soil disinfestation agents for research and agricultural applications.

Executive Summary

Methyl isothiocyanate (MITC) is a broad-spectrum soil fumigant effective against a wide range of soil-borne pathogens, nematodes, and weeds. Its efficacy is comparable to, and in some cases synergistic with, other common fumigants. Fumigants such as metam sodium and dazomet are precursors that decompose in the soil to release MITC as the active biocidal agent.[1][2][3] Chloropicrin is particularly effective against fungal pathogens, while 1,3-dichloropropene is a potent nematicide.[4][5][6] The choice of fumigant often depends on the target pest spectrum, soil conditions, and application methodology.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data on the efficacy of MITC and its alternatives against common soil-borne pests. It is important to note that efficacy can be influenced by soil type, temperature, moisture, and application rate.

Table 1: Efficacy Against Soil-Borne Fungal Pathogens

FumigantPathogenEfficacy (% mortality or reduction)Application Rate/ConditionsCitation
Metam Sodium (releases MITC)Fusarium oxysporumPlant mortality was highest in non-treated and metam-sodium (B1676331) treatments compared to methyl-bromide + chloropicrin and solarization treatments.Not specified[2]
Metam Sodium (releases MITC)Rhizoctonia solaniLower mortalities observed at 20 and 30 cm away from the emitter due to lower MITC concentration.147 and 295 L/ha, drip applied[7]
Dazomet (releases MITC)Fusarium oxysporum f. sp. rosaeEffective for the first four months after soil fumigation.Not specified[8]
Dazomet (releases MITC)Verticillium dahliaeSignificantly reduced disease incidence (e.g., from 90.3% to 39.7% in one trial).300 kg/ha [9]
ChloropicrinFungal PathogensEffectively reduces fungal pathogens in many vegetable crops.Not specified[4]
Chloropicrin + 1,3-DichloropropeneFusarium oxysporumPlant mortality was lowest in this combination, similar to methyl-bromide + chloropicrin and solarization.295 liters a.i./ha[2]
Chloropicrin + 1,3-DichloropropenePythium ultimum, Verticillium dahliaeMore effective against these pathogens than Fusarium spp.605 kg/ha (full rate)[10]

Table 2: Efficacy Against Plant-Parasitic Nematodes

FumigantNematodeEfficacy (% reduction or control)Application Rate/ConditionsCitation
Metam Sodium (releases MITC)Meloidogyne incognitaFumigant combinations with 1,3-D and chloropicrin were as effective as methyl bromide. Chisel-applied was more effective than drip-applied.Not specified[11]
Dazomet (releases MITC)Meloidogyne incognitaHigh efficacy (GI = 1.0–1.4, Rf = 0.07–0.01).50 g/m²[12]
1,3-DichloropropeneMeloidogyne spp.Rates of 84, 112, and 168 liters/ha provided the best control in sandy soil.56, 84, 112, 168 liters/ha[13]
Metam Sodium (releases MITC)Pratylenchus penetransDecreased soil population densities at planting, midseason, and harvest.Not specified[14][15]
1,3-Dichloropropene + AldicarbPratylenchus penetransDecreased soil population densities at planting, midseason, and harvest.Not specified[14][15]

Table 3: Efficacy Against Weed Seeds

FumigantWeed SpeciesEfficacy (% viability reduction or control)Application Rate/ConditionsCitation
Metam Sodium (releases MITC)Cyperus esculentus (Yellow Nutsedge)Fumigant combinations with 1,3-D and chloropicrin were as effective as methyl bromide.Not specified[11]
1,3-Dichloropropene + ChloropicrinUrtica urens, Polygonum arenastrum, Portulaca oleraceaSignificantly reduced weed seed viability.Not specified[16]
ChloropicrinGeneral WeedsLimited effectiveness against weed seeds and rhizomes.Not specified[4]

Mechanisms of Action

The biocidal activity of these fumigants stems from their chemical reactivity with essential biomolecules in target organisms.

  • Methyl Isothiocyanate (MITC): The primary mode of action for MITC, the active compound released by metam sodium and dazomet, is the non-specific inhibition of enzymes.[1][2][3] It reacts with sulfhydryl groups of amino acids in proteins, leading to enzyme inactivation and disruption of cellular respiration and other vital metabolic processes. In nematodes, MITC also inhibits acetylcholinesterase, causing paralysis and death.

  • Chloropicrin: The precise mechanism of action for chloropicrin is not fully elucidated.[17] However, it is known to react with biological thiols, such as glutathione, which likely contributes to its fungicidal properties.[3] It also affects soil microbial communities, which can influence nutrient cycling.[12][16]

  • 1,3-Dichloropropene: This fumigant acts as a non-specific biocide.[6] It penetrates nematodes through the mouth and cuticle, disrupting metabolic processes.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a general workflow for evaluating the efficacy of soil fumigants.

cluster_0 Precursors cluster_1 Active Compound cluster_2 Target Organisms Metam_Sodium Metam Sodium MITC Methyl Isothiocyanate (MITC) Metam_Sodium->MITC Decomposition in moist soil Dazomet Dazomet Dazomet->MITC Decomposition in moist soil Pathogens Soil-borne Pathogens MITC->Pathogens Enzyme Inhibition Nematodes Nematodes MITC->Nematodes Enzyme & Acetylcholinesterase Inhibition Weeds Weed Seeds MITC->Weeds Biocidal Activity

Decomposition of MITC precursors and their targets.

start Start: Experimental Design site_prep Site Preparation (Cultivation, Moisture Adjustment) start->site_prep fum_app Fumigant Application (Shank Injection or Drip) site_prep->fum_app sealing Soil Sealing (Tarping or Water Seal) fum_app->sealing exposure Exposure Period sealing->exposure aeration Aeration exposure->aeration sampling Post-Fumigation Sampling (Soil, Pest Bioassays) aeration->sampling data_analysis Data Analysis (Efficacy Calculation) sampling->data_analysis end End: Report Generation data_analysis->end

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Thiocyanate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the quantification of methyl thiocyanate (B1210189) against alternative analytical techniques. Detailed experimental protocols, performance data, and workflow diagrams are presented to assist in method selection and validation for research and drug development applications.

Introduction

Methyl thiocyanate (CH₃SCN) is an organic compound of interest in various fields, including agriculture and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for safety, efficacy, and regulatory compliance. This guide focuses on the validation of a GC-MS method for this purpose and compares its performance with other analytical approaches. While detailed validated methods for this compound are not extensively published, this guide proposes a robust GC-MS method based on established principles and validated methods for the closely related isomer, methyl isothiocyanate (MITC).

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.

Proposed GC-MS Experimental Protocol

This protocol is a proposed method for the quantification of this compound and should be validated in-house.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction: For liquid samples (e.g., water, plasma), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For solid samples, a solvent extraction followed by cleanup may be necessary. An internal standard (e.g., ethyl thiocyanate) should be added before extraction.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-624 (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Final hold: 5 minutes at 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z 73, 45, 28) and the internal standard should be monitored.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and a correlation coefficient (r²) of ≥ 0.995 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies at three different concentration levels, with acceptance criteria typically between 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels. An RSD of ≤ 15% is generally acceptable.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE/SPME) Spike->Extraction Concentration Concentration/Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Alternative Analytical Methods

While GC-MS is a robust method, other techniques can be employed for the quantification of thiocyanate, which may be relevant depending on the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For thiocyanate analysis, it often requires derivatization to enhance detection.

Experimental Protocol (HPLC with Fluorimetric Detection): [1]

  • Derivatization: Thiocyanate anion is derivatized with a fluorogenic reagent, such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one, to form a fluorescent product.[1]

  • HPLC System:

    • Column: A reversed-phase C18 column is typically used.[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

    • Detector: A fluorescence detector is used to monitor the derivatized analyte.[1]

  • Performance: This method can offer high sensitivity with detection limits in the femtomole range.[1]

Spectrophotometry

Spectrophotometric methods are often simpler and more accessible than chromatographic techniques. They are based on the formation of a colored complex that can be measured using a spectrophotometer.

Experimental Protocol (Kinetic Spectrophotometry): [2]

  • Principle: This method is based on the inhibitory effect of thiocyanate on the oxidation of a colored reagent, such as Methyl Red, by an oxidizing agent like bromate (B103136).[2] The change in absorbance is monitored over time.

  • Instrumentation: A standard UV-Vis spectrophotometer is required.

  • Performance: This technique can achieve detection limits in the sub-microgram per milliliter range.[2]

Performance Comparison

The following table summarizes the typical performance characteristics of the described methods. The data for the proposed GC-MS method is based on validated methods for the similar compound, methyl isothiocyanate, and serves as an estimate.

ParameterProposed GC-MSHPLC with Fluorimetric Detection[1]Kinetic Spectrophotometry[2]
Specificity High (Mass spectral data provides definitive identification)High (Relies on chromatographic separation and specific derivatization)Moderate (Prone to interferences from other compounds affecting the reaction)
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.99
Accuracy (% Recovery) 80 - 120%Typically within ±15%Typically within ±15%
Precision (% RSD) ≤ 15%≤ 15%≤ 10%
Limit of Detection (LOD) Low ng/mL to pg/mL range (estimated)~3.3 fmol[1]0.025 µg/mL[2]
Limit of Quantification (LOQ) Low ng/mL range (estimated)0.05 nmol in 0.1 mL[1]0.05 µg/mL[2]

Logical Relationships of Validation Parameters

The validation of an analytical method is a systematic process where each parameter is interconnected to ensure the overall reliability of the method.

Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_robustness Reliability Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the definitive structural confirmation of methyl thiocyanate (B1210189) (CH₃SCN). By contrasting its spectral characteristics with its common isomer, methyl isothiocyanate (CH₃NCS), this document offers a robust framework for unambiguous identification. All experimental data is presented in clear, comparative tables, and detailed protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The structural elucidation of methyl thiocyanate is definitively achieved by a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data for this compound and its isomer, methyl isothiocyanate, highlighting the distinct spectral features that enable their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (CH₃SCN)Methyl Isothiocyanate (CH₃NCS)Key Differentiating Feature
C≡N Stretch~2150 cm⁻¹ (strong, sharp)-The sharp, strong absorption is highly characteristic of the thiocyanate group.
-N=C=S Stretch-~2100 cm⁻¹ (strong, broad)The isothiocyanate isomer exhibits a very broad and intense absorption band.[1]
C-H Stretch (CH₃)~2950-3000 cm⁻¹~2930-3000 cm⁻¹Similar for both isomers.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton EnvironmentThis compound (CH₃SCN)Methyl Isothiocyanate (CH₃NCS)Key Differentiating Feature
-CH₃~2.6 ppm (singlet)[2]~3.5 ppm (singlet)The methyl protons in this compound are more shielded (appear at a lower chemical shift) compared to those in methyl isothiocyanate.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon EnvironmentThis compound (CH₃SCN)Methyl Isothiocyanate (CH₃NCS)Key Differentiating Feature
-CH₃~15 ppm~31 ppm[3]The methyl carbon in this compound is significantly more shielded.
-SCN / -NCS~113 ppm[4]~130 ppm (often broad)[3][5]The carbon of the thiocyanate group is more shielded and typically gives a sharper signal than the isothiocyanate carbon.[5]

Table 4: Mass Spectrometry (Electron Ionization) Data

IonThis compound (CH₃SCN)Methyl Isothiocyanate (CH₃NCS)Key Differentiating Feature
Molecular Ion [M]⁺m/z 73 (high abundance)m/z 73 (high abundance)[3]The molecular ion is the same for both isomers.
[M-1]⁺m/z 72 (moderate abundance)m/z 72 (moderate abundance)[3]Similar for both isomers.
[CH₂S]⁺m/z 46 (abundant)-A key fragment for this compound.
[CHS]⁺m/z 45 (abundant)m/z 45 (present)[3]A significant fragment for this compound.
[CH₃NCS]⁺-m/z 72 ([M-H]⁺)Fragmentation pattern differs significantly.
[NCS]⁺-m/z 58Characteristic fragment for isothiocyanates.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the thiocyanate functional group.

Methodology:

  • Sample Preparation: For liquid samples like this compound, the neat liquid is used. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are carefully pressed together to form a thin liquid film.

  • Instrument Setup:

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample compartment.

    • The sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of a sharp, strong absorption band around 2150 cm⁻¹, which is characteristic of the C≡N stretch in a thiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Analysis:

    • The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference.

    • For ¹H NMR, the integration of the signals (proportional to the number of protons) and the multiplicity (singlet, doublet, etc.) are determined.

    • For ¹³C NMR, the chemical shifts of the distinct carbon signals are identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For direct injection, a small amount of the sample is introduced into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. The fragmentation pattern is analyzed to provide structural information.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for the structural confirmation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound Sample ir IR Spectroscopy sample->ir Analyze nmr NMR Spectroscopy sample->nmr Analyze ms Mass Spectrometry sample->ms Analyze ir_data IR Spectrum (Functional Groups) ir->ir_data Generate nmr_data NMR Spectra (Connectivity & Environment) nmr->nmr_data Generate ms_data Mass Spectrum (Molecular Weight & Fragments) ms->ms_data Generate confirmation Structural Confirmation ir_data->confirmation Correlate nmr_data->confirmation Correlate ms_data->confirmation Correlate

Caption: Experimental workflow for spectroscopic analysis.

logical_confirmation start Unknown Sample ms_exp Mass Spectrometry m/z = 73 start->ms_exp isomers Possible Isomers: - this compound - Methyl Isothiocyanate ms_exp->isomers Molecular Ion ir_exp IR Spectroscopy isomers->ir_exp sharp_peak Sharp Peak at ~2150 cm⁻¹? ir_exp->sharp_peak nmr_exp ¹H NMR ~2.6 ppm singlet? sharp_peak->nmr_exp Yes isothiocyanate Alternative Structure: Methyl Isothiocyanate sharp_peak->isothiocyanate No (Broad Peak) thiocyanate Structure Confirmed: This compound nmr_exp->thiocyanate Yes nmr_exp->isothiocyanate No (~3.5 ppm)

References

Methyl Thiocyanate as a Precursor to a Safer Cyanating Agent Strategy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of a nitrile (-CN) group is a crucial transformation, yielding versatile intermediates for pharmaceuticals, agrochemicals, and materials science. While traditional cyanating agents like potassium cyanide (KCN) and trimethylsilyl (B98337) cyanide (TMSCN) are effective, their high toxicity and handling risks present significant challenges. This guide explores the use of thiocyanates, not as direct cyanating agents, but as precursors to a safer in situ cyanide generation strategy, and compares this approach with traditional methods. Although methyl thiocyanate (B1210189) itself is not commonly employed for direct cyanation to form nitriles, the broader class of thiocyanate salts, particularly potassium thiocyanate (KSCN), offers a compelling alternative by serving as a low-toxicity cyanide source.

Executive Summary

This guide provides a comparative analysis of using potassium thiocyanate as a cyanide source for the synthesis of nitriles versus traditional cyanating agents such as potassium cyanide and trimethylsilyl cyanide. The comparison focuses on performance, safety, and handling, supported by experimental data and detailed protocols. The use of KSCN in oxidative cyanation reactions demonstrates a viable and safer alternative for specific applications, particularly in the synthesis of α-aminonitriles from tertiary amines. While yields may be comparable to traditional methods, the primary advantage of the thiocyanate-based strategy lies in its significantly improved safety profile.

Performance Comparison: Thiocyanates vs. Traditional Cyanating Agents

The performance of cyanating agents is typically evaluated based on reaction yield, substrate scope, and reaction conditions. Below is a comparative summary of potassium thiocyanate (as a cyanide source) against potassium cyanide and trimethylsilyl cyanide.

Table 1: Performance Comparison of Cyanating Agents

FeaturePotassium Thiocyanate (KSCN) as CN⁻ SourcePotassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)
Reaction Type Oxidative CyanationNucleophilic Substitution, Metal-catalyzed cross-couplingNucleophilic Addition, Lewis acid-catalyzed reactions
Typical Substrates Tertiary AminesAlkyl Halides, Aryl Halides, CarbonylsCarbonyls, Imines, Epoxides, Alkyl & Aryl Halides
Reaction Conditions Mild (e.g., visible light, room temp.)Often requires elevated temperatures, inert atmosphereOften requires anhydrous conditions, Lewis acid catalysis
Catalyst Often photocatalyst or metal-freeOften requires a phase-transfer or metal catalyst (e.g., Pd, Ni)Often requires a Lewis acid (e.g., ZnI₂, InBr₃) or base catalyst
Yields Moderate to high (e.g., up to 92% for α-aminonitriles)[1][2]Generally highGenerally high

Safety and Handling: A Critical Advantage for Thiocyanates

The most significant advantage of using potassium thiocyanate as a cyanide source is its dramatically lower toxicity compared to traditional cyanating agents.

Table 2: Safety and Handling Comparison

FeaturePotassium Thiocyanate (KSCN)Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)
Physical Form White crystalline solidWhite crystalline solidVolatile, flammable liquid[3][4]
Toxicity (Oral LD50, rat) 854 mg/kg[5][6][7][8][9]5 - 10 mg/kg[10][11]Fatal if swallowed, in contact with skin, or if inhaled (classified as highly toxic)[12]
Handling Precautions Handle with care, avoid contact with acids[5][6]Extremely toxic, handle in a fume hood with extreme caution, avoid contact with acids and water[1][13][14][15][16]Highly toxic and flammable, handle under inert atmosphere, moisture sensitive (releases HCN)[3][17][18][19]
HCN Gas Release Can release HCN upon contact with strong acids[5][6]Readily releases HCN upon contact with acids or water[14][15]Rapidly hydrolyzes in the presence of moisture to release HCN[4]

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols.

Protocol 1: Oxidative Cyanation of N-Phenyltetrahydroisoquinoline using Potassium Thiocyanate (KSCN)[1][2][21][22]

This protocol demonstrates the use of KSCN as a safe and effective cyanide source for the synthesis of an α-aminonitrile under visible light irradiation.

Reaction Scheme:

N-phenyltetrahydroisoquinoline + KSCN --(Visible Light, CH₃CN, Air)--> 2-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

Procedure:

  • To a reaction tube, add N-phenyltetrahydroisoquinoline (0.2 mmol) and potassium thiocyanate (0.1 mmol).

  • Add acetonitrile (B52724) (CH₃CN, 1.5 mL) as the solvent.

  • Seal the tube and place it under illumination with a 30 W compact fluorescent lamp (CFL) at room temperature.

  • Stir the reaction mixture for 24 hours under an air atmosphere.

  • After completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Results:

This method has been shown to produce the corresponding α-aminonitriles in yields up to 92% for various N-aryltetrahydroisoquinolines.[1]

Protocol 2: Cyanation of an Alkyl Halide using Potassium Cyanide (KCN) (General Procedure)

This protocol outlines a general procedure for the nucleophilic substitution of an alkyl halide with KCN.

Reaction Scheme:

R-X + KCN --(Solvent, Heat)--> R-CN + KX

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide (1.0 equiv) in a suitable solvent (e.g., DMSO, ethanol/water).

  • Add potassium cyanide (1.1 - 1.5 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess KCN with an appropriate reagent (e.g., bleach solution) under a fume hood.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Note: This is a general procedure and conditions will vary depending on the substrate.

Protocol 3: Cyanation of an Aldehyde using Trimethylsilyl Cyanide (TMSCN) (General Procedure)

This protocol describes the addition of TMSCN to an aldehyde to form a cyanohydrin, a common application of this reagent.[4]

Reaction Scheme:

R-CHO + TMSCN --(Catalyst)--> R-CH(OTMS)CN

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a catalytic amount of a Lewis acid (e.g., ZnI₂) or a base.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add trimethylsilyl cyanide (1.1 - 1.5 equiv) via syringe.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding an aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

  • The resulting silyl-protected cyanohydrin can be deprotected under acidic or basic conditions if the free cyanohydrin is desired.

Mechanism of Cyanide Generation from Thiocyanate

The use of potassium thiocyanate as a cyanide source typically involves an oxidative process. Under visible light irradiation in the presence of air (oxygen), the tertiary amine substrate can be oxidized to a cationic radical. This radical can then react with superoxide (B77818) radical anion (O₂˙⁻), which is also generated in the process. Subsequent steps lead to the formation of an iminium ion intermediate. The thiocyanate ion is then believed to be oxidized, ultimately releasing a cyanide anion which then attacks the iminium ion to form the final α-aminonitrile product.[1][2]

Visualization of Cyanation Strategies

The following diagrams illustrate the conceptual difference between direct cyanation with traditional agents and the in-situ generation of cyanide from a thiocyanate source.

G cluster_0 Traditional Cyanation cluster_1 Thiocyanate Strategy A Substrate (e.g., R-X, R-CHO) C Nitrile Product (R-CN) A->C Direct Reaction B Toxic Cyanating Agent (KCN, TMSCN) B->C D Substrate (e.g., Tertiary Amine) H Activated Substrate (Iminium Ion) D->H Oxidation E KSCN (Low-Toxicity Source) G In situ CN⁻ Generation E->G Oxidation F Oxidative Conditions (e.g., Visible Light, Air) F->D F->E I α-Aminonitrile Product G->I H->I

Caption: Comparison of direct cyanation versus the thiocyanate strategy.

Conclusion

While methyl thiocyanate itself is not a mainstream cyanating agent for nitrile synthesis, the use of potassium thiocyanate as a precursor for the in situ generation of cyanide presents a significant advancement in chemical safety. For specific applications, such as the oxidative cyanation of tertiary amines, this method provides good to excellent yields under mild, environmentally friendly conditions. The primary benefit of this approach is the avoidance of highly toxic and difficult-to-handle reagents like KCN and TMSCN. For researchers and drug development professionals, the thiocyanate strategy offers a valuable tool for incorporating cyanide functionality with a greatly enhanced safety profile, making it a noteworthy alternative in the synthetic chemist's toolbox. The choice of cyanating agent will ultimately depend on the specific substrate, desired transformation, and the laboratory's safety infrastructure. However, for applicable reactions, the move towards safer cyanide sources like potassium thiocyanate is a commendable step forward in green and sustainable chemistry.

References

A Comparative Guide to Organic Thiocyanates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic thiocyanates (R-SCN) are versatile and highly valuable building blocks in organic synthesis. Their unique reactivity allows for the efficient introduction of sulfur- and nitrogen-containing moieties, which are prevalent in a vast array of biologically active molecules and pharmaceutical agents. This guide provides a comparative overview of modern synthetic methodologies for preparing and utilizing organic thiocyanates, with a focus on electrophilic thiocyanation and cycloaddition reactions. Experimental data is summarized for objective comparison, and detailed protocols for key experiments are provided to support practical application in the laboratory.

Performance Comparison of Thiocyanation Methods

The introduction of the thiocyanate (B1210189) group onto organic scaffolds can be achieved through various methods, each with its own set of advantages and limitations. Modern approaches such as mechanochemistry and photocatalysis offer green and efficient alternatives to traditional solvent-based methods. Below is a comparative analysis of different thiocyanation methods for the synthesis of thiocyanated indoles and anilines, which are common scaffolds in medicinal chemistry.

Table 1: Comparative Performance of Electrophilic Thiocyanation Methods for Indoles
EntrySubstrateMethodReagentsSolventTimeTemp. (°C)Yield (%)Reference
1IndoleMechanochemicalNCS, NaSCN, SiO₂Solvent-free15 minRT92[1]
2N-MethylindoleMechanochemicalNCS, NaSCN, SiO₂Solvent-free15 minRT95[2]
35-BromoindoleMechanochemicalNCS, NaSCN, SiO₂Solvent-free15 minRT94[2]
4IndoleSolution-phaseNCS, NH₄SCNMethanol15-30 minRT90[3]
5IndolePhotocatalyticNH₄SCN, Rose BengalAcetonitrile2 hRT85[4]
Table 2: Comparative Performance of Electrophilic Thiocyanation Methods for Anilines
EntrySubstrateMethodReagentsSolventTimeTemp. (°C)Yield (%)Reference
1Aniline (B41778)Mechanochemical(NH₄)₂S₂O₈, NH₄SCN, SiO₂Solvent-free1 hRT67[5]
22-NitroanilineMechanochemical(NH₄)₂S₂O₈, NH₄SCN, SiO₂Solvent-free1 hRT94[5]
3AnilineSolution-phaseNBS, KSCNEthanol (B145695)20 min2795[6]
44-MethoxyanilineSolution-phaseNBS, KSCNEthanol20 min2796[6]
5AnilineElectrochemicalNH₄SCNTwo-phase (H₂O/CH₂Cl₂)-RT80[7]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. Below are protocols for a mechanochemical and a solution-phase electrophilic thiocyanation reaction.

Protocol 1: Mechanochemical C-3 Thiocyanation of Indole

This protocol describes a solvent-free and highly efficient method for the regioselective thiocyanation of indoles using a mixer-mill.[1]

Materials:

  • Indole (1.0 mmol, 117 mg)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)

  • Sodium Thiocyanate (NaSCN) (1.2 mmol, 97 mg)

  • Silica (B1680970) gel (SiO₂) (200 mg)

  • 5 mL stainless steel milling jar with a 10 mm stainless steel ball

Procedure:

  • To the 5 mL stainless steel milling jar, add the indole, N-chlorosuccinimide, sodium thiocyanate, and silica gel.

  • Close the jar and place it in the mixer-mill.

  • Mill the mixture at a frequency of 30 Hz for 15 minutes.

  • After milling, the solid reaction slurry can be directly loaded onto a silica gel column for purification.

  • Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the 3-thiocyanatoindole.

Protocol 2: Solution-Phase Electrophilic Thiocyanation of Aniline

This protocol details an eco-friendly and rapid method for the selective para-thiocyanation of anilines.[6]

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Potassium Thiocyanate (KSCN) (2.1 mmol, 204 mg)

  • Ethanol (EtOH) (10 mL)

  • Standard laboratory glassware

Procedure:

  • To a solution of N-bromosuccinimide in 10 mL of ethanol in a round-bottom flask, add potassium thiocyanate.

  • Stir the mixture at room temperature (27 °C) for 5 minutes.

  • Add the aniline to the reaction mixture.

  • Continue stirring at room temperature for 20 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain 4-thiocyanatoaniline.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate a general experimental workflow and a cycloaddition reaction mechanism involving organic thiocyanates.

G cluster_workflow General Experimental Workflow for Electrophilic Thiocyanation reagents Combine Substrate and Thiocyanate Salt in Solvent addition Add Electrophilic Activator (e.g., NCS, NBS) reagents->addition reaction Stir at Specified Temperature and Time addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Thiocyanated Product purification->product

General workflow for electrophilic thiocyanation.

Organic thiocyanates can also participate in cycloaddition reactions, serving as precursors to complex heterocyclic structures. The following diagram illustrates a [3+2] cycloaddition of a thiocyanate analogue.

G cluster_cycloaddition [3+2] Cycloaddition of Thiocyanate Analogues start Zr-I Complex + NaSCE (E = P, As) intermediate [Zr]-S-C≡E intermediate start->intermediate Salt Metathesis cycloaddition [3+2] Cycloaddition intermediate->cycloaddition Dimerization product Five-membered Thiadiphosphole/Thia-diarsole Ligand Complex cycloaddition->product

References

Validating Thiocyanate as a Biomarker for Cyanide Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thiocyanate (B1210189) as a biomarker for cyanide exposure against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the evaluation and potential implementation of these biomarkers in research and clinical settings.

Introduction to Cyanide Biomarkers

Cyanide is a rapidly acting and highly toxic substance. Its detection in biological samples is critical for diagnosing exposure and guiding therapeutic interventions. Direct measurement of cyanide is challenging due to its short half-life in the body.[1] Consequently, the focus has shifted to its more stable metabolites as biomarkers of exposure. The most well-known metabolite is thiocyanate (SCN⁻), formed via the major detoxification pathway catalyzed by the enzyme rhodanese.[2][3] However, the utility of thiocyanate as a definitive biomarker is complicated by endogenous production and dietary sources.[4][5] This guide evaluates thiocyanate in comparison to other proposed biomarkers, primarily 2-amino-2-thiazoline-4-carboxylic acid (ATCA), to provide a comprehensive overview for researchers.

Comparative Analysis of Cyanide Biomarkers

The selection of an appropriate biomarker for cyanide exposure depends on several factors, including the time since exposure, the level of exposure (acute vs. chronic), and the biological matrix available for analysis. This section compares the performance of thiocyanate with cyanide itself and ATCA.

Table 1: Quantitative Comparison of Cyanide Biomarkers

BiomarkerHalf-LifeEndogenous Levels (Non-smokers)Response to Cyanide ExposureKey AdvantagesKey Disadvantages
Cyanide (CN⁻) Minutes to a few hours[1][6]Low (e.g., Plasma: ~3.87 µM in swine, ~9.95 µM in rats)[7]Rapid and significant increase immediately after exposure.Direct evidence of exposure.Very short half-life makes detection difficult after a short period.[1]
Thiocyanate (SCN⁻) Long (Humans: 3-9 days)[1][4]High and variable (e.g., Plasma: 5-50 µM; Saliva: 500-3000 µM)[4]Slower, sustained increase following exposure.[8]Long half-life allows for a wider detection window.High background levels from diet (e.g., cruciferous vegetables) can confound results.[4][5][9][10][11]
2-amino-2-thiazoline-4-carboxylic acid (ATCA) Shorter than thiocyanate (e.g., Rabbits: ~41 min; Swine: ~14 min)[8]LowRapid increase, closely following cyanide levels.[8]More specific to cyanide exposure than thiocyanate.[12]Shorter half-life than thiocyanate; less studied in humans.
Protein-Bound Thiocyanate (PB-SCN) Potentially long (similar to parent protein, e.g., albumin ~25 days)[13]Present (e.g., Plasma: ~0.66 µM)[14]Significant increase in chronic exposure (e.g., smokers).[14]Potentially very long half-life for assessing chronic exposure.More complex analytical methods required.

Signaling and Metabolic Pathways

Understanding the metabolic fate of cyanide is crucial for interpreting biomarker data. The primary pathways of cyanide detoxification are illustrated below.

Cyanide Metabolism

Cyanide_Metabolism Cyanide Cyanide (CN⁻) Rhodanese Rhodanese (Mitochondrial) Cyanide->Rhodanese Major Pathway (~80%) MST 3-Mercaptopyruvate Sulfurtransferase (MST) (Cytosolic & Mitochondrial) Cyanide->MST ATCA 2-amino-2-thiazoline- 4-carboxylic acid (ATCA) Cyanide->ATCA Minor Pathway Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->Rhodanese Thiocyanate Thiocyanate (SCN⁻) Rhodanese->Thiocyanate Urine_SCN Urinary Excretion Thiocyanate->Urine_SCN Mercaptopyruvate 3-Mercaptopyruvate Mercaptopyruvate->MST MST->Thiocyanate Cysteine Cysteine Cysteine->ATCA Urine_ATCA Urinary Excretion ATCA->Urine_ATCA

Mechanism of Cyanide Toxicity

Cyanide exerts its toxic effects by inhibiting cellular respiration. It binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, effectively halting aerobic metabolism.

Cyanide_Toxicity Cyanide Cyanide (CN⁻) Complex_IV Complex_IV Cyanide->Complex_IV Inhibits

Experimental Protocols

This section outlines the methodologies for the analysis of thiocyanate in biological samples.

Spectrophotometric Determination of Thiocyanate

This colorimetric method is based on the reaction of thiocyanate with an iron (III) nitrate (B79036) solution to form a red-colored complex, which is then quantified using a spectrophotometer.

Materials:

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 0.25 M in 0.5 M nitric acid

  • Potassium thiocyanate (KSCN) standard solutions

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • To 1.0 mL of serum or plasma, add 0.5 mL of 20% TCA to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

  • Colorimetric Reaction:

    • In a clean tube, mix 0.5 mL of the supernatant with 0.5 mL of the iron (III) nitrate reagent.

    • Allow the color to develop for 5 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 460 nm against a blank (0.5 mL of water mixed with 0.5 mL of iron (III) nitrate reagent).

  • Quantification:

    • Prepare a standard curve using known concentrations of KSCN standards treated in the same manner as the samples.

    • Determine the thiocyanate concentration in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC) for Thiocyanate Analysis

HPLC offers a more specific and sensitive method for thiocyanate quantification.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column

  • Mobile phase (e.g., 350 mM sodium sulfate)

  • Potassium thiocyanate (KSCN) standard solutions

  • Sample ultrafiltration devices

Procedure:

  • Sample Preparation:

    • Dilute plasma or serum samples with deionized water.

    • Centrifuge the diluted samples through an ultrafiltration device to remove proteins.

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., Develosil 5 µm C30-UG)

    • Mobile Phase: Isocratic elution with 350 mM sodium sulfate

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210-220 nm

    • Injection Volume: 5-20 µL

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the thiocyanate peak based on the retention time of the KSCN standard.

    • Quantify the peak area and determine the concentration using a standard curve.[5]

Biomarker Validation Workflow

The validation of a biomarker is a multi-step process to ensure its clinical utility.

Biomarker_Validation Discovery Discovery Phase (e.g., -omics studies) Candidate_Selection Candidate Biomarker Selection Discovery->Candidate_Selection Analytical_Validation Analytical Method Validation (Sensitivity, Specificity, Reproducibility) Candidate_Selection->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with exposure/disease in relevant populations) Analytical_Validation->Clinical_Validation Clinical_Utility Assessment of Clinical Utility Clinical_Validation->Clinical_Utility

Conclusion

Thiocyanate remains a widely used biomarker for cyanide exposure due to its long half-life, which provides a broad window for detection. However, its utility is significantly hampered by high and variable endogenous concentrations stemming from dietary sources. This can make it difficult to distinguish low-level cyanide exposure from background levels.

For chronic low-level exposure, such as in smokers, thiocyanate levels are significantly elevated, but other biomarkers like ATCA and protein-bound thiocyanate may offer greater specificity and a stronger correlation with exposure.[12][13] Plasma ATCA, in particular, shows promise as a more reliable indicator of recent cyanide exposure due to its low background levels, although its shorter half-life needs to be considered.[8][12]

Ultimately, the choice of biomarker will depend on the specific research or clinical question. For assessing recent, acute exposure, a combination of direct cyanide measurement (if possible) and ATCA analysis may be most informative. For evaluating chronic or past exposure, thiocyanate and protein-bound thiocyanate are more suitable. Further research is needed to fully validate ATCA and other novel biomarkers in diverse human populations to establish definitive concentration thresholds for cyanide exposure.

References

A Researcher's Guide to Assessing Methyl Thiocyanate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to ensuring data integrity. Cross-reactivity, the phenomenon where an antibody binds to structurally similar but unintended analytes, can lead to inaccurate quantification and false-positive results.[1][2] This guide provides a framework for conducting and evaluating cross-reactivity studies of methyl thiocyanate (B1210189), a small reactive molecule, in a competitive immunoassay format. While direct published studies on methyl thiocyanate cross-reactivity in immunoassays are scarce, this guide synthesizes established principles and methodologies from related isothiocyanate compounds to provide a robust experimental approach.[3][4]

Principles of Cross-Reactivity in Immunoassays

Immunoassays derive their specificity from the precise binding of an antibody to its target antigen.[1] However, antibodies can also recognize and bind to other molecules that share similar structural features or epitopes with the target analyte.[1][3] The extent of this cross-reactivity is a critical performance characteristic of any immunoassay.

This compound (CH₃SCN) is a small molecule and, like other isothiocyanates, can act as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[3] Antibodies are then generated against the hapten-carrier conjugate. The potential for cross-reactivity arises when these antibodies recognize not only the target hapten but also other structurally related compounds.[3]

Experimental Design for Cross-Reactivity Assessment

A common and effective method for assessing cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol is a standard approach that can be adapted for this compound.

Experimental Protocol: Competitive ELISA

1. Preparation of Hapten-Carrier Conjugates:

  • Immunogen Preparation: Conjugate this compound to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to generate an immunogenic response for antibody production.[3]

  • Coating Antigen Preparation: Conjugate this compound to a different carrier protein, such as Ovalbumin (OVA), to be used for coating the microplate wells. This avoids the detection of antibodies raised against the primary carrier protein.[3]

2. Antibody Production:

  • Immunize host animals (e.g., rabbits, mice) with the this compound-KLH conjugate to generate polyclonal or monoclonal antibodies.

  • Purify the resulting antibodies using protein A or protein G affinity chromatography.[3]

3. Competitive ELISA Procedure:

  • Coating: Coat a 96-well microplate with the this compound-OVA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: In a separate plate, pre-incubate the anti-methyl thiocyanate antibody with varying concentrations of this compound (the standard) or potential cross-reactants.

  • Transfer: Transfer the antibody-analyte mixtures to the coated and blocked microplate.

  • Incubation: Incubate to allow the free antibody (not bound to the standard or cross-reactant) to bind to the coated antigen.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: After another wash, add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the concentration of this compound or cross-reactant in the sample.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

  • Calculate the percent cross-reactivity for each potential cross-reactant using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Data Presentation: Cross-Reactivity of Anti-Methyl Thiocyanate Antibody

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody against this compound with structurally related compounds.

CompoundStructureIC50 (µg/mL)% Cross-Reactivity
This compound CH₃SCN 1.5 100%
Methyl IsothiocyanateCH₃NCS3.050%
Ethyl ThiocyanateCH₃CH₂SCN10.015%
Sodium ThiocyanateNaSCN> 1000< 0.15%
Allyl IsothiocyanateCH₂=CHCH₂NCS75.02%
Phenyl IsothiocyanateC₆H₅NCS150.01%

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for determining cross-reactivity.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis p1 Coat Plate with This compound-OVA p2 Block Non-specific Sites p1->p2 a1 Pre-incubate Antibody with Standard or Cross-Reactant p3 Prepare Standard Curve (this compound) p3->a1 p4 Prepare Potential Cross-Reactants p4->a1 a2 Add Mixture to Coated Plate a1->a2 a3 Incubate & Wash a2->a3 a4 Add Enzyme-Conjugated Secondary Antibody a3->a4 a5 Incubate & Wash a4->a5 a6 Add Substrate & Incubate a5->a6 a7 Stop Reaction & Measure Absorbance a6->a7 d1 Calculate IC50 Values a7->d1 d2 Calculate % Cross-Reactivity d1->d2

Workflow for determining immunoassay cross-reactivity.

Hapten-Carrier Induced Immune Response Pathway

The generation of antibodies against a small molecule like this compound requires its conjugation to a larger carrier protein. This process is essential for recognition by the immune system.

G cluster_antigen Antigen Presentation cluster_activation T Cell and B Cell Activation cluster_production Antibody Production MTC This compound (Hapten) Conjugate Hapten-Carrier Conjugate MTC->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate APC Antigen Presenting Cell (e.g., Macrophage) Conjugate->APC Phagocytosis BCell B Cell Conjugate->BCell THelper Helper T Cell APC->THelper Presents Antigen THelper->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates Antibody Anti-Methyl Thiocyanate Antibodies PlasmaCell->Antibody Produces

Simplified pathway of hapten-induced antibody production.

References

performance comparison of different analytical columns for methyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of methyl thiocyanate (B1210189), the selection of an appropriate analytical column is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of the performance of different analytical columns for the separation and quantification of methyl thiocyanate, supported by available experimental data and established chromatographic principles.

This compound (CH₃SCN) is a volatile organosulfur compound of interest in various fields, including agriculture and pharmaceutical development. Its analysis is commonly performed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques and the specific column selection depends on the sample matrix, required sensitivity, and the presence of potential interfering substances.

Gas Chromatography (GC) Column Performance

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation in GC is primarily based on the compound's boiling point and its interaction with the stationary phase of the column.

A common approach for analyzing this compound and related compounds involves derivatization to enhance volatility and detectability, followed by GC analysis, often with mass spectrometry (MS) detection.[1][2] Headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique for extracting volatile analytes from complex matrices before GC analysis.[3]

Table 1: Comparison of GC Columns for this compound Analysis

Column TypeStationary PhasePolarityTypical DimensionsPerformance CharacteristicsSuitable Detector(s)
TG-5MS 5% Phenyl Polysilphenylene-siloxaneLow30 m x 0.25 mm ID, 0.25 µm filmGood for general-purpose analysis, separates based on boiling point with some polar interaction.[4]MS, FID
CPSIL 19CB 14% Cyanopropylphenyl-methylpolysiloxaneIntermediateNot specified in resultsUsed for the separation of thiocyanate and isothiocyanate derivatives.[1][2]FID, MS
DB-WAX Polyethylene glycol (PEG)HighNot specified in resultsSuitable for polar analytes, provides different selectivity compared to non-polar columns.[1][2]FID, MS
TG-1MS 100% Dimethyl polysiloxaneNon-polarNot specified in resultsPrimarily separates compounds based on their boiling points.[4]MS, FID
Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using GC-MS.

  • Sample Preparation (HS-SPME):

    • Place the sample (e.g., soil, water) in a headspace vial.

    • Add any necessary reagents for derivatization or pH adjustment.

    • Expose a SPME fiber to the headspace of the vial at a controlled temperature and time to adsorb the volatile analytes.

    • Retract the fiber and introduce it into the GC injector.

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, temperature set to 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • MS Detector:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Scan range: m/z 35-300.

High-Performance Liquid Chromatography (HPLC) Column Performance

HPLC is a versatile technique suitable for a wide range of analytes, including polar and non-volatile compounds. For this compound, which is relatively polar, reversed-phase HPLC is a common approach.

Table 2: Comparison of HPLC Columns for this compound Analysis

Column NameStationary Phase ChemistryParticle SizeDimensionsMobile Phase ExamplePerformance CharacteristicsSuitable Detector(s)
Newcrom R1 Reverse-phase with low silanol (B1196071) activity3 µm for UPLCNot specifiedAcetonitrile (B52724), water, and phosphoric acid (or formic acid for MS).[5]Suitable for the analysis of methylene (B1212753) bis(thiocyanate), a related compound.[5]UV, MS
Newcrom BH Mixed-mode with positive ion-pairing groups5 µm150 mm x 4.6 mmWater and acetonitrile with an ammonium (B1175870) acetate (B1210297) buffer.[6]Effective for the retention and analysis of thiocyanate.[6]UV
C18 Column Octadecyl-silica2.6 µm150 mm x 2.1 mmAcetonitrile and water with 0.2% formic acid.[7]Generally used for reversed-phase chromatography; retention of polar compounds can be enhanced with derivatization.[7]MS
Experimental Protocol: HPLC-UV Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Wavelength set to 210 nm.

Workflow and Logic

The selection of an analytical method and column for this compound analysis follows a logical progression from sample characteristics to the desired analytical outcome.

cluster_sample Sample Consideration cluster_method Method Selection cluster_gc_path GC Pathway cluster_hplc_path HPLC Pathway Sample Sample Matrix (e.g., Soil, Water, Pharmaceutical) Volatility Analyte Volatility Sample->Volatility GC Gas Chromatography (GC) Volatility->GC High Volatility HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC Low to Moderate Volatility GC_Column Column Selection (e.g., TG-5MS, DB-WAX) GC->GC_Column HPLC_Column Column Selection (e.g., C18, Newcrom R1) HPLC->HPLC_Column GC_Detection Detection (e.g., MS, FID) GC_Column->GC_Detection Data Data Analysis and Quantification GC_Detection->Data HPLC_Detection Detection (e.g., UV, MS) HPLC_Column->HPLC_Detection HPLC_Detection->Data

Analytical Method Selection Workflow

Concluding Remarks

The choice of an analytical column for this compound analysis is pivotal for achieving optimal separation and detection. For volatile samples, GC with a low to mid-polarity column such as a TG-5MS offers a robust solution. For less volatile samples or when derivatization is not desirable, HPLC with a reversed-phase column like a C18 or a specialized column such as the Newcrom series provides a reliable alternative.

The experimental protocols provided herein serve as a starting point and should be optimized based on the specific sample matrix and analytical instrumentation. By carefully considering the properties of this compound and the available analytical technologies, researchers can select the most appropriate column and method to achieve their analytical goals.

References

Stability Showdown: A Comparative Guide to Methyl Thiocyanate and Ethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of reagent molecules is paramount to ensuring experimental reproducibility and the safety of synthesized compounds. This guide provides a detailed comparison of the stability of methyl thiocyanate (B1210189) and ethyl thiocyanate, focusing on thermal, chemical, and metabolic degradation pathways. While direct comparative quantitative data is limited in publicly available literature, this document compiles known properties and provides detailed experimental protocols for a comprehensive stability assessment.

Executive Summary

Methyl thiocyanate and ethyl thiocyanate are both valuable reagents in organic synthesis. Their stability profiles, however, show subtle but important differences. Both compounds are susceptible to thermal decomposition at elevated temperatures and react vigorously with strong oxidizing agents. Qualitatively, ethyl thiocyanate is considered to be hydrolytically stable, while organic thiocyanates as a class can undergo metabolism to release cyanide. This guide outlines the methodologies to quantitatively assess these stability parameters.

Comparative Data Overview

The following table summarizes the known physical and chemical properties of methyl and ethyl thiocyanate, which can influence their stability and handling.

PropertyThis compoundEthyl ThiocyanateReference
Molecular Formula C₂H₃NSC₃H₅NS[1][2]
Molecular Weight 73.12 g/mol 87.15 g/mol [1][2]
Boiling Point 130-133 °C145 °C[1]
Melting Point -51 °C-85.5 °C[1][2]
Density 1.052 g/mL at 25 °C1.012 g/mL at 25 °C[1]
Flash Point 38.3 °C42 °C[3]
Water Solubility Slightly solubleInsoluble[2][4]

A qualitative comparison of the stability of the two compounds is presented below.

Stability AspectThis compoundEthyl Thiocyanate
Thermal Stability Decomposes upon heating to emit toxic fumes of nitrogen and sulfur oxides.Decomposes upon heating to emit toxic fumes of nitrogen and sulfur oxides.
Hydrolytic Stability Expected to be susceptible to hydrolysis, a common reaction for organic thiocyanates.[5]Generally considered not to be susceptible to hydrolysis due to the lack of hydrolyzable functional groups.[2]
Reactivity with Acids Can produce highly toxic hydrogen cyanide gas on contact with mineral acids.Reacts with strong acids.
Reactivity with Oxidizing Agents Incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorates); reactions can be violent.Incompatible with strong oxidizing agents; reactions can be violent.
Metabolic Stability Known to be metabolized by liver enzymes, specifically glutathione (B108866) S-transferase, to release cyanide ions.[1]As an organic nitrile, it is expected to be converted to cyanide by cytochrome P450 enzymes.

Experimental Protocols for Stability Assessment

To generate quantitative comparative data, the following experimental protocols are recommended.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of methyl and ethyl thiocyanate using TGA.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the thiocyanate into a clean, inert TGA crucible (e.g., alumina). Due to their volatility, a sealed pan with a pinhole lid is recommended.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 400°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Chemical Stability Assessment: Hydrolysis Kinetics

This protocol describes a method to compare the hydrolytic stability of methyl and ethyl thiocyanate.

Objective: To determine the hydrolysis rate constant (k) and half-life (t½) at a physiological pH.

Methodology:

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at a constant temperature (e.g., 37°C).

    • Prepare a stock solution of the thiocyanate in a water-miscible organic solvent (e.g., acetonitrile).

  • Initiation of Reaction: Add a small volume of the thiocyanate stock solution to the pre-warmed buffer to achieve a final concentration suitable for analytical detection (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining concentration of the parent thiocyanate.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining thiocyanate against time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression of this plot.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Metabolic Stability Assessment in Liver Microsomes

This protocol details an in vitro assay to compare the metabolic stability of methyl and ethyl thiocyanate.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in the presence of liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Add the thiocyanate compound (from a stock solution in a suitable solvent) to the microsomal suspension to a final concentration of, for example, 1 µM.

  • Initiation of Metabolism: Start the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course Incubation:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Stop the reaction immediately by adding a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line to calculate the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

Visualizing Stability Assessment and Metabolism

The following diagrams illustrate the logical workflow for assessing stability and a potential metabolic pathway for organic thiocyanates.

Stability_Assessment_Workflow cluster_initial Initial Characterization cluster_stability Stability Assessment cluster_data Data Analysis & Comparison start Test Compound (Methyl or Ethyl Thiocyanate) physchem Physicochemical Properties (purity, solubility, logP) start->physchem thermal Thermal Stability (TGA) physchem->thermal chemical Chemical Stability (Hydrolysis) physchem->chemical metabolic Metabolic Stability (Microsomes) physchem->metabolic analysis Determine Decomposition Temp, Rate Constants, Half-life, CLint thermal->analysis chemical->analysis metabolic->analysis comparison Comparative Stability Profile analysis->comparison

Caption: Workflow for the comprehensive stability assessment of organic thiocyanates.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_detox Detoxification thiocyanate R-S-C≡N (Methyl/Ethyl Thiocyanate) cyanide HCN (Hydrogen Cyanide) thiocyanate->cyanide + GSH or CYP450 thiocyanate_ion SCN⁻ (Thiocyanate Ion) cyanide->thiocyanate_ion + S₂O₃²⁻ excretion Urinary Excretion thiocyanate_ion->excretion enzyme1 Glutathione S-transferase or Cytochrome P450 enzyme1->thiocyanate enzyme2 Rhodanese enzyme2->cyanide thiosulfate S₂O₃²⁻ (Thiosulfate) thiosulfate->cyanide

Caption: Plausible metabolic pathway of organic thiocyanates.

Conclusion

While both methyl and ethyl thiocyanate are foundational reagents, their stability profiles warrant careful consideration based on the intended application. Ethyl thiocyanate's predicted higher resistance to hydrolysis may offer an advantage in aqueous reaction conditions. Conversely, the slightly lower boiling point and flash point of this compound may necessitate different handling procedures. The provided experimental protocols offer a robust framework for researchers to generate the specific, quantitative data needed to make informed decisions in their work. A thorough understanding of the stability of these compounds is a critical step in the development of safe and reliable chemical processes.

References

A Comparative Analysis of Methyl Thiocyanate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. Methyl thiocyanate (B1210189) (CH₃SCN), a versatile building block in organic synthesis, can be prepared through several routes. This guide provides a comparative analysis of the most common methods for methyl thiocyanate synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.

At a Glance: Comparison of Synthesis Routes

The primary methods for synthesizing this compound can be broadly categorized as the Williamson-type synthesis, which can be enhanced with phase-transfer catalysis, and a more specialized route involving the ring-opening of S-methylated cyclic sulfides. The choice of method often depends on factors such as desired scale, available starting materials, and safety considerations.

Synthesis RouteMethylating AgentThiocyanate SaltSolventCatalystReaction TimeTemperature (°C)Yield (%)
Williamson-type Methyl IodidePotassium ThiocyanateEthanolNoneNot specifiedRefluxGood
Williamson-type Dimethyl SulfateSodium ThiocyanateWaterNoneNot specified< 50Not specified
Industrial Williamson Methyl ChlorideSodium ThiocyanateDiethylene GlycolNone3 - 4 hours85High
Phase-Transfer Catalysis Alkyl BromideSodium ThiocyanateTolueneTBABNot specified5082
From S-Methylated Cyclic Sulfide S-methylthiolanium fluorosulphatePotassium ThiocyanateDMFNone1.5 hours60~10 (as byproduct)

Synthesis Pathways Overview

The synthesis of this compound predominantly follows a nucleophilic substitution mechanism, where a thiocyanate salt provides the thiocyanate anion (SCN⁻) to displace a leaving group from a methyl-containing substrate.

Synthesis_Pathways cluster_williamson Williamson-type Synthesis cluster_ptc Phase-Transfer Catalysis Methylating Agent Methylating Agent Methyl Thiocyanate_W This compound Methylating Agent->Methyl Thiocyanate_W CH₃⁺ source Thiocyanate Salt Thiocyanate Salt Thiocyanate Salt->Methyl Thiocyanate_W SCN⁻ source Methyl Halide Methyl Halide Methyl Thiocyanate_PTC This compound Methyl Halide->Methyl Thiocyanate_PTC Aqueous SCN⁻ Aqueous Thiocyanate Salt PTC Phase-Transfer Catalyst (Q⁺X⁻) Aqueous SCN⁻->PTC Ion Exchange Organic SCN⁻ Organic Phase [Q⁺SCN⁻] Organic SCN⁻->Methyl Thiocyanate_PTC PTC->Organic SCN⁻ Industrial_Workflow Start Start Dissolve NaSCN in Diethylene Glycol Dissolve NaSCN in Diethylene Glycol (55-60°C) Start->Dissolve NaSCN in Diethylene Glycol Heat to 85°C Heat to 85°C Dissolve NaSCN in Diethylene Glycol->Heat to 85°C Introduce CH₃Cl Introduce CH₃Cl (3-4h, 0.05-0.5 MPa) Heat to 85°C->Introduce CH₃Cl Filter Filter Introduce CH₃Cl->Filter Distill Filtrate Distill Filtrate to Evaporate MeSCN Filter->Distill Filtrate Filtrate NaCl Byproduct NaCl Byproduct Filter->NaCl Byproduct Solid Dry MeSCN Dry MeSCN with Anhydrous Na₂SO₄ Distill Filtrate->Dry MeSCN Final Product This compound Dry MeSCN->Final Product

Comparative Analysis of Extraction Methods for Methyl Thiocyanate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various extraction methodologies for methyl thiocyanate (B1210189) from complex matrices, tailored for researchers, scientists, and drug development professionals. The focus is on the validation and performance of these methods, supported by experimental data. Due to a lack of extensive research specifically on methyl thiocyanate, data from its closely related analogue, methyl isothiocyanate, is utilized as a proxy in this guide to provide a comprehensive overview of potential extraction efficiencies.

Data Summary

The following table summarizes the performance of different extraction methods for volatile organic compounds, including methyl isothiocyanate, from various complex matrices. This data is crucial for selecting the most appropriate method based on the matrix type and the analytical sensitivity required.

Extraction MethodMatrixAnalyteRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
Solvent Extraction (Methanol)SoilVolatile Organic CompoundsGenerally the most efficient and robust---[1][2]
Headspace Solid-Phase Microextraction (HS-SPME)WaterMethyl Isothiocyanate76 - 920.017 ng/mL-> 0.999[3]
Headspace Solid-Phase Microextraction (HS-SPME)SoilMethyl Isothiocyanate76 - 920.1 ng/g-> 0.999[3]
Ethyl Acetate (B1210297) Extraction with d-SPEPlant-derived foodsDazomet (B121842) and Methyl Isothiocyanate74.2 - 117.2-0.01 mg/kg> 0.99[4]
Closed-System Purge-and-TrapSoil and Solid WasteVolatile Organic Compounds--Applicable for low concentrations (0.5 to 200 µg/kg)-[5]
Solvent Dilution (Hexadecane)Oily WasteVolatile OrganicsAdequate for regulatory concentrations---[6]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for volatile organic compounds and can be adapted for this compound.

1. Solvent Extraction (for Soil and Solid Matrices)

This method is noted for its robustness in recovering a wide range of volatile organic compounds.

  • Objective: To extract this compound from soil or solid waste samples.

  • Materials:

    • Methanol (B129727) (or another suitable solvent like tetraethylene glycol dimethyl ether or poly(propylene)glycol)[1][2].

    • Anhydrous sodium sulfate (B86663).

    • Sample vials with screw caps.

    • Horizontal shaker.

    • Vortex mixer.

    • Gas chromatograph (GC) with a suitable detector (e.g., MS, NPD).

  • Procedure:

    • Weigh a known amount of the soil or solid sample into a vial.

    • To extract methyl isothiocyanate from soil, add 10 mL of ethyl acetate and 10 g of anhydrous sodium sulfate to each vial containing the frozen soil sample and immediately recap[7].

    • For other VOCs, methanol is often a robust choice[1][2].

    • Shake the vials for 1 hour on a horizontal shaker[7].

    • Vortex for 30 seconds[7].

    • Allow the solid particles to settle.

    • Collect an aliquot of the supernatant for analysis.

    • Inject the extract into the GC for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME) (for Water and Soil Samples)

HS-SPME is a sensitive and fast method suitable for volatile compounds like methyl isothiocyanate.

  • Objective: To determine the concentration of this compound in water and soil samples.

  • Materials:

    • SPME fiber assembly with a suitable coating.

    • Headspace vials with septa.

    • Heating and agitation unit.

    • GC-MS/MS system.

  • Procedure:

    • Place a known volume or weight of the sample (water or soil) into a headspace vial.

    • For soil samples, the addition of water may be necessary to create a slurry.

    • Seal the vial.

    • Equilibrate the sample at a specific temperature with agitation to allow the analytes to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the hot GC injector for thermal desorption of the analytes.

    • Analyze the desorbed compounds using GC-MS/MS[3].

3. Purge-and-Trap (for Aqueous and Solid Samples)

This technique is effective for concentrating volatile organic compounds from various matrices.

  • Objective: To analyze volatile organic compounds, including this compound, in aqueous and solid samples.

  • Materials:

    • Purge-and-trap system connected to a GC.

    • Inert gas (e.g., helium).

    • Sample vials.

  • Procedure:

    • Place the sample into the purging vessel of the purge-and-trap system.

    • For solid samples, a solvent like methanol may be used to create a slurry which is then diluted with water for purging[5].

    • Bubble an inert gas through the sample, which transfers the volatile compounds from the sample matrix to the vapor phase[6].

    • The vapor is then passed through a sorbent trap where the analytes are retained.

    • After purging is complete, the trap is rapidly heated and backflushed with the inert gas to desorb the analytes onto the GC column for analysis[5].

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation and selection of extraction methods.

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Validation Sample Complex Matrix (e.g., Soil, Food, Biological Fluid) Homogenize Homogenization/ Sub-sampling Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Extraction Extraction Method (e.g., LLE, SPE, HS-SPME) Spike->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentrate Concentration/ Solvent Exchange Cleanup->Concentrate Analysis Instrumental Analysis (GC-MS, LC-MS) Concentrate->Analysis Data Data Processing Analysis->Data Validation Method Validation (Recovery, LOD, LOQ, Precision) Data->Validation

General workflow for extraction method validation.

decision_tree Start Start: Select Extraction Method for this compound Matrix What is the sample matrix? Start->Matrix Solid Solid (Soil, Food) Matrix->Solid Solid Liquid Liquid (Water, Biological Fluid) Matrix->Liquid Liquid Gas Gas/Air Matrix->Gas Gas Volatility Is high volatility a key factor? Solid->Volatility Concentration Expected Concentration Level? Liquid->Concentration AirTrap Sorbent Tube Trapping Gas->AirTrap Headspace Headspace-SPME or Purge-and-Trap Volatility->Headspace Yes SolventExt Solvent Extraction (e.g., Methanol, Ethyl Acetate) Volatility->SolventExt No LowConc Low (trace levels) Concentration->LowConc Low HighConc High Concentration->HighConc High SPE Solid-Phase Extraction (SPE) or HS-SPME for pre-concentration LowConc->SPE LLE Liquid-Liquid Extraction (LLE) or direct injection HighConc->LLE

Decision tree for selecting an extraction method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of methyl thiocyanate (B1210189) and its related compounds: methyl isothiocyanate, ethyl thiocyanate, and ethyl isothiocyanate. Understanding the persistence, mobility, and degradation of these compounds is crucial for assessing their environmental impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary environmental fate pathways.

Comparative Environmental Fate Data

The following table summarizes the key environmental fate parameters for methyl thiocyanate and its analogs. It is important to note that experimental data for ethyl thiocyanate and ethyl isothiocyanate are limited, and therefore, some values are estimations based on quantitative structure-activity relationship (QSAR) models.

ParameterThis compound (CH₃SCN)Methyl Isothiocyanate (CH₃NCS)Ethyl Thiocyanate (C₂H₅SCN)Ethyl Isothiocyanate (C₂H₅NCS)
Soil Degradation Half-life (t½) Data not available0.5 - 50 days[1]Data not availableData not available
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) ~8.3 (estimated)3 - 14.5[1]~15 (estimated)[2]Data not available
Henry's Law Constant (atm·m³/mol) 4.4 x 10⁻⁵ (estimated)4.5 x 10⁻⁵[3]5.82 x 10⁻⁵ (estimated)[2]Data not available
Vapor Pressure (mmHg at 25°C) 123.545Data not available
Water Solubility (mg/L at 20-25°C) Very slightly soluble7600[3]Insoluble[2]7020

Key Environmental Fate Pathways

The environmental fate of these compounds is governed by a combination of physical, chemical, and biological processes. The following diagram illustrates the major pathways: volatilization, degradation (biotic and abiotic), and leaching.

cluster_input Compound Introduction cluster_soil Soil Compartment cluster_air Air Compartment cluster_water Water Compartment This compound This compound Degradation Degradation (Biotic & Abiotic) This compound->Degradation Sorption Sorption to Soil Particles This compound->Sorption Volatilization Volatilization This compound->Volatilization Runoff Surface Runoff This compound->Runoff Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->Degradation Methyl Isothiocyanate->Sorption Methyl Isothiocyanate->Volatilization Methyl Isothiocyanate->Runoff Ethyl Thiocyanate Ethyl Thiocyanate Ethyl Thiocyanate->Degradation Ethyl Thiocyanate->Sorption Ethyl Thiocyanate->Volatilization Ethyl Thiocyanate->Runoff Ethyl Isothiocyanate Ethyl Isothiocyanate Ethyl Isothiocyanate->Degradation Ethyl Isothiocyanate->Sorption Ethyl Isothiocyanate->Volatilization Ethyl Isothiocyanate->Runoff Metabolites Metabolites Degradation->Metabolites Leaching Leaching to Groundwater Sorption->Leaching Low Koc leads to higher leaching potential Photodegradation_Air Atmospheric Photodegradation Volatilization->Photodegradation_Air Hydrolysis Hydrolysis Runoff->Hydrolysis Photodegradation_Water Aqueous Photodegradation Runoff->Photodegradation_Water

Environmental fate pathways of thiocyanates and isothiocyanates.

Discussion of Environmental Fate

Methyl Isothiocyanate (MITC) is the most studied of the four compounds, largely due to its use as a soil fumigant. Its environmental fate is characterized by:

  • Degradation: MITC degrades in soil through both biological and chemical processes.[4] The half-life is highly variable, ranging from a few days to several weeks, and is influenced by factors such as soil temperature, moisture content, organic matter, and prior exposure of the soil to the compound.[1][4]

  • Mobility: With a low Koc value, MITC is expected to have very high mobility in soil, indicating a potential for leaching into groundwater.[1]

  • Volatility: A relatively high vapor pressure and Henry's Law constant suggest that volatilization from soil and water surfaces is a significant dissipation pathway.[3][5] Once in the atmosphere, it can undergo photolytic decomposition.[6]

This compound data is less abundant. Based on estimated values:

  • Mobility: The estimated low Koc value suggests very high mobility in soil, similar to MITC.

  • Volatility: Its higher vapor pressure compared to MITC suggests it is also likely to volatilize significantly from soil and water.

Ethyl Thiocyanate and Ethyl Isothiocyanate have very limited environmental fate data available.

  • Ethyl Isothiocyanate: There is a significant lack of experimental or estimated data on the key environmental fate parameters for this compound.

Experimental Protocols

The following are summaries of standard experimental protocols, based on OECD guidelines, used to determine the key environmental fate parameters discussed in this guide.

Soil Degradation: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture content.

  • Aerobic Testing: A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.

  • Anaerobic Testing: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its transformation products. The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀).

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a chemical in water at different pH levels.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) to represent environmentally relevant conditions.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Analysis: At selected time intervals, aliquots are taken and the concentration of the test substance is determined. The rate of hydrolysis is calculated, and from this, the half-life at each pH can be determined.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the extent to which a chemical adsorbs to soil particles, which is crucial for assessing its mobility.

  • Principle: A known concentration of the test substance in an aqueous solution is shaken with a known amount of soil for a period sufficient to reach equilibrium.

  • Procedure: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The soil-water partition coefficient (Kd) is calculated. This value is then often normalized to the organic carbon content of the soil to derive the organic carbon-water partition coefficient (Koc), which allows for comparison across different soil types.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct absorption of light.

  • Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight.

  • Procedure: The experiment is typically conducted in quartz tubes that are transparent to ultraviolet light. Control samples are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis).

  • Analysis: The concentration of the test substance is measured at different time points to determine the rate of photolytic degradation and calculate the photolysis half-life.

References

A Head-to-Head Comparison of Methyl Thiocyanate and Sodium Thiocyanate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of the thiocyanate (B1210189) (-SCN) group is a critical step in the formation of a wide array of pharmaceuticals and bioactive molecules. This guide provides a detailed head-to-head comparison of two common thiocyanating agents: the inorganic salt, sodium thiocyanate (NaSCN), and the organic covalent compound, methyl thiocyanate (CH₃SCN). We will delve into their distinct reactivity profiles, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences in Reactivity

FeatureThis compound (CH₃SCN)Sodium Thiocyanate (NaSCN)
Primary Role Primarily a precursor to methyl isothiocyanate; can act as a methylating or thiocyanating agent in nucleophilic substitution.A versatile source of the nucleophilic thiocyanate anion (SCN⁻); precursor for in situ generation of electrophilic thiocyanating agents.
Reactivity Can undergo nucleophilic attack at the methyl carbon (Sₙ2) or the sulfur atom. Prone to isomerization to the more stable methyl isothiocyanate at elevated temperatures.The thiocyanate anion is an ambident nucleophile, capable of reacting at either the sulfur (soft) or nitrogen (hard) atom, leading to thiocyanates or isothiocyanates, respectively.[1]
Common Applications Synthesis of methyl isothiocyanate, which is a valuable building block in organic synthesis.Conversion of alkyl halides to alkyl thiocyanates[2], synthesis of aryl thiocyanates (via Sandmeyer reaction or electrophilic thiocyanation)[3], and formation of 2-aminobenzothiazoles.[2]

Physical and Chemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their handling and application in a laboratory setting.

PropertyThis compound (CH₃SCN)Sodium Thiocyanate (NaSCN)
CAS Number 556-64-9[4]540-72-2[2]
Molecular Formula C₂H₃NS[4]NaSCN[2]
Molar Mass 73.12 g/mol [4]81.07 g/mol [2]
Appearance Colorless liquid with an onion-like odor[4]Colorless, deliquescent crystals or white powder[2]
Melting Point -51 °C[4]~287 °C[2]
Boiling Point 130-133 °C[4]Decomposes
Solubility in Water Slightly soluble[4]Very soluble (139 g/100 mL at 21 °C)[2]
Solubility in Organic Solvents Miscible with alcohol and ether.[4]Soluble in acetone (B3395972) and alcohols.[2]

Reactivity and Reaction Mechanisms

The divergent reactivity of this compound and sodium thiocyanate stems from their fundamental structural differences. Sodium thiocyanate exists as an ionic compound, providing a "free" thiocyanate anion in solution. In contrast, this compound is a covalent molecule where the thiocyanate group is bonded to a methyl group.

Sodium Thiocyanate: A Tale of Two Nucleophiles

The thiocyanate anion (SCN⁻) derived from sodium thiocyanate is a classic example of an ambident nucleophile. This means it has two potential sites of nucleophilic attack: the "soft" sulfur atom and the "hard" nitrogen atom. The regioselectivity of its reactions is dictated by Pearson's Hard and Soft Acids and Bases (HSAB) principle.

  • Reaction at Sulfur (S-attack): As the more polarizable and less electronegative atom, sulfur is the softer nucleophilic center. It preferentially attacks soft electrophiles, such as alkyl halides in Sₙ2 reactions, to form alkyl thiocyanates.

  • Reaction at Nitrogen (N-attack): The more electronegative nitrogen atom is the harder nucleophilic center. It tends to react with hard electrophiles. The formation of isothiocyanates is often observed with substrates that can form stable carbocations (Sₙ1-type reactions).

In recent years, the use of sodium thiocyanate in combination with an oxidizing agent has become a popular method for the electrophilic thiocyanation of electron-rich aromatic and heteroaromatic compounds. In this approach, the thiocyanate anion is oxidized in situ to generate a transient electrophilic species, such as thiocyanogen (B1223195) ((SCN)₂) or a related cation, which then undergoes electrophilic aromatic substitution.

Electrophilic_Thiocyanation Electrophilic Thiocyanation using NaSCN and an Oxidant NaSCN NaSCN Electrophile Electrophilic Species '[SCN]⁺' or (SCN)₂ NaSCN->Electrophile Oxidation Oxidant Oxidant (e.g., NCS, H₂O₂) Oxidant->Electrophile Intermediate Sigma Complex (Wheland Intermediate) Electrophile->Intermediate Aromatic Electron-Rich Aromatic (e.g., Indole (B1671886), Phenol (B47542), Aniline) Aromatic->Intermediate Electrophilic Attack Product Aryl Thiocyanate Intermediate->Product -H⁺

Mechanism of Electrophilic Aromatic Thiocyanation.
This compound: A Covalent Reagent with a Dual Personality

This compound's reactivity is centered around the covalent C-S bond. It can participate in reactions in two primary ways:

  • Nucleophilic Substitution at the Methyl Group: The methyl group is susceptible to nucleophilic attack, with the thiocyanate group acting as a leaving group. This makes this compound a potential methylating agent.

  • Isomerization to Methyl Isothiocyanate: this compound can rearrange to the thermodynamically more stable methyl isothiocyanate (CH₃N=C=S), especially when heated.[5] This isomerization can be a competing pathway in its reactions and is often the desired transformation.

Direct electrophilic thiocyanation of aromatic compounds using this compound is not a commonly reported method, likely due to the stability of the C-S bond and the propensity for isomerization under harsh conditions.

Methyl_Thiocyanate_Reactivity Reactivity of this compound cluster_0 Nucleophilic Substitution cluster_1 Isomerization MeSCN This compound (CH₃-S-C≡N) Product_Sub Methylated Nucleophile (CH₃-Nu) MeSCN->Product_Sub SCN_leaving SCN⁻ (leaving group) MeSCN->SCN_leaving MeNCS Methyl Isothiocyanate (CH₃-N=C=S) MeSCN->MeNCS Heat (Δ) Nu Nucleophile (Nu⁻) Nu->MeSCN

Key Reaction Pathways of this compound.

Head-to-Head Comparison in Electrophilic Aromatic Thiocyanation

While direct comparative studies are scarce, we can juxtapose experimental data from different reports to evaluate the efficacy of sodium thiocyanate-based systems versus the potential use of this compound in the electrophilic thiocyanation of common aromatic substrates.

Thiocyanation of Indoles

The C-3 position of the indole ring is highly susceptible to electrophilic attack.

Experimental Data: Thiocyanation of Indoles

Reagent SystemSubstrateConditionsTimeYield (%)Reference
NaSCN / NCS / SiO₂N-Methylindole30 Hz milling15 min95[1]
NaSCN / NCS / SiO₂Indole30 Hz milling15 min92[1]
NaSCN / trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolaneIndoleAcetonitrile, rt-High to excellent[6]
NH₄SCN / H₂O₂ / CeBr₃Indole--Good to excellent[7]
CH₃SCN / Lewis Acid2-Methylindole (B41428) (C-H thiocyanation)Sequential chlorination and thiocyanation-up to 85[8]

Analysis: Sodium thiocyanate, when activated by an oxidant, is highly effective for the C-3 thiocyanation of indoles, often providing excellent yields in short reaction times, especially under mechanochemical conditions.[1] this compound has been reported for the C-H thiocyanation of the methyl group of 2-methylindole in a Lewis base-catalyzed reaction, showcasing a different mode of reactivity rather than direct electrophilic attack on the indole ring.[8]

Thiocyanation of Phenols

The hydroxyl group of phenols is a strong activating group, directing electrophilic substitution to the ortho and para positions.

Experimental Data: Thiocyanation of Phenols

Reagent SystemSubstrateConditionsTimeYield (%)Reference
KSCN / NBSPhenolEthanol (B145695), rt20 min-[3]
NH₄SCN / H₂O₂PhenolWater, Graphene Oxide catalyst-High[5]
NH₄SCN / AlCl₃PhenolSolvent-free, 70 °C-Good to excellent[9]
NH₄SCN / (NH₄)₂S₂O₈ / SiO₂Phenol25 Hz milling1 h96

Analysis: Similar to indoles, alkali metal thiocyanates with an oxidizing system are efficient for the thiocyanation of phenols, with the para product generally being favored. A variety of conditions, including eco-friendly solvent-free and aqueous systems, have been developed.[3][5][9] There is a lack of reported data for the direct electrophilic thiocyanation of the phenol ring using this compound.

Thiocyanation of Anilines

The amino group is another potent activating group, directing substitution to the ortho and para positions.

Experimental Data: Thiocyanation of Anilines

Reagent SystemSubstrateConditionsTimeYield (%)Reference
KSCN / NBSAniline (B41778)Ethanol, rt20 min-[3]
NH₄SCN / H₂O₂Aniline--High yields[5]
NH₄SCN / (NH₄)₂S₂O₈ / SiO₂Aniline25 Hz milling1 h67
NaSCN / trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolaneAnilineAcetonitrile, rt-High to excellent[6]

Analysis: The electrophilic thiocyanation of anilines using alkali metal thiocyanates and an oxidant proceeds efficiently, yielding primarily the para-substituted product.[3][5][6] As with phenols and indoles, the direct electrophilic thiocyanation of the aniline ring with this compound is not a well-established transformation.

Experimental Protocols

General Procedure for Electrophilic Thiocyanation of Anilines using KSCN/NBS[3]

Protocol_Aniline_Thiocyanation Thiocyanation of Aniline Workflow Start Start Step1 Dissolve NBS (1.0 mmol) in EtOH (10 mL) Start->Step1 Step2 Add KSCN (2.1 mmol) and stir at rt for 5 min Step1->Step2 Step3 Add substituted aniline (1.0 mmol) Step2->Step3 Step4 Stir at rt for 20 min Step3->Step4 Step5 Concentrate, dilute with water, and extract with EtOAc Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End End Step6->End

Workflow for Aniline Thiocyanation.

Procedure: To a solution of N-bromosuccinimide (NBS) (1.0 mmol) in ethanol (10 mL), potassium thiocyanate (KSCN) (2.1 mmol) is added, and the mixture is stirred at room temperature (27 °C) for 5 minutes. To this solution, the substituted aniline (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 20 minutes. The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted three times with ethyl acetate. The combined organic extracts are concentrated, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired thiocyanated aniline.[3]

General Procedure for Mechanochemical Thiocyanation of Indoles using NaSCN/NCS[1]

Procedure: In a milling jar, N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) are added to silica gel. The mixture is milled for a short period to generate the electrophilic thiocyanating agent in situ. The indole substrate is then added, and milling is continued for 15-30 minutes. The resulting solid mixture is directly purified by column chromatography to yield the C-3 thiocyanated indole.

Conclusion

This guide illuminates the distinct chemical personalities of this compound and sodium thiocyanate. Sodium thiocyanate stands out as a versatile and widely used reagent, serving as a potent nucleophile and a precursor for electrophilic thiocyanation reactions. Its utility in the direct thiocyanation of a broad range of aromatic and heteroaromatic substrates is well-documented, with numerous high-yielding protocols available.

This compound, while containing the thiocyanate moiety, exhibits a different reactivity profile. Its primary roles in synthesis are as a precursor to the valuable methyl isothiocyanate and as a potential methylating agent. Its application as a direct electrophilic thiocyanating agent for aromatic systems is not prevalent in the reviewed literature.

For researchers aiming to introduce a thiocyanate group onto an electron-rich aromatic or heteroaromatic ring, sodium thiocyanate (or a related alkali metal thiocyanate) in conjunction with an appropriate oxidizing agent is the clear and well-established choice. The selection of the specific oxidant and reaction conditions can be tailored to the substrate and desired outcome, with green chemistry approaches such as mechanochemistry offering promising alternatives to traditional solvent-based methods.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Thiocyanate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and regulatory compliance. Methyl thiocyanate (B1210189), a toxic and flammable liquid, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of methyl thiocyanate, ensuring the well-being of your team and the integrity of your research.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. Adherence to safety protocols is not merely a suggestion but a critical component of laboratory best practices.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious gloves (consult manufacturer's specifications for suitable materials).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Hazard Summary:

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.
Health Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause respiratory irritation.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that is compliant with federal, state, and local regulations. It is crucial to treat this compound as a hazardous waste.

1. Waste Collection and Storage:

  • Original Containers: Whenever possible, leave the chemical waste in its original container.

  • No Mixing: Do not mix this compound waste with other chemical waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound."

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials. Keep the container tightly closed.

2. Handling Spills: In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation of the area.[2]

  • Remove Ignition Sources: Eliminate all potential ignition sources.[2]

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material such as activated charcoal, Chemizorb®, vermiculite, or sand.[2]

    • Use non-sparking tools for cleanup.

  • Collection: Carefully collect the absorbed material and place it into a suitable, covered container for disposal.[2]

  • Decontamination: Clean the affected area thoroughly.

3. Final Disposal:

  • Approved Waste Disposal Plant: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1]

  • Regulatory Compliance: Ensure that the disposal method complies with all national and local regulations. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[2]

Incompatible Materials: To prevent dangerous chemical reactions, do not store or dispose of this compound with the following materials:

  • Strong Acids (e.g., Hydrochloric, Sulfuric, Nitric)[2]

  • Oxidizing Agents (e.g., Perchlorates, Peroxides, Permanganates)[2]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)[2]

  • Alcohols[2]

  • Amines[2]

  • Moisture[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal collect Step 2: Collect Waste in Original or Approved Labeled Container ppe->collect spill Spill Occurs collect->spill If Spill store Step 3: Store Waste in a Cool, Dry, Well-Ventilated, Secure Area collect->store contain_spill Step 2a: Contain Spill with Inert Absorbent Material spill->contain_spill Yes spill->store No collect_spill Step 2b: Collect Absorbed Waste in a Sealed Container contain_spill->collect_spill collect_spill->store incompatible Away From Incompatible Materials store->incompatible dispose Step 4: Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->dispose Ready for Disposal end End: Proper Disposal Complete dispose->end

A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Navigating the Risks: A Guide to Safely Handling Methyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. Methyl thiocyanate (B1210189), a versatile reagent in organic synthesis, demands rigorous adherence to safety protocols due to its toxicity and flammability. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure. Given the lack of specific data for methyl thiocyanate, selecting gloves with high resistance to a broad range of organic chemicals is recommended. Nitrile and butyl rubber gloves are often cited for their chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][2] A face shield should be worn in situations with a higher risk of splashing.
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] Work in a well-ventilated area, preferably within a chemical fume hood.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2] A lab coat is a minimum requirement. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

Occupational Exposure Limits: Understanding the Risks

While specific occupational exposure limits for this compound are not established by major regulatory bodies, it is critical to be aware of the hazards of hydrogen cyanide, which can be generated when this compound comes into contact with mineral acids.

OrganizationSubstanceExposure Limit
OSHA Hydrogen Cyanide10 ppm (Permissible Exposure Limit - PEL, 8-hour time-weighted average)[3]
NIOSH Hydrogen Cyanide4.7 ppm (Recommended Exposure Limit - REL, 15-minute ceiling)[3]
ACGIH Hydrogen Cyanide4.7 ppm (Threshold Limit Value - TLV, ceiling)[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a standard laboratory procedure for the synthesis of an unsymmetrical urea, a common application for isothiocyanates. This example is adapted to incorporate the safe handling of this compound.

Objective: To synthesize N-methyl-N'-phenylurea using this compound and aniline (B41778).

Materials:

  • This compound

  • Aniline

  • Triethylamine (B128534)

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment as outlined in the table above.

    • Have an emergency spill kit readily accessible.

  • Reaction Setup:

    • In a chemical fume hood, add aniline (1 equivalent) and anhydrous toluene to a round-bottom flask equipped with a magnetic stir bar.

    • Slowly add triethylamine (1.1 equivalents) to the solution while stirring.

    • Carefully measure the required amount of this compound (1 equivalent) in a graduated cylinder within the fume hood.

    • Slowly add the this compound to the reaction mixture. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.

  • Reaction:

    • Attach a condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.

    • Purify the crude product by recrystallization or column chromatography.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.

    • Contaminated consumables (e.g., gloves, pipette tips) should also be disposed of as hazardous waste.

Emergency and Disposal Plan: Responding to Incidents

A clear and concise plan for emergencies and waste disposal is critical.

Emergency Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid immediately.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Get medical aid immediately.
Spill Response Workflow

In the event of a this compound spill, follow a structured response to mitigate the hazard effectively.

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction residues and used solvents, in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and absorbent materials from spills, must be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this compound or its waste down the drain.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.